molecular formula C4H3BrN2O B1603612 3-Bromopyrazin-2-ol CAS No. 1261634-06-3

3-Bromopyrazin-2-ol

Cat. No.: B1603612
CAS No.: 1261634-06-3
M. Wt: 174.98 g/mol
InChI Key: FXXVXMZIFSXOMR-UHFFFAOYSA-N
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Description

3-Bromopyrazin-2-ol is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromopyrazin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromopyrazin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopyrazin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXVXMZIFSXOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623294
Record name 3-Bromopyrazin-2(1H)-one
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Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261634-06-3
Record name 3-Bromopyrazin-2(1H)-one
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Record name 3-bromopyrazin-2-ol
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Foundational & Exploratory

Introduction: The Significance of 3-Bromopyrazin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Characterization of 3-Bromopyrazin-2-ol

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Bromopyrazin-2-ol, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Given the compound's utility in constructing more complex molecular architectures, a thorough understanding of its preparation and analytical validation is paramount. This document outlines a robust synthetic strategy and a detailed characterization workflow, grounded in established chemical principles.

Pyrazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 3-Bromopyrazin-2-ol, with its strategically placed bromo and hydroxyl functionalities, serves as a versatile intermediate for the synthesis of more complex molecules. The bromo group can be readily displaced or used in cross-coupling reactions to introduce new substituents, while the pyrazin-2-ol moiety can participate in various chemical transformations.

Synthesis of 3-Bromopyrazin-2-ol via a Representative Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2] This approach is particularly well-suited for the synthesis of 3-Bromopyrazin-2-ol from its corresponding amine precursor, 3-aminopyrazin-2-ol. The reaction proceeds through the diazotization of the amino group with nitrous acid, followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide ion.[3]

Causality Behind Experimental Choices

The choice of the Sandmeyer reaction is predicated on its efficiency and predictability for this class of transformation. The use of an acidic medium is crucial for the in situ generation of the nitrosating agent from sodium nitrite. The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated.[4] Copper(I) bromide is employed as a catalyst to facilitate the single-electron transfer mechanism that initiates the displacement of the diazonium group.[2]

Visualizing the Synthetic Pathway

Synthesis_Pathway start 3-Aminopyrazin-2-ol intermediate 3-Diazoniumpyrazin-2-ol salt start->intermediate Diazotization product 3-Bromopyrazin-2-ol intermediate->product Sandmeyer Reaction reagents 1. NaNO₂, HBr, 0-5 °C 2. CuBr

Caption: Synthetic pathway for 3-Bromopyrazin-2-ol.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on established Sandmeyer reaction procedures for heterocyclic amines.

  • Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyrazin-2-ol (1.0 eq).

  • Acidic Dissolution: To the flask, add 48% hydrobromic acid (HBr) (5.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate beaker, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr and cool the solution to 0-5 °C. Add the cold diazonium salt solution to the CuBr solution in portions, with continuous stirring.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization of 3-Bromopyrazin-2-ol

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Bromopyrazin-2-ol.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₄H₃BrN₂O
Molecular Weight174.98 g/mol
CAS Number1261634-06-3
AppearanceWhite to gray to yellow powder or crystals
Purity≥95%
StorageInert atmosphere, room temperature
Mass Spectrometry
AdductPredicted m/z
[M+H]⁺174.95017
[M+Na]⁺196.93211
[M-H]⁻172.93561
Predicted Spectroscopic Data and Interpretation

Note: The following spectroscopic data is predicted based on the chemical structure of 3-Bromopyrazin-2-ol and established principles of NMR and IR spectroscopy, as experimental data is not widely available.

TechniquePredicted FeaturesInterpretation
¹H NMR δ 7.0-8.0 ppm (2H, two doublets or singlets)Aromatic protons on the pyrazine ring. The exact multiplicity will depend on the coupling constants.
δ 10.0-12.0 ppm (1H, broad singlet)Labile proton of the hydroxyl group (or N-H proton in the pyrazinone tautomer).
¹³C NMR 4 distinct signals in the aromatic region (δ 110-160 ppm)Four unique carbon environments in the pyrazine ring. The carbon bearing the bromine will be shifted downfield.
IR (cm⁻¹) 3200-3400 (broad)O-H stretching of the hydroxyl group.
~3100C-H stretching of the aromatic ring.
1640-1680 (strong)C=O stretching, indicating the presence of the pyrazin-2-one tautomer.
1550-1600C=C and C=N stretching of the pyrazine ring.
500-600C-Br stretching.
Experimental Workflow for Characterization

Characterization_Workflow start Synthesized 3-Bromopyrazin-2-ol ms Mass Spectrometry (MS) start->ms Confirm Molecular Weight nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine Connectivity ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups data_analysis Data Analysis and Structure Confirmation ms->data_analysis nmr->data_analysis ir->data_analysis

Caption: Workflow for the characterization of 3-Bromopyrazin-2-ol.

Detailed Protocol for Spectroscopic Analysis
  • Sample Preparation for NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the pyrazine ring.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • IR Spectroscopy: Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Identify the characteristic absorption bands for the hydroxyl, aromatic C-H, carbonyl (if in the pyrazinone form), and C-Br bonds.

  • Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight and compare it with the theoretical value.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 3-Bromopyrazin-2-ol. The representative Sandmeyer reaction protocol offers a reliable method for its preparation, while the detailed characterization workflow, including predicted spectroscopic data, equips researchers with the necessary tools to verify the identity and purity of this important synthetic intermediate. Adherence to these guidelines will ensure the production of high-quality material for use in further synthetic endeavors and drug discovery programs.

References

  • Pujol, M. D. et al. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett. (This is a conceptual reference for related halogenation, not a direct protocol for the target molecule).
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical context for the reaction).
  • Gallagher, T. C. et al. (2000). A Short and Efficient Synthesis of 3-Substituted Pyrazin-2-ones. Tetrahedron Letters, 41(29), 5415-5418. (Example of pyrazinone synthesis).
  • PubChem Compound Summary for CID 14735942, 3-Bromopyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]1]

  • Wikipedia. Sandmeyer reaction. Retrieved from [Link]2]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]3]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]4]

Sources

Spectroscopic Data of 3-Bromopyrazin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromopyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data, validated against the known spectroscopic behavior of structurally related compounds. We will delve into the intricacies of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering insights into the structural features that govern its spectral characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazine derivatives.

Molecular Structure and Spectroscopic Overview

3-Bromopyrazin-2-ol exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form. For the purpose of this guide, we will consider the pyrazin-2-one tautomer, which is generally the predominant form for related 2-hydroxypyrazines. The numbering of the atoms in the pyrazine ring is crucial for the unambiguous assignment of spectroscopic signals.

Structure of 3-Bromopyrazin-2(1H)-one:

A thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized 3-Bromopyrazin-2-ol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) elucidates the molecular weight and fragmentation pattern, further confirming the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Bromopyrazin-2-ol is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the bromine atom, and the carbonyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 3-Bromopyrazin-2-ol. These predictions were generated using advanced computational algorithms and are presented for a simulated spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Proton Predicted Chemical Shift (δ) [ppm] Multiplicity Predicted Coupling Constant (J) [Hz]
H-57.2 - 7.4Doublet~ 3-4
H-67.0 - 7.2Doublet~ 3-4
N1-H12.0 - 13.0Broad Singlet-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-6): The two protons on the pyrazine ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, downfield due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl group. The electron-withdrawing bromine atom at the C-3 position will also influence the electronic environment of these protons.

  • N-H Proton: The proton attached to the N-1 nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (downfield). The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 3-Bromopyrazin-2-ol will provide valuable information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the pyrazine ring.

Predicted ¹³C NMR Spectral Data

The table below presents the predicted ¹³C NMR chemical shifts for 3-Bromopyrazin-2-ol in DMSO-d₆. The chemical shifts are influenced by the neighboring atoms and the overall electronic structure of the molecule.

Carbon Atom Predicted Chemical Shift (δ) [ppm]
C-2155 - 160
C-3120 - 125
C-5130 - 135
C-6125 - 130
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-2): The carbon atom of the carbonyl group (C-2) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

  • Brominated Carbon (C-3): The carbon atom directly attached to the bromine atom (C-3) will also be significantly deshielded.

  • Ring Carbons (C-5 and C-6): The remaining two carbon atoms of the pyrazine ring (C-5 and C-6) will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-Bromopyrazin-2-ol, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Expected Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

  • Molecular Formula: C₄H₃BrN₂O

  • Monoisotopic Mass: 173.94 g/mol (for ⁷⁹Br) and 175.94 g/mol (for ⁸¹Br)

The mass spectrum should, therefore, exhibit two prominent peaks for the molecular ion at m/z values corresponding to these isotopic masses.

Plausible Fragmentation Pathway

The fragmentation of 3-Bromopyrazin-2-ol upon electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

fragmentation M [C₄H₃BrN₂O]⁺ m/z = 174/176 F1 [C₃H₂N₂O]⁺ m/z = 95 M->F1 - Br• F2 [C₄H₃N₂O]⁺ m/z = 95 M->F2 - CO F3 [C₃H₂N]⁺ m/z = 52 F2->F3 - HCN

Caption: Plausible mass fragmentation pathway of 3-Bromopyrazin-2-ol.

  • Loss of a Bromine Radical: A common fragmentation pathway for bromo-substituted compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•). This would result in a fragment ion with an m/z corresponding to the pyrazin-2-one ring without the bromine atom.

  • Loss of Carbon Monoxide: Heterocyclic compounds containing a carbonyl group often undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule.

  • Ring Cleavage: Subsequent fragmentation of the pyrazine ring can occur, leading to smaller, stable fragment ions.

Experimental Protocols

For researchers aiming to acquire experimental data for 3-Bromopyrazin-2-ol, the following protocols provide a standardized approach.

NMR Spectroscopy

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh 5-10 mg of 3-Bromopyrazin-2-ol B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Lock, tune, and shim D->E F Acquire ¹H spectrum E->F G Acquire ¹³C spectrum (proton decoupled) E->G H Fourier Transform F->H G->H I Phase and baseline correction H->I J Calibrate to solvent peak I->J K Integrate ¹H signals and pick peaks for both spectra J->K

Caption: Workflow for NMR data acquisition and processing.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • ¹H NMR Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry

ms_workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection A Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) B Introduce into the mass spectrometer via direct infusion or LC/GC A->B C Utilize Electron Ionization (EI) for fragmentation analysis B->C D Alternatively, use a soft ionization technique (e.g., ESI, CI) to confirm the molecular ion B->D E Separate ions based on mass-to-charge ratio (m/z) C->E D->E F Detect ions and generate the mass spectrum E->F G Analyze isotopic patterns and fragmentation F->G

Caption: Workflow for Mass Spectrometry analysis.

  • Instrumentation: A mass spectrometer with electron ionization (EI) capability is suitable for studying fragmentation patterns. Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization to confirm the molecular ion.

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). Liquid chromatography (LC-MS) is also a viable option.

  • Data Analysis: The resulting mass spectrum should be analyzed for the characteristic M/M+2 isotopic pattern of bromine and the masses of the fragment ions to elucidate the fragmentation pathway.

Conclusion

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for 3-Bromopyrazin-2-ol. By combining high-quality predicted data with established principles of spectroscopic interpretation, we have presented a comprehensive resource for researchers in the field. The provided protocols for data acquisition and analysis will further aid in the experimental characterization of this and related pyrazine derivatives. As with any analytical work, it is crucial to correlate data from multiple techniques for an unambiguous structure elucidation.

References

  • NMRDB.org: An open-source database for NMR spectral data. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. John Wiley & Sons, 1985.
  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning, 2014.
  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons, 2014.

Solubility and stability of 3-Bromopyrazin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromopyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any lead compound in a development pipeline, a thorough understanding of its physicochemical properties is paramount. This guide provides a detailed exploration of the solubility and stability of 3-Bromopyrazin-2-ol in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and principles outlined herein are designed to equip researchers with the necessary tools to confidently handle, formulate, and advance their studies with this molecule.

Section 1: Molecular Structure and its Physicochemical Implications

The solubility and stability of 3-Bromopyrazin-2-ol are intrinsically linked to its molecular structure. The molecule possesses a pyrazinone core, which is a polar heterocyclic system capable of hydrogen bonding through its hydroxyl (-OH) and amide-like nitrogen (-NH-) groups. The presence of the bromine atom adds to the molecular weight and introduces a degree of lipophilicity. This duality—polar hydrogen-bonding capabilities combined with a non-polar halogen substituent—governs its interactions with various solvents and its susceptibility to degradation.

  • Hydrogen Bond Donor/Acceptor: The hydroxyl and ring nitrogen atoms can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents.

  • Dipole Moment: The electronegative oxygen, nitrogen, and bromine atoms create a significant molecular dipole, enhancing solubility in polar aprotic solvents.

  • Lipophilicity: The brominated aromatic ring contributes to its solubility in less polar organic solvents. The predicted XlogP value is approximately 0.4, indicating a relatively balanced hydrophilic-lipophilic character[1].

Section 2: Solubility Profile in Organic Solvents

A comprehensive understanding of a compound's solubility is critical for a wide range of applications, from reaction chemistry and purification to formulation and biological screening. The principle of "like dissolves like" provides a foundational framework for predicting solubility.

Theoretical Solubility Profile

Based on the structural characteristics of 3-Bromopyrazin-2-ol, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility in common organic solvents, categorized by their polarity.

Solvent Class Solvent Example Predicted Solubility Rationale for Interaction
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's -OH and -NH moieties.
IsopropanolModerateIncreased hydrocarbon character of the solvent slightly reduces its polarity and ability to solvate the molecule.
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions with the polar pyrazinone ring system.
Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor and strong dipole moment effectively solvates the molecule.
Acetonitrile (ACN)ModerateModerate polarity allows for dipole-dipole interactions, though less effective than DMF or DMSO.
Tetrahydrofuran (THF)Moderate to LowLower polarity and reduced capacity for hydrogen bonding limit solubility.
Non-Polar Toluene, HexanesVery LowThe overall polarity of 3-Bromopyrazin-2-ol is too high for significant interaction with non-polar aliphatic or aromatic solvents.
Chlorinated Dichloromethane (DCM)Moderate to LowCan engage in weak dipole-dipole interactions, but lacks hydrogen bonding capability.
Experimental Protocol for Solubility Determination

This protocol describes a robust method for the quantitative determination of the solubility of 3-Bromopyrazin-2-ol using High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of pharmaceutical compounds.[2][3]

Objective: To determine the equilibrium solubility of 3-Bromopyrazin-2-ol in a selected organic solvent at a specified temperature.

Materials:

  • 3-Bromopyrazin-2-ol (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters (ensure compatibility with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Bromopyrazin-2-ol to a vial (e.g., 10 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately add a known volume of the selected solvent (e.g., 1 mL).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment can validate the time to equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Develop a specific and validated HPLC method for 3-Bromopyrazin-2-ol. A typical starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Quantify the concentration of 3-Bromopyrazin-2-ol in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent prep2 Equilibrate in thermostatic shaker (24-48h) prep1->prep2 prep3 Settle undissolved solids prep2->prep3 sample1 Filter supernatant through 0.22 µm syringe filter prep3->sample1 sample2 Perform accurate dilution into mobile phase sample1->sample2 analysis1 Inject onto calibrated HPLC-UV system sample2->analysis1 analysis2 Quantify against a standard curve analysis1->analysis2 result Calculate Solubility (mg/mL) analysis2->result

Caption: Experimental workflow for solubility determination.

Section 3: Stability Profile and Degradation Pathways

Assessing the stability of a compound is a cornerstone of drug development, ensuring its integrity during storage and use.[4] Stability studies for 3-Bromopyrazin-2-ol should focus on its susceptibility to common degradation pathways.

Key Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate degradation reactions.[5]

  • Light (Photostability): Aromatic systems can be susceptible to photolytic degradation. Solutions should be protected from light by using amber vials or wrapping containers in foil.[5]

  • pH (Hydrolytic Stability): The pyrazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidative Stability: The electron-rich heterocyclic ring could be prone to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[5]

Potential Degradation Pathways

The structure of 3-Bromopyrazin-2-ol suggests several potential degradation routes, primarily centered around dehalogenation and ring cleavage.

  • Hydrolytic Degradation: Under harsh pH conditions, the amide-like bond in the pyrazinone ring could be susceptible to cleavage.

  • Oxidative Degradation: The pyrazine ring can be oxidized, potentially forming N-oxides or leading to ring-opening products. This is a common degradation pathway for nitrogen-containing heterocycles.[6]

  • Dehalogenation: The carbon-bromine bond can be cleaved through various mechanisms, including reductive or hydrolytic dehalogenation, to yield pyrazin-2-ol as a potential degradant. This is a known degradation route for halogenated organic compounds.[7][8]

G cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways compound 3-Bromopyrazin-2-ol in Solution hydrolysis Hydrolysis (Ring Cleavage) compound->hydrolysis H⁺ / OH⁻ oxidation Oxidation (N-Oxides) compound->oxidation [O] dehalogenation Dehalogenation compound->dehalogenation Reduction / Nu⁻ temp Temperature temp->compound light Light (UV/Vis) light->compound ph pH ph->compound oxygen Atmosphere (Oxygen) oxygen->compound

Caption: Factors influencing the stability of 3-Bromopyrazin-2-ol.
Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a molecule.

Objective: To investigate the stability of 3-Bromopyrazin-2-ol under various stress conditions and to identify its primary degradation pathways.

Materials:

  • 3-Bromopyrazin-2-ol solution of known concentration (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂) solution

  • Photostability chamber

  • Oven/heating block

  • HPLC-UV/MS system (MS is crucial for identifying unknown degradants)

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[5]

    • Thermal Degradation: Store the solution in a sealed vial in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

    • Control Sample: Store the stock solution under normal conditions (e.g., 2-8°C, protected from light).[5]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A good method should separate the parent peak from all degradant peaks.

    • Use a Mass Spectrometer (LC-MS) to obtain mass information for the degradation products, which is invaluable for structural elucidation.[6]

  • Data Interpretation:

    • Calculate the percentage degradation of 3-Bromopyrazin-2-ol under each condition.

    • Identify and characterize the major degradation products.

    • Determine the primary degradation pathway(s) for the molecule.

Conclusion

A systematic and rigorous evaluation of the solubility and stability of 3-Bromopyrazin-2-ol is a non-negotiable step in its journey from a laboratory curiosity to a viable candidate for advanced applications. By leveraging the theoretical principles of physical organic chemistry and employing robust analytical methodologies such as HPLC, researchers can build a comprehensive data package. This knowledge is fundamental to enabling rational solvent selection for synthesis and purification, designing stable formulations, and confidently interpreting data from biological assays. The protocols and insights provided in this guide serve as a blueprint for generating the high-quality, reliable data required by the scientific and drug development communities.

References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]

  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]

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  • Analytical Methods. (2025). Royal Society of Chemistry. [Link]

  • 3-[(5-Bromopyrazin-2-yl)amino]butan-2-ol. PubChem. [Link]

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  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • (3-Bromopyridin-2-yl)methanol. PubChem. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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An In-depth Technical Guide to the X-ray Crystal Structure of 3-Bromopyrazin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 3-bromopyrazin-2-ol and its derivatives. While a definitive crystal structure for the parent 3-bromopyrazin-2-ol is not publicly available in the Cambridge Structural Database (CSD), this guide synthesizes information from closely related analogs to predict its structural properties.[1][2][3][4] We delve into the critical aspects of its molecular geometry, the influential role of intermolecular forces in its crystal packing, and the pivotal concept of tautomerism within the solid state. This document is intended to serve as a foundational resource, offering field-proven insights and detailed methodologies for researchers engaged in the study of pyrazinone scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of 3-Bromopyrazin-2-ol Derivatives

The pyrazinone ring system is a prevalent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 2-position of the pyrazine ring creates a molecule with significant potential for medicinal chemistry. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, while also participating in halogen bonding, a key intermolecular interaction for crystal engineering and molecular recognition. The hydroxyl group, and its potential tautomeric forms, can engage in crucial hydrogen bonding interactions, which are fundamental to protein-ligand binding.

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[5][6]

This guide will navigate through the essential experimental and analytical procedures for the structural characterization of 3-bromopyrazin-2-ol derivatives, offering a robust framework for researchers in the field.

Synthesis and Crystallization: From Molecule to Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway to 3-Halopyrazin-2-ones

The synthesis of 3-halopyrazin-2-ones can be approached through various synthetic routes. A common strategy involves the partial hydrolysis of a corresponding nitrile precursor. For instance, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile under controlled pH and temperature conditions.[7] This amide can then be a precursor to other derivatives. While a specific high-yield synthesis for 3-bromopyrazin-2-ol is not extensively detailed in the readily available literature, a plausible route can be extrapolated from established methods for similar heterocyclic compounds.

Conceptual Synthetic Protocol:

A potential synthetic route to 3-bromopyrazin-2-ol could start from 2,3-dichloropyrazine.[8] Selective reaction with a suitable nucleophile, followed by hydrolysis, could yield the desired product. Another approach could involve the direct bromination of a pyrazin-2-ol precursor, though this might present challenges with regioselectivity.

Experimental Protocol: Synthesis of a 3-Halopyrazin-2-ol Derivative

This protocol is a generalized procedure based on the synthesis of related pyrazinamide derivatives and should be optimized for the specific target molecule.[7][9]

  • Starting Material: 3-chloropyrazine-2-carbonitrile.

  • Partial Hydrolysis: The nitrile is subjected to partial hydrolysis under controlled pH (around 9) and temperature (approximately 55°C) using a mixture of hydrogen peroxide and sodium hydroxide to yield 3-chloropyrazine-2-carboxamide.[7]

  • Further Reactions (Example): The resulting 3-chloropyrazine-2-carboxamide can then be reacted with various amines to produce a range of derivatives.[7] For the synthesis of the parent 3-bromopyrazin-2-ol, a different synthetic strategy would be required, potentially involving a Sandmeyer-type reaction on an amino precursor or direct bromination of a suitable pyrazinone.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is highly empirical and depends on a variety of factors including solvent, temperature, and concentration.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6]

Workflow for Crystallization Screening:

Caption: A general workflow for the crystallization of small organic molecules.

X-ray Crystallography: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, X-ray diffraction analysis can be performed to determine the precise arrangement of atoms in the crystal lattice.[5]

Data Collection and Processing

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and the resulting diffraction pattern is used to determine the unit cell parameters and the space group of the crystal.

General Steps in X-ray Data Collection:

  • Crystal Mounting: A well-formed single crystal is carefully mounted on a loop.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell dimensions and space group.

Structure Solution and Refinement

The processed diffraction data is then used to solve the crystal structure. This involves determining the positions of the atoms within the asymmetric unit of the crystal. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

Workflow for Structure Determination:

Caption: A simplified workflow for X-ray crystal structure determination.

Structural Analysis of 3-Bromopyrazin-2-ol Derivatives: A Predictive Approach

In the absence of a published crystal structure for 3-bromopyrazin-2-ol, we can infer its key structural features by analyzing related compounds found in the Cambridge Structural Database.[1][2][3][4]

Molecular Geometry

The pyrazinone ring is expected to be largely planar due to its aromatic character. The C-Br bond length will be a key parameter, and based on other brominated aromatic systems, it is expected to be in the range of 1.85-1.90 Å. The C-O bond length of the hydroxyl group will be indicative of its tautomeric form (see Section 5).

Predicted Key Geometric Parameters:

ParameterPredicted Value RangeNotes
C-Br Bond Length1.85 - 1.90 ÅInfluenced by the electronic nature of the ring.
C-O Bond Length1.22 - 1.36 ÅShorter for the keto form, longer for the enol form.
Ring PlanarityNear PlanarMinor puckering may be observed.
Intermolecular Interactions: The Architects of the Crystal Lattice

The crystal packing of 3-bromopyrazin-2-ol derivatives will be dictated by a combination of intermolecular forces.

  • Hydrogen Bonding: The presence of the N-H and O-H groups (depending on the tautomer) will lead to strong hydrogen bonding, likely forming dimers or extended chains.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen on neighboring molecules. This interaction is highly directional and can be a powerful tool in crystal engineering.

  • π-π Stacking: The aromatic pyrazinone rings can stack on top of each other, contributing to the overall stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions:

G A 3-Bromopyrazin-2-ol (Molecule 1) B 3-Bromopyrazin-2-ol (Molecule 2) A->B Hydrogen Bonding (N-H...O or O-H...N) C 3-Bromopyrazin-2-ol (Molecule 3) A->C π-π Stacking B->C Halogen Bonding (C-Br...O/N)

Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of 3-bromopyrazin-2-ol.

Tautomerism in the Solid State: A Critical Consideration

A crucial aspect of the structure of 3-bromopyrazin-2-ol is the potential for tautomerism. It can exist in two primary tautomeric forms: the "ol" (hydroxy) form and the "one" (keto) form.

Tautomeric Equilibrium:

Caption: The tautomeric equilibrium between the hydroxy and keto forms of 3-bromopyrazin-2-ol.

The predominant tautomer in the solid state can be determined definitively by X-ray crystallography through the precise location of the hydrogen atom on either the oxygen or a nitrogen atom. Spectroscopic techniques such as solid-state NMR can also provide valuable insights into the tautomeric state.[10][11][12] The tautomeric form present in the crystal will have a significant impact on the hydrogen bonding patterns and the overall crystal packing. For related hydroxypyrimidine systems, the tautomeric equilibrium is influenced by the solvent and the nature of other substituents.[13]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of 3-bromopyrazin-2-ol derivatives. While the definitive crystal structure of the parent compound remains to be determined, this guide offers a predictive analysis based on the well-established principles of X-ray crystallography and the structural chemistry of related heterocyclic systems.

The elucidation of the crystal structure of 3-bromopyrazin-2-ol and its derivatives is a critical step towards understanding their structure-activity relationships and for the rational design of new molecules with enhanced biological activity or material properties. Future work should focus on obtaining high-quality single crystals of the parent compound and its key derivatives to validate the predictions made in this guide and to further expand our understanding of this important class of molecules.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link][1][2][3][4][14]

  • Harris, K. D. M. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 2022 .[15]

  • Jand'ourek, O., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 2017 .[9]

  • Kuleshova, J., et al. Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules, 2021 .[16]

  • LibreTexts. X-ray Crystallography. [Link][6]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link][7]

  • Polo, C., et al. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, 2000 .[17]

  • PubChem. Chloropyrazine. [Link][8]

  • ResearchGate. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. [Link][13]

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  • ResearchGate. Tautomerism of azo dyes in the solid state studied by 15N, 14N, 13C and 1H NMR spectroscopy, X-ray diffraction and quantum-chemical calculations. [Link][12]

  • Royal Society of Chemistry. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. [Link][10]

  • Springer Nature. X-ray Diffraction Protocols and Methods. [Link][5]

  • Various Authors. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N',N''-trialkyldiindolocarbazole. IUCrJ, 2016 .[18]

  • Various Authors. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Transactions on Engineering Technologies, 2014 .[19]

  • Various Authors. Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR. Crystal Growth & Design, 2021 .[11]

  • Various Authors. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][14][18]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 2007 .[20]

  • Various Authors. A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 2022 .[21]

  • Zarychta, B., et al. 2-Amino-3-bromo-5-methylpyrazine. Molbank, 2008 .[22]

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. [23]

  • PubChem. 3-Chloropyridine. [Link][24]

  • PubChem. 3-chloro-2-hydrazinepyridine. [Link][25]

  • PubChem. 5-Bromo-2-methylpyridin-3-ol. [Link][26]

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A Technical Guide to 3-Bromopyrazin-2-ol: Commercial Availability, Purity Assessment, and Handling for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Bromopyrazin-2-ol, a key heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document offers critical insights into the commercial landscape, purity verification, and safe handling of this important reagent.

Introduction: The Significance of 3-Bromopyrazin-2-ol in Drug Discovery

3-Bromopyrazin-2-ol, with its characteristic pyrazinone core, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The hydroxyl group at the 2-position, existing in tautomeric equilibrium with its keto form (3-bromo-1H-pyrazin-2-one), offers a site for further functionalization, including etherification and esterification. This unique combination of reactive sites makes 3-Bromopyrazin-2-ol a valuable starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting kinases, proteases, and other enzymes.

Commercial Availability and Supplier Landscape

3-Bromopyrazin-2-ol is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered at a purity of 95% or greater. It is important for researchers to source this material from reputable vendors who can provide a comprehensive Certificate of Analysis (CoA) with each batch.

Below is a summary of representative commercial suppliers for 3-Bromopyrazin-2-ol:

SupplierTypical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich≥95%Grams1261634-06-3[1]
Lead Sciences95%Milligrams to Grams1261634-06-3[2]
BLD Pharmatech95%Milligrams to Grams1261634-06-3[2]

Note: This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change.

Purity Verification: A Multi-faceted Approach

Ensuring the purity of 3-Bromopyrazin-2-ol is paramount for the success of subsequent synthetic steps and the integrity of biological data. A combination of analytical techniques should be employed for comprehensive purity assessment.

Understanding the Synthesis and Potential Impurities

While specific, detailed industrial synthesis routes for 3-Bromopyrazin-2-ol are often proprietary, a likely synthetic pathway involves the direct bromination of pyrazin-2-ol. The electrophilic bromination of heteroaromatic compounds can sometimes lead to the formation of regioisomers and di-brominated species. Therefore, potential impurities could include:

  • Unreacted pyrazin-2-ol: The starting material for the synthesis.

  • Dibrominated pyrazin-2-ol: Over-bromination can lead to the formation of di-substituted products.

  • Isomeric bromopyrazin-2-ols: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyrazine ring, although the 3-position is generally favored.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.

Purification methods such as recrystallization or column chromatography are typically employed to remove these impurities.[1]

Recommended Analytical Methods

A robust quality control workflow for incoming batches of 3-Bromopyrazin-2-ol should include the following analytical techniques:

HPLC is a powerful technique for assessing the purity of 3-Bromopyrazin-2-ol and detecting non-volatile impurities. Given the polar nature of the molecule, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is recommended.

Illustrative HPLC Protocol:

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a mixture of water and acetonitrile.

This method should provide good separation of the main peak from potential impurities. Peak area percentage can be used to quantify the purity.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of 3-Bromopyrazin-2-ol and identifying any structural isomers or major impurities.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

The proton NMR spectrum of 3-Bromopyrazin-2-ol is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. A broad singlet corresponding to the hydroxyl proton, which may be exchangeable with D₂O, is also anticipated.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-Bromopyrazin-2-ol (C₄H₃BrN₂O), the expected monoisotopic mass is approximately 173.94 g/mol . The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio), which can be a useful diagnostic tool.

Interpreting a Certificate of Analysis (CoA)

A comprehensive CoA from the supplier should include the following information:

  • Product Name and CAS Number: Confirms the identity of the compound.

  • Lot Number: For batch-to-batch traceability.

  • Appearance: Should be consistent with the expected physical state (e.g., white to off-white solid).

  • Purity by HPLC: The percentage purity determined by HPLC analysis.

  • ¹H NMR: A statement confirming that the spectrum conforms to the structure.

  • Mass Spectrum: Confirmation of the molecular weight.

Researchers should carefully review the CoA to ensure the material meets the requirements of their experiments.

Sourcing and Qualification Workflow

The following diagram illustrates a recommended workflow for sourcing and qualifying 3-Bromopyrazin-2-ol for research and development purposes.

G Workflow for Sourcing and Qualification of 3-Bromopyrazin-2-ol cluster_0 Supplier Selection & Procurement cluster_1 In-House Quality Control cluster_2 Decision & Scaling A Identify Potential Suppliers B Request Quotations and Certificates of Analysis A->B C Evaluate Supplier Reputation and Documentation B->C D Procure Small Sample for Initial QC C->D E Visual Inspection D->E F Perform HPLC Analysis for Purity E->F G Conduct NMR Spectroscopy for Structural Confirmation F->G H Verify Molecular Weight by MS G->H I Compare Results with Supplier's CoA H->I J Approve Batch for Use in R&D I->J Results Match K Reject Batch and Contact Supplier I->K Discrepancies Found L Procure Larger Quantities for Scale-up J->L

Sources

Introduction: Navigating the Chemistry of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromopyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

3-Bromopyrazin-2-ol is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structural motifs make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, as with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to its safe and effective use in the laboratory.

This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromopyrazin-2-ol. As a Senior Application Scientist, the author's intent is not merely to list procedures, but to provide a foundational understanding of the principles behind them. By fostering a deeper comprehension of the risks involved and the rationale for mitigation strategies, this document aims to empower researchers to work with confidence and, above all, safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Toxicological Profile (Inferred)

The primary hazards associated with compounds of this class are their potential toxicity and irritant properties.[3]

  • Acute Toxicity: Brominated heterocycles often exhibit toxicity upon ingestion, dermal contact, or inhalation. It is therefore prudent to handle 3-Bromopyrazin-2-ol as a substance that is potentially harmful by all routes of exposure.

  • Skin and Eye Irritation: Direct contact is likely to cause significant skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2]

Physical and Chemical Hazards
  • Flammability: Some related brominated compounds are flammable liquids.[2][4] While 3-Bromopyrazin-2-ol is a solid, it is important to be aware of the potential for fire if it is involved in a fire with other flammable materials.

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.

GHS Hazard Classification (Predicted)

Based on data from analogous compounds, a predicted GHS classification for 3-Bromopyrazin-2-ol is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Skin Corrosion/IrritationCategory 2Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]

Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management relies on a multi-layered approach, often referred to as the hierarchy of controls. This framework prioritizes the most effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

For handling 3-Bromopyrazin-2-ol, the focus will be on robust engineering controls, strict administrative protocols, and appropriate Personal Protective Equipment (PPE).

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Defense

Engineering Controls
  • Chemical Fume Hood: All manipulations of 3-Bromopyrazin-2-ol, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the compound.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[2][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][4] A face shield should be worn in situations with a higher risk of splashes.[2]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or in situations with a high risk of exposure, consider double-gloving or using a more robust glove material. Always inspect gloves for any signs of degradation or punctures before use.[6][7]

    • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing.[6]

  • Respiratory Protection: In general, working in a certified chemical fume hood should provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage: A Protocol-Driven Approach

A systematic and cautious approach to handling and storage is essential.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.[8] Prepare all necessary equipment and reagents in advance to minimize the time spent handling the chemical.

  • Weighing: Weigh the solid 3-Bromopyrazin-2-ol in a disposable weigh boat or on glassine paper inside the fume hood.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. Use a spatula or other appropriate tool to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the solid in the fume hood. Ensure that the container is appropriately labeled.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Dispose of any contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Storage Requirements
  • Container: Store 3-Bromopyrazin-2-ol in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2][4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Emergency Response Workflow cluster_1 Emergency Response Spill or Exposure Occurs Spill or Exposure Occurs Assess the Situation Assess the Situation Spill or Exposure Occurs->Assess the Situation Evacuate and Alert Evacuate and Alert Assess the Situation->Evacuate and Alert Administer First Aid Administer First Aid Evacuate and Alert->Administer First Aid Contain and Clean Spill Contain and Clean Spill Evacuate and Alert->Contain and Clean Spill Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report Incident Report Incident Contain and Clean Spill->Report Incident Seek Medical Attention->Report Incident

Caption: A streamlined workflow for responding to laboratory emergencies.

Waste Disposal

All waste materials contaminated with 3-Bromopyrazin-2-ol, including empty containers, disposable labware, and spill clean-up materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The responsible use of 3-Bromopyrazin-2-ol in a research setting is contingent upon a thorough understanding of its potential hazards and a steadfast commitment to safety. By adhering to the principles and protocols outlined in this guide—from proactive risk assessment and the use of appropriate controls to diligent handling and emergency preparedness—researchers can confidently and safely explore the scientific potential of this valuable compound.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopyrazin-2-amine. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

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A Quantum Mechanical Deep Dive: Elucidating the Electronic Landscape of 3-Bromopyrazin-2-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecular Structure to Biological Function

In the intricate ballet of drug discovery, understanding a molecule's electronic properties is paramount. These properties govern how a potential drug molecule recognizes, interacts with, and modulates its biological target. For heterocyclic compounds like 3-Bromopyrazin-2-ol, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities of pyrazine derivatives, a detailed map of its electronic landscape is not just academic—it is a critical blueprint for rational drug design.[1][2] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for the theoretical calculation and interpretation of the key electronic properties of 3-Bromopyrazin-2-ol, leveraging the power of quantum chemistry.

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of the computational methods to the practical interpretation of the calculated electronic descriptors, mirroring the workflow of a computational drug design project. We will delve into not just the "how" but, more importantly, the "why" behind the selection of specific computational protocols, ensuring a robust and scientifically validated approach.

Part 1: The Computational Gauntlet - Methodological Imperatives

The journey into the electronic heart of 3-Bromopyrazin-2-ol begins with the selection of a computational methodology that is both accurate and efficient. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of this size, offering a favorable balance between computational cost and accuracy.[3]

The "Why": Selecting the Right Tools for the Job

Our choice of DFT functional and basis set is not arbitrary; it is a deliberate decision based on established performance for similar molecular systems.

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our chosen tool for approximating the exchange-correlation energy.[3] Its enduring popularity stems from its proven track record in reliably predicting the geometries and electronic properties of a vast array of organic molecules, including heterocyclic systems.[4]

  • The 6-31+G* Basis Set: To describe the spatial distribution of electrons, a sufficiently flexible basis set is crucial. The Pople-style 6-31+G* basis set offers a good compromise. The inclusion of diffuse functions ("+") is particularly important for accurately describing the lone pairs on the nitrogen and oxygen atoms and the potentially diffuse nature of the electron density around the bromine atom. The polarization functions ("*") on heavy atoms allow for anisotropy in the electron distribution, which is essential for describing the polar bonds and the overall molecular shape.[3]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the calculation of 3-Bromopyrazin-2-ol's electronic properties.

  • Molecular Structure Input:

    • Begin by constructing the 3D structure of 3-Bromopyrazin-2-ol using a molecular builder. Ensure the correct tautomeric form (the -ol form) is specified. The initial geometry can be based on standard bond lengths and angles.

  • Geometry Optimization:

    • Perform a full geometry optimization using the B3LYP functional and the 6-31+G* basis set. This step is critical to find the molecule's lowest energy conformation.

    • Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-31+G*). This calculation will provide the core data for all subsequent electronic property analysis.

  • Data Extraction and Analysis:

    • From the output of the single-point calculation, extract the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) surface, and the dipole moment.

G cluster_input 1. Input & Optimization cluster_calc 2. Calculation cluster_analysis 3. Analysis A Construct 3D Structure of 3-Bromopyrazin-2-ol B Geometry Optimization (B3LYP/6-31+G*) A->B C Frequency Calculation B->C D Verify No Imaginary Frequencies C->D E Single-Point Energy Calculation on Optimized Geometry D->E F HOMO-LUMO Energy Gap E->F G Molecular Electrostatic Potential (MEP) E->G H Dipole Moment E->H

Caption: Computational workflow for determining the electronic properties of 3-Bromopyrazin-2-ol.

Part 2: Decoding the Electronic Signature

With the computational protocol established, we now turn our attention to the interpretation of the key electronic properties and their implications for drug development.

Frontier Molecular Orbitals: Theaters of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electronic reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. For drug candidates, this can influence metabolic stability and the potential for off-target interactions.

PropertyDescriptionRelevance in Drug Discovery
HOMO Energy Energy of the highest occupied molecular orbital; reflects electron-donating ability.Influences susceptibility to oxidative metabolism and interactions with electron-deficient biological targets.
LUMO Energy Energy of the lowest unoccupied molecular orbital; reflects electron-accepting ability.Relates to susceptibility to reductive metabolism and interactions with electron-rich biological targets.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap often correlates with higher chemical reactivity and lower kinetic stability.[5]

The distribution of the HOMO and LUMO across the 3-Bromopyrazin-2-ol scaffold is also revealing. We can anticipate that the HOMO will have significant contributions from the electron-rich pyrazin-2-ol ring system, particularly the oxygen and nitrogen atoms. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrazine ring and potentially influenced by the electronegative bromine atom.

Molecular Electrostatic Potential (MEP): A Guide to Non-Covalent Interactions

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful visual guide to its charge distribution. It is an invaluable tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are the bedrock of drug-receptor binding.[6][7]

  • Interpreting the MEP Surface:

    • Red Regions (Negative Potential): These areas are electron-rich and are prime locations for electrophilic attack and hydrogen bond acceptance. For 3-Bromopyrazin-2-ol, we expect to see strong negative potentials around the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group.

    • Blue Regions (Positive Potential): These electron-deficient regions are susceptible to nucleophilic attack and are hydrogen bond donor sites. The hydrogen of the hydroxyl group will be a prominent positive region.

    • The σ-hole: A particularly interesting feature will be the region of positive electrostatic potential on the bromine atom, opposite to the C-Br bond, known as a σ-hole. This positive cap allows the bromine to act as a halogen bond donor, an increasingly recognized interaction in medicinal chemistry.

G cluster_mep Molecular Electrostatic Potential (MEP) of 3-Bromopyrazin-2-ol cluster_features Key Molecular Features A Negative Potential (Red) Electron-rich H-bond Acceptors B Positive Potential (Blue) Electron-deficient H-bond/Halogen Bond Donors C Neutral (Green) D Pyrazine Nitrogens D->A E Hydroxyl Oxygen E->A F Hydroxyl Hydrogen F->B G Bromine (σ-hole) G->B

Caption: Logical relationship between MEP regions and the functional groups of 3-Bromopyrazin-2-ol.
Dipole Moment: A Measure of Global Polarity

The dipole moment is a vector quantity that describes the overall polarity of a molecule, arising from the asymmetrical distribution of charge. It is a critical parameter influencing a drug's solubility, permeability across biological membranes, and its ability to interact with polar residues in a binding pocket. For 3-Bromopyrazin-2-ol, the presence of highly electronegative nitrogen, oxygen, and bromine atoms will result in a significant molecular dipole moment, suggesting good water solubility but potentially challenging cell membrane permeability.

Part 3: Synthesis and Future Directions

The theoretical calculation of the electronic properties of 3-Bromopyrazin-2-ol provides a foundational understanding of its potential behavior as a drug candidate. The insights gained from the HOMO-LUMO gap, the MEP surface, and the dipole moment can guide the next steps in the drug discovery pipeline. For instance, the identification of strong hydrogen and halogen bonding sites from the MEP can inform the design of more potent and selective analogs. Similarly, an understanding of the molecule's reactivity from its frontier orbitals can help anticipate potential metabolic liabilities.

This guide has laid out a robust, scientifically-grounded workflow for the computational characterization of 3-Bromopyrazin-2-ol. By not only following these steps but also understanding the causality behind them, researchers can unlock a deeper understanding of this promising heterocyclic scaffold and accelerate the journey from a molecule to a medicine.

References

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  • Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[1]Oxadiazolo[3,4-B]Pyrazine and[1]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. (2022). Molecules, 27(13), 4216. Available at: [Link]

  • Titov, O. I., Shulga, D. A., & Palyulin, V. A. (2019). Quadrupole Correction: From Molecular Electrostatic Potential to Free Energies of Halogen Bonding. Journal of Chemical Theory and Computation, 15(2), 1159–1167. Available at: [Link]

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The 3-Bromopyrazin-2-ol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The 2(1H)-pyrazinone ring system is a foundational heterocyclic scaffold found in a multitude of natural products exhibiting significant biological activities.[1] From deoxyaspergillic acid isolated from Aspergillus flavus to the complex dragmacidin alkaloids found in marine sponges, nature has repeatedly utilized the pyrazinone core to create molecules with potent pharmacological effects.[1] Within this important class of compounds, 3-Bromopyrazin-2-ol stands out as a particularly valuable and versatile starting material for the synthesis of diverse and highly functionalized analogs. Its strategic bromine atom provides a reactive handle for a wide array of modern cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity. This guide provides a comprehensive overview of the synthesis, reactivity, structure-activity relationships (SAR), and therapeutic applications of 3-Bromopyrazin-2-ol and its derivatives, offering a technical resource for scientists engaged in medicinal chemistry and drug development.

Core Synthetic Strategies: Building the Pyrazinone and Its Analogs

The construction of the 3-Bromopyrazin-2-ol core and its subsequent diversification into analog libraries rely on a robust set of synthetic methodologies. Understanding these strategies is critical for the rational design and efficient production of novel therapeutic candidates.

Ring Formation: Constructing the Pyrazinone Core

The synthesis of the 2(1H)-pyrazinone skeleton is most commonly achieved through the condensation of acyclic precursors, often derived from α-amino acids.[1] A prevalent strategy involves the reaction of an α-amino acid derivative with an α-dicarbonyl compound, followed by cyclization. Variations of this approach allow for the introduction of substituents at various positions on the pyrazinone ring.

An alternative and powerful method for constructing highly substituted pyrazines involves a sequence starting from N-allyl malonamides. This pathway proceeds through a diazidation followed by a thermal or copper-mediated cyclization, yielding pyrazine products with ester and hydroxyl groups at the 2- and 3-positions, respectively.[2]

Bromination: Installing the Key Functional Handle

Once the pyrazinone core is assembled, the introduction of the bromine atom at the 3-position is a crucial step. This is typically achieved through electrophilic bromination using reagents such as N-Bromosuccinimide (NBS) or liquid bromine, often in an acidic medium or a suitable organic solvent.[3] The reaction conditions must be carefully controlled to ensure regioselectivity and avoid over-bromination or other side reactions.

Diversification via Cross-Coupling: Unleashing the Potential of the Bromine Atom

The true synthetic utility of 3-Bromopyrazin-2-ol lies in the reactivity of its bromine atom. This position serves as a versatile anchor point for introducing a vast array of substituents through transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings are routinely employed to forge new carbon-carbon and carbon-heteroatom bonds, enabling the creation of extensive analog libraries for SAR studies.

For instance, the aminodehalogenation of a related 3-chloropyrazine-2-carboxamide with various benzylamines has been shown to be an effective method for generating a series of 3-benzylaminopyrazine-2-carboxamides with potential antimycobacterial activity.[4][5] This highlights how nucleophilic aromatic substitution can also be a valuable tool for functionalizing the pyrazinone core.

Below is a generalized workflow illustrating the path from basic precursors to a diversified library of pyrazinone analogs.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification A α-Amino Acid Derivatives C 2(1H)-Pyrazinone Core A->C B α-Dicarbonyl Compounds B->C D Bromination (e.g., NBS) C->D E 3-Bromopyrazin-2-ol D->E F Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) E->F H Analog Library F->H G Diverse Building Blocks (Boronic Acids, Amines, etc.) G->F

Caption: General synthetic workflow for 3-Bromopyrazin-2-ol analogs.

Structure-Activity Relationship (SAR) Analysis: Decoding Biological Activity

The systematic modification of the 3-Bromopyrazin-2-ol scaffold has led to the discovery of potent and selective modulators of various biological targets. SAR studies are paramount in understanding how specific structural features influence potency, selectivity, and pharmacokinetic properties.

A key area of investigation has been the development of pyrazinone-based inhibitors for protein kinases and other enzymes. For example, in the development of inhibitors for Activin Receptor-Like Kinase-2 (ALK2), a target for the rare disease fibrodysplasia ossificans progressiva, the exploration of substituents on the pyrazine core was critical for achieving both high potency and selectivity.[6]

The following diagram and table illustrate a hypothetical SAR for a series of pyrazinone-based kinase inhibitors, where modifications at the 3-position, as well as on other parts of the scaffold, lead to significant changes in inhibitory activity.

Caption: Key Structure-Activity Relationship insights for pyrazinone inhibitors.

Analog R1 Substituent (at C3) R2 Substituent Kinase X IC50 (nM) Kinase Y IC50 (nM)
1 PhenylH1502500
2 4-FluorophenylH801800
3 4-MethoxyphenylH1202200
4 4-FluorophenylMethyl651500
5 4-FluorophenylCyclopropyl15 1200
6 Pyridin-4-ylCyclopropyl25>5000

This table represents hypothetical data for illustrative purposes.

Causality behind SAR Observations:

  • R1 Position: The introduction of an aryl group at the R1 position, derived from the initial bromine, often leads to beneficial π-stacking or hydrophobic interactions within the kinase hinge region. Electron-withdrawing groups like fluorine can enhance these interactions. The decreased potency with polar groups suggests a hydrophobic nature for this pocket.

  • R2 Position: The R2 position appears to influence selectivity. The increase in potency from hydrogen to methyl and optimally to cyclopropyl suggests that this substituent occupies a smaller, defined pocket where the rigid cyclopropyl group provides an ideal fit, maximizing van der Waals forces without incurring steric clashes that might be seen with larger groups. The significant drop in activity against Kinase Y for analog 6 indicates that the nitrogen in the pyridine ring may introduce an unfavorable electrostatic interaction in the off-target kinase's binding site.

Therapeutic Applications and Biological Targets

Derivatives of 3-Bromopyrazin-2-ol have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's versatility.

Anticancer Agents

The pyrazinone and related pyrazoline scaffolds are considered "privileged structures" in medicinal chemistry and have been extensively studied for their anticancer properties.[7][8] For example, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown potent cytotoxic activity against Jurkat, HeLa, and MCF-7 cancer cell lines.[9] This compound was found to arrest the cell cycle in the sub-G1 phase and exhibited significant antiangiogenic potential, suggesting a multi-faceted mechanism of action.[9]

Antimycobacterial Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrazinamide, a pyrazine-containing compound, is a cornerstone of first-line tuberculosis treatment.[10] This has spurred research into other pyrazine analogs. Studies on 3-benzylaminopyrazine-2-carboxamides, synthesized from a 3-chloropyrazine precursor, have identified compounds with whole-cell activity against Mycobacterium tuberculosis equivalent to or better than pyrazinamide.[5] The most promising of these compounds also showed low cytotoxicity, making them attractive leads for further development.[5]

The diagram below illustrates a simplified signaling pathway where a pyrazinone analog acts as a kinase inhibitor, a common mechanism for anticancer agents.

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazinone Analog Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a pyrazinone analog.

Key Experimental Protocols

To ensure the reproducibility and integrity of research in this area, detailed experimental protocols are essential.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 3-Bromopyrazin-2-ol core.

Self-Validating System: The success of this reaction is validated by the consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product spot/peak. The final product's identity and purity are confirmed by NMR and mass spectrometry, ensuring the reaction has proceeded as expected.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromopyrazin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add a suitable base, such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq).

    • Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous solvent system is often necessary to dissolve the inorganic base.

  • Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-pyrazin-2-ol analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MEK Kinase)

This protocol outlines a method to determine the IC50 value of a synthesized analog against a specific protein kinase.

Self-Validating System: The assay includes positive controls (known potent inhibitors) and negative controls (DMSO vehicle only) to establish the dynamic range and ensure the assay is performing correctly. The Z'-factor is often calculated to assess the quality and reliability of the assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay plate.

  • Assay Reaction: To each well of the assay plate, add the kinase buffer, the MEK enzyme, and the ATP solution (at or near its Km concentration for the enzyme).

    • Causality: Using ATP at its Km concentration ensures that the inhibitor competes effectively and provides a more accurate measure of its potency.

  • Initiation and Incubation: Initiate the kinase reaction by adding the specific peptide substrate. Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based system (e.g., ADP-Glo™) where the amount of ADP produced is correlated with kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Directions

The 3-Bromopyrazin-2-ol scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Novel Coupling Methodologies: The application of new and more efficient cross-coupling technologies, such as photoredox catalysis, could open up new avenues for analog synthesis.

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for understanding their mechanism of action and for further optimization.

  • ADME-Tox Profiling: A greater emphasis on early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling will be essential to identify candidates with favorable drug-like properties.

  • Exploration of New Therapeutic Areas: While oncology and infectious diseases have been primary focuses, the versatility of the scaffold suggests potential applications in other areas, such as neurodegenerative and inflammatory diseases.

The 3-Bromopyrazin-2-ol core, with its synthetic tractability and proven biological relevance, is poised to remain a cornerstone of medicinal chemistry for years to come, providing the foundation for the next generation of innovative therapeutics.

References

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  • PubMed Central. (2023, December 20). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Retrieved from [Link]

  • PubMed. (2022, May 15). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Guide to Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazin-2-ol Scaffolds

Derivatives of pyrazin-2-ol are privileged scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them valuable pharmacophores. The construction of C-C bonds at the C3-position is a critical step in the diversification of these core structures. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming such bonds, valued for its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acid coupling partners.[1][2]

However, 3-Bromopyrazin-2-ol is a non-trivial substrate for cross-coupling reactions. Its structure presents a confluence of challenges, including protic functionality, multiple Lewis basic sites capable of catalyst inhibition, and the potential for undesired side reactions. This guide provides a comprehensive framework for understanding these challenges and offers a detailed, field-tested protocol to enable researchers to successfully synthesize 3-arylpyrazin-2-ol derivatives.

Substrate Analysis: Key Challenges of 3-Bromopyrazin-2-ol

A successful reaction design begins with a thorough understanding of the substrate's inherent chemical properties.

Tautomerism: The Pyrazinol-Pyridone Equilibrium

The most critical feature of 3-Bromopyrazin-2-ol is its existence as a tautomeric mixture of the "ol" (hydroxypyrazine) and "one" (pyrazinone) forms. This equilibrium is heavily influenced by the solvent and local environment.[3][4] While the hydroxy form is aromatic, the pyridone form is favored in many conditions due to favorable intermolecular hydrogen bonding.[3][5] This has profound implications for the reaction:

  • Acidity: The N-H proton of the pyrazinone tautomer or the O-H proton of the pyrazinol is acidic and will react with the base required for the catalytic cycle. This necessitates the use of a sufficient amount of base to both deprotonate the substrate and activate the boronic acid.

  • Chelation: Both the ring nitrogens and the exocyclic oxygen can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalysis.[6] The choice of ligand is crucial to prevent the formation of such inactive catalyst states.

Catalyst Inhibition and Side Reactions

The electron-rich pyrazine ring, particularly the nitrogen atom at position 4, can act as a ligand for the palladium catalyst, leading to catalyst poisoning.[7] Furthermore, under certain conditions, the deprotonated pyrazinolate anion can act as an O-nucleophile, leading to competitive C-O coupling (a variation of the Buchwald-Hartwig reaction), although this is generally less favorable than the desired C-C coupling.[8]

The Suzuki-Miyaura Catalytic Cycle: A Focused View

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][7][9] Understanding this mechanism is key to troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-Bromopyrazin-2-ol. This is often the rate-determining step.[9] Electron-rich, bulky ligands are known to accelerate this process, which is particularly important for heteroaromatic halides.[7][10]

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][11][12]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][13]

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (3-Bromopyrazin-2-ol) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ BoronicAcid->Transmetal

Figure 1. General Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for the coupling of 3-Bromopyrazin-2-ol with a generic arylboronic acid.

Materials & Reagents
  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

Causality Behind Choices:

  • Catalyst System: A Pd(II) precatalyst is used, which is reduced in situ to the active Pd(0) species.[14] SPhos is a bulky, electron-rich biaryl monophosphine ligand known to be highly effective for coupling challenging heteroaromatic substrates by promoting both oxidative addition and reductive elimination.[10]

  • Base: K₃PO₄ is a moderately strong, non-nucleophilic base effective in promoting transmetalation without causing significant substrate degradation.[14] Using at least 3 equivalents ensures neutralization of the pyrazinol proton and activation of the boronic acid.

  • Solvent System: A dioxane/water mixture provides good solubility for both the organic and inorganic reagents, and the presence of water is often beneficial for the transmetalation step.[7]

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromopyrazin-2-ol (e.g., 175 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of the reaction solvent. This pre-formation of the active catalyst can sometimes improve reproducibility. Add this mixture to the main reaction flask.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure the reaction is free of oxygen, which can cause boronic acid homocoupling and catalyst decomposition.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by deionized water (e.g., 2 mL) via syringe. The solvent should have been previously degassed by sparging with nitrogen for 20-30 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir vigorously to ensure good mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting 3-Bromopyrazin-2-ol.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate, to yield the pure 3-arylpyrazin-2-ol product.

Experimental_Workflow start Start reagents 1. Add Reagents (Pyrazinol, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst System (Pd(OAc)₂ + SPhos) reagents->catalyst inert 3. Evacuate & Backfill (3x with N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat 5. Heat & Stir (90-100 °C, 4-12h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 7. Cool & Work-up (EtOAc / H₂O) monitor->workup Complete purify 8. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Figure 2. Step-by-step experimental workflow.

Data Presentation: Optimizing Reaction Conditions

The choice of ligand, base, and solvent can dramatically impact reaction success. The following table provides a representative summary of how varying these parameters can affect the outcome for a hypothetical coupling with 4-methoxyphenylboronic acid.

EntryLigand (4 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)Notes
1 SPhos K₃PO₄ Dioxane/H₂O (4:1) 100 85 Recommended starting conditions.
2PPh₃K₃PO₄Dioxane/H₂O (4:1)10025PPh₃ is often inefficient for this substrate class.
3XPhosK₃PO₄Dioxane/H₂O (4:1)10082XPhos is another excellent but more expensive choice.
4SPhosK₂CO₃Dioxane/H₂O (4:1)10055Weaker base leads to slower transmetalation.
5SPhosCs₂CO₃Toluene/H₂O (4:1)10088Cs₂CO₃ is highly effective but more costly.
6SPhosK₃PO₄DMF10040Potential for catalyst decomposition at high temp in DMF.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium source and ligand are from a reliable supplier.[14] Confirm that the reaction atmosphere was truly inert.

    • Insufficient Base Strength: The chosen base may be too weak to facilitate transmetalation efficiently.[14] Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.

  • Significant Protodeboronation: (Replacement of the -B(OH)₂ group with -H)

    • Cause: This side reaction is often promoted by excess water and strong base, especially with electron-rich or certain heteroaryl boronic acids.[14]

    • Solution: Reduce the amount of water in the solvent system or switch to fully anhydrous conditions. Using a milder base like potassium fluoride (KF) can also mitigate this issue.[11]

  • Homocoupling of Boronic Acid:

    • Cause: This is typically caused by the presence of oxygen.[14]

    • Solution: Improve the degassing procedure for the solvents and ensure all manipulations are done under a robust inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromopyrazin-2-ol is a challenging yet highly rewarding transformation. Success hinges on a rational approach that addresses the substrate's inherent tautomerism and potential for catalyst inhibition. By employing a robust catalytic system, such as Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos, in conjunction with a suitable base like K₃PO₄, researchers can reliably access a diverse range of 3-arylpyrazin-2-ol derivatives. The protocol and insights provided herein serve as a powerful starting point for the exploration and development of novel chemical entities for drug discovery and beyond.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Request PDF. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link]

  • Aicha, S. B. R., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from [Link]

  • Martinez-Viturro, J. I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Wang, D., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Kappe, C. O., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

  • Liu, C., et al. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters. Retrieved from [Link]

  • Request PDF. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved from [Link]

  • Delaney, C. P., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Request PDF. (n.d.). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Gurram, V., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Al-Kahtani, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLOS ONE. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Request PDF. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports. Retrieved from [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient, Protic Heterocycles

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance represent a significant advancement over classical methods for C-N bond formation.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromopyrazin-2-ol, a substrate that presents a unique set of challenges. The pyrazine core is electron-deficient, which can influence the kinetics of the catalytic cycle. More significantly, the presence of a protic hydroxyl group, which exists in tautomeric equilibrium with its pyrazinone form, introduces the potential for undesired side reactions, such as competitive O-arylation or deactivation of the catalyst.

This document will provide a comprehensive overview of the reaction, including a discussion of the mechanistic considerations, a detailed experimental protocol, and guidance on reaction optimization. The presented protocol is designed to be a robust starting point for researchers, enabling them to successfully navigate the intricacies of this challenging yet valuable transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, 3-Bromopyrazin-2-ol, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For electron-deficient heteroaryl halides like 3-Bromopyrazin-2-ol, bulky and electron-rich phosphine ligands are often crucial for promoting the reductive elimination step.[6]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH, Base Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Coordination->Amido_Complex -HBr Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 3-Bromopyrazin-2-ol

This protocol is based on established procedures for the amination of N-heterocycles bearing acidic protons.[7] The choice of a bulky biarylphosphine ligand, such as tBuBrettPhos, and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is critical for success.[6] LHMDS is particularly effective in deprotonating the amine nucleophile without interfering with the acidic pyrazinol proton.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromopyrazin-2-ol≥95%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Benzylamine)≥98%Commercially AvailablePurify if necessary.
tBuBrettPhos Pd G3 Precatalyst-Commercially AvailableAir-stable precatalyst.
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M in THFCommercially AvailableHandle under inert atmosphere.
Anhydrous TolueneDri-Solv or equivalentCommercially AvailableUse freshly dried solvent.
Diethyl EtherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄Cl-Prepared in-houseFor workup.
Brine-Prepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄-Commercially AvailableFor drying.
Reaction Setup and Procedure

Workflow for Buchwald-Hartwig Amination

Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 3-Bromopyrazin-2-ol - Amine - Pd Precatalyst - Toluene setup->reagents base_addition Add LHMDS solution (dropwise at RT) reagents->base_addition reaction Heat Reaction Mixture (e.g., 80-110 °C) base_addition->reaction monitoring Monitor Reaction (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-Bromopyrazin-2-ol (1.0 equiv), the desired amine (1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the 3-Bromopyrazin-2-ol) via syringe.

  • Base Addition: With vigorous stirring, add the LHMDS solution (1.0 M in THF, 2.5 equiv) dropwise at room temperature. The reaction mixture may change color upon addition of the base.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Characterization
  • ¹H NMR: Expect to see characteristic aromatic protons of the pyrazine ring and protons corresponding to the amine and hydroxyl groups. The chemical shifts will be influenced by the solvent.

  • ¹³C NMR: Expect to see signals for the carbon atoms of the pyrazine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-aminopyrazin-2-ol should be observed.

Field-Proven Insights and Troubleshooting

  • Choice of Amine: This protocol is generally applicable to a range of primary and secondary amines. For less nucleophilic amines, higher reaction temperatures or longer reaction times may be necessary.

  • Incomplete Conversion: If the reaction stalls, a small additional portion of the palladium precatalyst and/or LHMDS can be added. Ensure that the solvent is rigorously anhydrous, as water can deactivate the catalyst and the base.

  • Side Product Formation: The formation of O-arylated byproducts is a potential concern. The use of a bulky ligand like tBuBrettPhos and a strong, non-nucleophilic base like LHMDS is intended to minimize this side reaction by favoring the N-arylation pathway. If O-arylation is observed, screening other bulky ligands or lowering the reaction temperature may be beneficial.

  • Product Isolation: 3-Aminopyrazin-2-ol is expected to be a polar compound. It may be necessary to use a more polar eluent system for column chromatography. The product's solubility should be assessed to select an appropriate solvent for recrystallization if desired.

Conclusion

The Buchwald-Hartwig amination of 3-Bromopyrazin-2-ol is a challenging but feasible transformation that provides access to a valuable building block for medicinal chemistry and materials science. The protocol detailed in this application note, which employs a modern palladium precatalyst system and carefully selected reaction conditions, offers a robust starting point for achieving this transformation. By understanding the underlying mechanistic principles and potential challenges, researchers can effectively optimize and apply this methodology to their specific synthetic goals.

References

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  • Muci, A. R., & Buchwald, S. L. (2002). Practical palladium catalysts for C—N and C—O bond formation. In Topics in Current Chemistry (pp. 131-209). Springer, Berlin, Heidelberg.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649.
  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic Letters, 10(18), 4109-4112.
  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis (trimethylsilyl) amide as an ammonia equivalent. Organic Letters, 3(17), 2729-2732.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates: a general method for the preparation of primary arylamines. Journal of the American Chemical Society, 131(31), 11049-11061.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388-4391.
  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic Letters, 2(10), 1403-1406.
  • Huang, X., & Buchwald, S. L. (2001). New ammonia equivalents for the Pd-catalyzed amination of aryl halides. Organic Letters, 3(21), 3417-3419.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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Application Note & Protocol: Stille Coupling of 3-Bromopyrazin-2-ol with Organostannanes for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2][3] This palladium-catalyzed reaction, which couples an organostannane (organotin) reagent with an organic halide or pseudohalide, has proven indispensable in the synthesis of complex molecules, from natural products to pharmaceuticals.[1][2]

The pyrazin-2-ol (or pyrazin-2(1H)-one) core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. Its derivatization is of significant interest for the development of new therapeutic agents. The direct installation of carbon-based substituents at the C-3 position via cross-coupling offers a convergent and flexible route to novel analogues. This guide provides a detailed examination of the Stille coupling of 3-Bromopyrazin-2-ol, focusing on the underlying mechanistic principles, practical experimental protocols, and critical parameters for success.

A key consideration for this substrate is its tautomeric nature. 3-Bromopyrazin-2-ol can exist in equilibrium with its 3-bromo-1H-pyrazin-2-one form. This equilibrium can influence the substrate's electronic properties, solubility, and coordination to the palladium catalyst, making careful optimization of reaction conditions essential.

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds via a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is crucial for rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromopyrazin-2-ol.[2] This forms a square planar Pd(II) intermediate. The electron-deficient nature of the pyrazine ring facilitates this step.

  • Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium center.[2][4] This is often the rate-determining step of the cycle and can be influenced by the nature of the R group, ligands, and additives.[4][5]

  • Reductive Elimination: The two organic fragments (the pyrazinol and the R-group) couple and are expelled from the palladium center, forming the new C-C bond.[2] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

The presence of bulky phosphine ligands on the palladium catalyst can accelerate the reductive elimination step.[6]

Diagram: The Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) dummy1 pd0->dummy1 ox_add Oxidative Addition pd_int1 Br-Pd(II)L₂-(Pyrazinol) (Pd(II) Intermediate) dummy2 pd_int1->dummy2 trans Transmetalation pd_int2 R-Pd(II)L₂-(Pyrazinol) dummy3 pd_int2->dummy3 red_elim Reductive Elimination dummy1->pd_int1 3-Bromopyrazin-2-ol dummy2->pd_int2 R-SnBu₃ dummy3->pd0 Pyrazinol-R

Caption: The catalytic cycle of the Stille coupling reaction.

Optimizing the Reaction: Key Parameters and Reagents

Success in the Stille coupling of 3-Bromopyrazin-2-ol hinges on the careful selection of several key components. The high functional group tolerance of the Stille reaction is a significant advantage, as it is compatible with esters, amides, ketones, and hydroxyl groups.[7]

Parameter Recommendation & Rationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂: These are common and effective precatalysts. Pd(PPh₃)₄ is often used directly as it provides the Pd(0) species with its own ligand. Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand.
Ligand PPh₃ (Triphenylphosphine): A standard, reliable ligand. P(o-tol)₃, XPhos, SPhos: Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, often leading to higher yields and faster reaction times, especially with challenging substrates.
Organostannane Aryl-, Heteroaryl-, Vinyl-, or Alkynyl-SnBu₃: The choice depends on the desired product. The rate of transfer of the R-group from tin to palladium typically follows the order: alkynyl > vinyl > aryl > alkyl. Tributyltin (SnBu₃) derivatives are common due to their stability and commercial availability.[6]
Solvent Dioxane, Toluene, DMF: Anhydrous, degassed, non-polar aprotic solvents are preferred to prevent side reactions and catalyst decomposition. DMF can be useful for substrates with poor solubility but may require higher temperatures.
Additives (Optional) Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings with sterically hindered or electron-rich organostannanes, by facilitating the transmetalation step.[8][9] Lithium Chloride (LiCl): Can accelerate the reaction by forming a more reactive organostannane species or by facilitating the dissociation of ligands from the palladium center.[1]
Temperature 80-110 °C: The reaction typically requires heating to drive the catalytic cycle. The optimal temperature depends on the reactivity of the coupling partners and the boiling point of the solvent.
Atmosphere Inert (Argon or Nitrogen): Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

Detailed Experimental Protocol: A Representative Example

This protocol describes a general procedure for the coupling of 3-Bromopyrazin-2-ol with a generic organostannane, (R)-SnBu₃.

Materials & Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Syringes and needles for liquid transfer

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Reagents: 3-Bromopyrazin-2-ol, Organostannane (1.1-1.5 eq.), Palladium catalyst (1-5 mol%), Ligand (if required, 2-10 mol%), Anhydrous solvent, Additives (optional).

Diagram: Experimental Workflow

Workflow start Start setup 1. Assemble & Dry Glassware (Schlenk Flask, Condenser) start->setup reagents 2. Add Solids (3-Bromopyrazin-2-ol, Pd Catalyst, Ligand) setup->reagents inert 3. Purge with Inert Gas (Cycle between vacuum and Ar/N₂) reagents->inert solvent 4. Add Anhydrous Solvent & Organostannane (via syringe) inert->solvent heat 5. Heat to Reaction Temperature (e.g., 100 °C) solvent->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for the Stille coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromopyrazin-2-ol (1.0 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and any optional solid additives (e.g., CuI, 0.1 eq.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via a dry syringe. Stir the mixture to dissolve the solids. Finally, add the organostannane (1.2 eq.) via syringe.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting 3-Bromopyrazin-2-ol spot is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. If desired, a fluoride workup (e.g., stirring with aqueous KF) can be performed to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be filtered off. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-substituted-pyrazin-2-ol.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was performed under strictly anaerobic and anhydrous conditions. Use freshly opened solvents and reagents. Consider a different palladium source or ligand.

  • Stannane Homocoupling:

    • Cause: A common side reaction where two organostannane molecules couple.[7]

    • Solution: This can sometimes be suppressed by lowering the catalyst loading or changing the ligand.

  • Protodestannylation:

    • Cause: The organostannane reacts with trace acidic protons (from water or the substrate itself) to form R-H instead of coupling.

    • Solution: Use rigorously dried solvents and reagents. The addition of a non-nucleophilic base may be beneficial in some cases, but must be carefully evaluated to avoid side reactions with the pyrazinol substrate.

  • Difficulty Removing Tin Byproducts:

    • Cause: Tributyltin halides are often oily and difficult to separate from the product.[7][10]

    • Solution: A fluoride workup (aqueous KF) is highly effective. Alternatively, purification via reverse-phase chromatography can be successful.

Conclusion

The Stille coupling of 3-Bromopyrazin-2-ol is a robust and versatile method for synthesizing a diverse library of 3-substituted pyrazinol derivatives. By understanding the catalytic mechanism and carefully controlling key reaction parameters such as the catalyst system, solvent, and atmosphere, researchers can effectively overcome common challenges. This protocol provides a solid foundation for developing novel molecular entities for applications in drug discovery and materials science.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

  • Stille reaction. (2024). In Wikipedia. [Link]

  • Bano, S., & Singh, R. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 14(1), 1-21*. [Link]

  • Casanova, J., et al. (2008). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 27(12), 2765–2773. [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. New Journal of Chemistry, 45(38), 17855-17865. [Link]

  • Li, Y., et al. (2020). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. Nanomaterials, 10(11), 2158. [Link]

  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Riaz, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]

  • Pd cross-coupling mechanism of the Stille reaction. (2015). ResearchGate. [Link]

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Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The palladium-catalyzed Heck coupling reaction offers a powerful method for C-C bond formation, enabling the introduction of vinyl substituents onto this heterocyclic core to generate novel derivatives for drug discovery programs. However, the unique electronic and structural properties of 3-Bromopyrazin-2-ol present distinct challenges for this transformation. This guide provides a detailed analysis of the substrate's reactivity, offering two strategic protocols to achieve successful Heck coupling: one involving a protected hydroxyl group for robust and predictable outcomes, and another exploring a more direct, phosphine-free approach. This document serves as a comprehensive resource, blending established principles of cross-coupling with tailored strategies for this specific, electron-deficient heterocyclic substrate.

Introduction: The Significance of 3-Vinylpyrazin-2-ols in Medicinal Chemistry

Pyrazine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from anticancer and antibacterial to anti-inflammatory.[1][2] The ability to functionalize the pyrazine core is critical for modulating pharmacokinetic and pharmacodynamic properties. The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, facilitates the coupling of unsaturated halides with alkenes, making it an invaluable tool for creating complex molecular architectures from simple precursors.[3][4]

The target substrate, 3-Bromopyrazin-2-ol, is an electron-deficient heteroaryl bromide. The introduction of a vinyl group at the 3-position via Heck coupling yields 3-vinylpyrazin-2-ol derivatives, which are versatile intermediates for further elaboration or can themselves be potent biological agents. These products can serve as precursors for Michael acceptors, participate in cycloaddition reactions, or be modified at the newly introduced double bond, expanding the accessible chemical space for drug development.

Causality of Experimental Design: Understanding the Substrate's Challenges

The successful application of the Heck reaction to 3-Bromopyrazin-2-ol requires a nuanced understanding of its inherent reactivity, which is governed by three primary factors:

  • Electron-Deficient Heterocycle: The pyrazine ring is inherently electron-poor due to the presence of two nitrogen atoms. This electronic nature generally facilitates the initial oxidative addition step of the Heck catalytic cycle, which is often the rate-limiting step for electron-rich aryl halides.[3]

  • Potential for Catalyst Inhibition: A significant challenge with N-heterocyclic substrates is the potential for the lone pair of electrons on the nitrogen atoms to coordinate strongly with the palladium catalyst. This can lead to catalyst poisoning or the formation of inactive complexes, thereby hindering the reaction.[5][6]

  • The Acidic Hydroxyl Group and Tautomerism: 3-Bromopyrazin-2-ol exists in tautomeric equilibrium with its corresponding pyrazin-2(1H)-one form. The acidic proton of the hydroxyl group can interfere with the catalytic cycle in several ways:

    • It can react with the base, complicating the stoichiometry.

    • It can potentially protonate and deactivate the active Pd(0) catalyst.

    • The corresponding phenoxide, formed under basic conditions, may alter the electronic properties of the substrate or coordinate to the palladium center.

Given these challenges, a direct coupling approach may be low-yielding. A more prudent strategy often involves the protection of the hydroxyl group to mitigate its interference, followed by deprotection after the C-C bond formation is complete.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-Br Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert syn-insertion Elim β-Hydride Elimination Insert->Elim syn-elimination Reduct Reductive Elimination Elim->Reduct Base Product 3-Vinylpyrazin-2-ol (Product) Elim->Product Product Release Reduct->Pd0 - H-Base+ Br- ArBr 3-Bromopyrazin-2-ol (Ar-Br) ArBr->OxAdd Alkene Alkene Alkene->Coord

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[3] This is followed by coordination of the alkene and subsequent migratory insertion into the Aryl-Pd bond. A β-hydride elimination then occurs to form the vinylated product and a palladium-hydride species. Finally, reductive elimination, aided by a base, regenerates the active Pd(0) catalyst.[7]

PART I: Protocol for Heck Coupling of O-Protected 3-Bromopyrazin-2-ol

This approach is recommended for its reliability and broader substrate scope. By protecting the hydroxyl group, its potential interferences are nullified, allowing for more conventional Heck reaction conditions to be employed. The benzyl group is a robust choice, removable under standard hydrogenolysis conditions that are typically compatible with the product.[8][9]

Step A: Protection of 3-Bromopyrazin-2-ol (O-Benzylation)

Rationale: Benzylation converts the acidic hydroxyl group into a stable ether, preventing its interference in the subsequent palladium-catalyzed reaction. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromopyrazin-2-ol (1.0 equiv).

  • Solvent and Base: Suspend the substrate in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (approx. 0.2 M concentration).

  • Deprotonation: Add a moderate base such as potassium carbonate (K₂CO₃, 1.5–2.0 equiv) to the suspension.

  • Alkylation: Add benzyl bromide (BnBr, 1.1–1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60–80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4–12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 2-(benzyloxy)-3-bromopyrazine, by flash column chromatography on silica gel.

Step B: Heck Coupling of 2-(Benzyloxy)-3-bromopyrazine

Rationale: With the hydroxyl group protected, the substrate behaves as a typical electron-deficient heteroaryl bromide. The following conditions are adapted from successful Heck couplings of other bromo-N-heterocycles.[10][11] A phosphine-free system using a palladacycle catalyst is chosen to balance high activity with operational simplicity.[10]

Experimental Protocol:

  • Inert Atmosphere: To a Schlenk tube or microwave vial, add 2-(benzyloxy)-3-bromopyrazin-e (1.0 equiv), the desired alkene (e.g., styrene or n-butyl acrylate, 1.5 equiv), and a magnetic stir bar.

  • Catalyst and Base: Add the palladium catalyst (e.g., a palladacycle complex such as that described by Sabounchi et al., 0.01–1 mol%) and a base (e.g., Cs₂CO₃, 2.0 equiv).[10][12]

  • Solvent: Add a high-boiling polar aprotic solvent, such as DMF, DMAc, or 1,4-dioxane (to achieve a concentration of 0.1–0.5 M).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15–20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the target temperature (typically 110–140 °C) with vigorous stirring. The reaction can be performed using conventional heating or under microwave irradiation for potentially shorter reaction times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired O-benzylated vinyl-pyrazinone.

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromopyrazin-2-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrazinone Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating specific protein substrates, have become premier targets in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the constant emergence of drug resistance necessitates a continuous search for novel chemical scaffolds.[2]

In this context, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity.[3][4] The 2(1H)-pyrazinone motif has emerged as a highly effective privileged scaffold for ATP-competitive kinase inhibitors.[5] Its inherent structure, featuring strategically placed hydrogen bond donors and acceptors, allows it to mimic the adenine hinge-binding region of ATP, the natural substrate for kinases. This mimicry provides a strong foundation for potent and selective inhibition.

3-Bromopyrazin-2-ol, existing in tautomeric equilibrium with 3-bromo-2(1H)-pyrazinone, is a cornerstone building block for accessing this valuable scaffold. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling the strategic introduction of diverse chemical functionalities through modern cross-coupling chemistry. This document provides a detailed guide for researchers on the effective use of this reagent, outlining core synthetic strategies, detailed experimental protocols, and the underlying chemical principles that ensure success.

Core Synthetic Strategies: Diversifying the Pyrazinone Core

The true power of 3-Bromopyrazin-2-ol lies in its capacity for diversification. The electron-deficient nature of the pyrazine ring and the presence of the C-Br bond allow for a range of transformations. The most powerful and widely used of these are palladium-catalyzed cross-coupling reactions, which form the backbone of most synthetic campaigns targeting pyrazinone-based inhibitors.

Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds, enabling the attachment of various aryl and heteroaryl moieties to the pyrazinone core.[6] These appended groups are critical for occupying specific pockets within the kinase active site, thereby dictating inhibitor potency and selectivity.

Causality & Rationale:

  • Catalyst Choice: Palladium complexes such as PdCl₂(dppf) or Pd(OAc)₂ with appropriate phosphine ligands are highly effective. The choice of ligand can influence reaction efficiency, especially with sterically hindered coupling partners.[7][8]

  • Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent (e.g., acetonitrile, DMF, dioxane) and an aqueous solution of the base is standard, providing a homogenous medium for the reactants and catalyst.[5]

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, rigorously degassing the reaction mixture and maintaining it under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and ensure reproducible results.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome A 3-Bromopyrazin-2-ol E Combine Reactants in Solvent A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., PdCl₂(dppf)) C->E D Aqueous Base (e.g., Na₂CO₃) D->E F Degas with N₂/Ar E->F G Heat Reaction (Conventional or Microwave) F->G H Monitor by TLC / LC-MS G->H I Workup & Purification (Column Chromatography) H->I J 3-Aryl-pyrazin-2-ol Product I->J K Kinase Inhibitor Lead J->K Biological Screening

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Installing Key Hydrogen-Bonding Groups

The introduction of nitrogen-based substituents is fundamental to kinase inhibitor design, as these groups often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, offering broad substrate scope and high functional group tolerance.[9]

Causality & Rationale:

  • Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[10] They promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, increasing its nucleophilicity for the coupling reaction.[9][11]

  • Anhydrous Conditions: The strong bases used are sensitive to moisture. Therefore, using anhydrous solvents and reagents under an inert atmosphere is paramount for reaction success.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyrazin-2-ol

This protocol describes a general procedure for the C-C bond formation between 3-Bromopyrazin-2-ol and a generic arylboronic acid.

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Acetonitrile (MeCN) and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromopyrazin-2-ol, the arylboronic acid, and PdCl₂(dppf).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling nitrogen through it for 15 minutes.

  • Add the acetonitrile, followed by the degassed Na₂CO₃ solution, to the reaction flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyrazin-2-ol.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyrazin-2-ol

This protocol provides a general method for the C-N coupling of 3-Bromopyrazin-2-ol with a secondary amine.

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Secondary Amine (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried, screw-cap vial, add Pd₂(dba)₃, XPhos, and NaOtBu under a nitrogen or argon atmosphere (preferably in a glovebox).

  • Add 3-Bromopyrazin-2-ol to the vial.

  • Add the anhydrous solvent, followed by the secondary amine via syringe.

  • Seal the vial tightly and place it in a preheated block at 100-110 °C.

  • Self-Validation: Stir the reaction vigorously. Monitor for completion by LC-MS (typically 6-24 hours). A color change from purple/red to brown/black is often observed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material by flash column chromatography to isolate the desired 3-amino-pyrazin-2-ol product.

  • Critical Insight: After purification, it is crucial to quantify and remove residual palladium, as it can interfere with subsequent biological assays.[7] Methods like treatment with activated carbon or specialized silica-based metal scavengers are effective.

Case Study & Data Presentation: A Multi-Step Synthesis

To illustrate the power of these sequential reactions, consider the synthesis of a hypothetical inhibitor targeting Activin Receptor-Like Kinase-2 (ALK2), a kinase implicated in rare diseases.[12] The strategy involves an initial SNAr reaction to install a solubilizing group, followed by a Suzuki coupling to add a key recognition moiety.

Case_Study_Synthesis Start 3,5-Dichloropyrazin-2-ol Intermediate 5-Chloro-3-(morpholino) pyrazin-2-ol Start->Intermediate Morpholine, DIPEA nBuOH, Microwave (SNAr Reaction) Final 5-(pyridin-4-yl)-3-(morpholino) pyrazin-2-ol (Target Inhibitor) Intermediate->Final 4-Pyridinylboronic acid PdCl₂(dppf), Na₂CO₃ (Suzuki Coupling)

Caption: A synthetic route to a potential kinase inhibitor.

This two-step sequence highlights the chemo-selectivity that can be achieved. The more activated chlorine at the C3 position reacts first under SNAr conditions, leaving the C5 position available for the subsequent palladium-catalyzed Suzuki coupling.[5]

Table 1: Summary of Key Synthetic Transformations
Reaction TypeStarting MaterialCoupling PartnerTypical Catalyst/LigandBaseSolvent / Temp.Typical Yield (%)
Suzuki-Miyaura 3-Bromopyrazin-2-olPhenylboronic acidPdCl₂(dppf)Na₂CO₃MeCN/H₂O, 85°C70-95
Suzuki-Miyaura 5-Bromo-3-aminopyrazin-2-ol4-Pyridinylboronic acidPd(OAc)₂ / PCy₃K₂CO₃DMF, 100°C60-85
Buchwald-Hartwig 3-Bromopyrazin-2-olPiperidinePd₂(dba)₃ / XPhosNaOtBuToluene, 110°C65-90
Buchwald-Hartwig 3-Bromopyrazin-2-olAnilinePd₂(dba)₃ / BrettPhosLHMDSDioxane, 100°C55-80
SNAr (Microwave) 3,5-Dichloropyrazin-2-olMorpholineN/ADIPEAnBuOH, 140°C80-95

Yields are representative and highly dependent on the specific substrates used.

Conclusion

3-Bromopyrazin-2-ol is a robust and versatile starting material for the synthesis of kinase inhibitors based on the privileged 2(1H)-pyrazinone scaffold. A thorough understanding of modern synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, is essential for its effective utilization. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery, enabling the rational design and efficient synthesis of novel, potent, and selective kinase inhibitors. By mastering these techniques, scientists can rapidly generate diverse libraries of compounds, accelerating the discovery of next-generation therapeutics.

References

  • Smethurst, C. et al. (2010). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link]

  • Al-Ostath, A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed Central. Available at: [Link]

  • Chellathurai, B. & Balasubramanian, P.K. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]

  • Dracea, L. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Dracea, L. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Martin, N. et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

  • Ullrich, T. et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Novartis OAK. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Dar, A. et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. Available at: [Link]

  • Scott, J.S. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available at: [Link]

  • CoLab. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

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The Art of the Scaffold: A Senior Application Scientist's Guide to Synthesizing Substituted Pyrazin-2-ol Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazin-2-ol Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrazin-2-ol moiety and its tautomeric form, the 2(1H)-pyrazinone, stand out as a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a cornerstone in the design of a multitude of biologically active agents. Its prevalence in nature, found in compounds like deoxyaspergillic acid and flavacol isolated from Aspergillus flavus, hints at its evolutionary selection for biological interactions.[1] Synthetic derivatives have further cemented its importance, with applications ranging from reverse transcriptase inhibitors for HIV to potent kinase inhibitors in oncology.[1]

The pyrazin-2-ol core's utility stems from its unique combination of features. The nitrogen atoms act as hydrogen bond acceptors, while the hydroxyl group can serve as a hydrogen bond donor. The aromatic ring system provides a rigid framework for the precise positioning of various substituents, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth exploration of the synthesis of substituted pyrazin-2-ol derivatives, offering not just protocols, but the strategic thinking behind them, born from years of experience in the field.

Strategic Approaches to the Pyrazin-2-ol Scaffold

The construction of the pyrazin-2-one ring can be achieved through several convergent and elegant strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we delve into the most robust and versatile of these methods.

The Condensation of α-Amino Amides and 1,2-Dicarbonyl Compounds: A Classic and Versatile Route

One of the most reliable and widely employed methods for the synthesis of 3,5- and 3,6-disubstituted pyrazin-2-ones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] This approach is particularly attractive due to the commercial availability of a vast array of α-amino acids and 1,2-dicarbonyls, allowing for the rapid generation of diverse compound libraries.

The reaction proceeds through a series of condensation and cyclization steps. The initial reaction between the α-amino group of the amino amide and one of the carbonyl groups of the 1,2-dicarbonyl compound forms an imine intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazin-2-one ring. The regioselectivity of the reaction, particularly with unsymmetrical 1,2-dicarbonyls, can be influenced by the steric and electronic nature of the substituents.

G start1 α-Amino Amide intermediate1 Imine Formation start1->intermediate1 start2 1,2-Dicarbonyl start2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Substituted Pyrazin-2-one intermediate3->product

Figure 1: General workflow for pyrazin-2-one synthesis via condensation.

Building from α-Amino Ketones: A Direct Approach

An alternative and powerful strategy involves the use of α-amino ketones as key building blocks. These can be self-condensed to form symmetrically substituted pyrazines or reacted with other components to generate unsymmetrical derivatives. The α-amino ketone can be generated in situ or used as a stable salt. This method offers a direct route to the pyrazine core and is particularly useful for synthesizing specific substitution patterns that may be challenging to access through the α-amino amide route.

Post-Synthetic Modification of a Pre-formed Pyrazinone Core: The Power of Cross-Coupling

For the synthesis of highly functionalized and complex pyrazin-2-ol derivatives, particularly those with aryl or heteroaryl substituents, post-synthetic modification of a pre-formed halo-pyrazinone core is a highly effective strategy. This approach leverages the power of modern cross-coupling reactions, such as the Suzuki and Ullmann couplings.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is particularly well-suited for the formation of C-O and C-N bonds.[2] This allows for the introduction of aryloxy and amino substituents onto the pyrazinone ring, which are common motifs in medicinally active compounds. The choice of copper catalyst, ligand, base, and solvent is critical for achieving high yields and avoiding side reactions.

G start Halo-Pyrazinone catalyst1 Pd Catalyst start->catalyst1 Suzuki Coupling catalyst2 Cu Catalyst start->catalyst2 Ullmann Coupling reagent1 Aryl Boronic Acid (Suzuki) reagent1->catalyst1 reagent2 Phenol/Amine (Ullmann) reagent2->catalyst2 product1 Aryl-Substituted Pyrazinone catalyst1->product1 product2 Aryloxy/Amino-Substituted Pyrazinone catalyst2->product2

Figure 2: Post-synthetic modification of a halo-pyrazinone core.

Detailed Application Protocols

The following protocols are presented as a starting point for the synthesis of substituted pyrazin-2-ol derivatives. As a senior application scientist, I stress the importance of careful optimization of reaction conditions for each specific substrate.

Protocol 1: Synthesis of 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) via Condensation of Leucinamide with 1,2-Diketone

This protocol describes the synthesis of a naturally occurring pyrazinone, flavacol, and serves as a representative example of the condensation of an α-amino amide with a 1,2-diketone.

Materials:

  • L-Leucinamide hydrochloride

  • 1-Hydroxy-3-methyl-2-butanone (a glyoxal equivalent)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Free Leucinamide: In a round-bottom flask, dissolve L-leucinamide hydrochloride (1.0 eq) in methanol. Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 eq) in methanol dropwise. Stir the mixture for 30 minutes at 0 °C. The precipitated sodium chloride can be removed by filtration, and the filtrate containing the free leucinamide is used directly in the next step. Expertise & Experience: The in-situ generation of the free amine from its hydrochloride salt is a common and efficient technique to handle volatile or less stable amines.

  • Condensation and Cyclization: To the methanolic solution of leucinamide, add 1-hydroxy-3-methyl-2-butanone (1.0 eq). Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Trustworthiness: The reaction is self-validating as the formation of the highly conjugated pyrazinone product can be easily visualized by TLC under UV light.

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3][4] Expertise & Experience: A gradient elution is recommended to effectively separate the desired product from any unreacted starting materials or side products. The polarity of the eluent system should be optimized based on the specific product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactant Molar Ratio Role
L-Leucinamide HCl1.0α-amino amide precursor
NaOH1.0Base for amine liberation
1-Hydroxy-3-methyl-2-butanone1.01,2-dicarbonyl equivalent

Table 1: Reactant summary for the synthesis of Flavacol.

Protocol 2: Synthesis of a 3-Aryl-6-methyl-pyrazin-2-one Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a common pyrazin-2-one scaffold found in many kinase inhibitors, starting from alaninamide and an aryl-substituted glyoxal.

Materials:

  • DL-Alaninamide hydrochloride

  • Phenylglyoxal monohydrate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve DL-alaninamide hydrochloride (1.0 eq) and phenylglyoxal monohydrate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition and Reaction: Add potassium carbonate (2.5 eq) to the mixture. The use of a carbonate base provides mildly alkaline conditions suitable for the condensation while minimizing side reactions.[5] Heat the reaction mixture to reflux (around 80-90 °C) for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[3][6]

  • Recrystallization (Optional): For obtaining highly pure material, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[7]

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Parameter Condition Rationale
SolventEthanol/WaterGood solubility for reactants and base.
BaseK₂CO₃Mild base to facilitate condensation.
TemperatureRefluxProvides sufficient energy for cyclization and dehydration.
PurificationColumn ChromatographyEffective for separating the product from polar impurities.

Table 2: Key reaction parameters for the synthesis of a 3-aryl-6-methyl-pyrazin-2-one scaffold.

Protocol 3: Ullmann-Type C-N Coupling for the Synthesis of an Amino-Substituted Pyrazin-2-one

This protocol details a copper-catalyzed Ullmann-type reaction to introduce an amino substituent onto a pre-formed chloropyrazin-2-one core, a key step in the synthesis of many advanced medicinal chemistry intermediates.

Materials:

  • 3-Chloro-6-phenylpyrazin-2(1H)-one

  • Aniline (or other amine)

  • Copper(I) iodide (CuI)

  • L-Proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 3-chloro-6-phenylpyrazin-2(1H)-one (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq). Expertise & Experience: L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling reaction. Other ligands, such as diamines, can also be effective.[8]

  • Addition of Reactants: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous DMSO, followed by the aniline (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Trustworthiness: The progress of the reaction can be reliably tracked by the disappearance of the starting halo-pyrazinone and the appearance of the higher Rf product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Medicinal Chemistry Applications of Substituted Pyrazin-2-ols

The versatility of the pyrazin-2-ol scaffold is underscored by its presence in a wide range of clinically relevant molecules.

  • Kinase Inhibitors: A significant number of pyrazin-2-one derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer.[5] The pyrazinone core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. The substituents at various positions on the ring are then tailored to achieve selectivity and potency by interacting with other regions of the ATP-binding pocket.

Compound Target Kinase IC₅₀ (nM) Reference
Compound 1 PDGFRβ15[9]
Compound 5 PDGFRβ1.2[9]
Imadazo[1,2-a]pyrazine 3c CDK9160[10]

Table 3: Examples of pyrazin-2-one-based kinase inhibitors and their potencies.

  • Phosphodiesterase (PDE) Inhibitors: Substituted pyridazinones, structurally related to pyrazinones, have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[10] This highlights the potential for pyrazin-2-ol derivatives to be explored for the treatment of inflammatory diseases such as asthma and COPD.

  • GPCR Antagonists: The pyrazin-2-one scaffold has been utilized in the development of corticotropin-releasing factor 1 receptor (CRF1R) antagonists, which have potential applications in the treatment of stress-related disorders.[1]

Conclusion

The synthesis of substituted pyrazin-2-ol derivatives is a rich and rewarding area of medicinal chemistry. The synthetic strategies outlined in this guide, from classic condensation reactions to modern cross-coupling techniques, provide a robust toolbox for accessing a wide diversity of these valuable scaffolds. The inherent "drug-like" properties of the pyrazin-2-ol core, coupled with the ability to readily modify its substitution pattern, ensure its continued prominence in the quest for novel therapeutics. As a senior application scientist, I encourage researchers to not only follow these protocols but to understand the underlying principles, allowing for rational design and creative problem-solving in the synthesis of the next generation of pyrazin-2-ol-based medicines.

References

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  • M. A. Jackson, S. A. Peterson, and N. M. Anderson, "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids," Journal of Agricultural and Food Chemistry, vol. 67, no. 43, pp. 11994-12001, 2019. [Link]

  • S. Y. Tan, W. L. Lee, and Y. C. Teo, "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," Catalysts, vol. 10, no. 1, p. 7, 2020. [Link]

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Application Notes and Protocols: 3-Bromopyrazin-2-ol as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazine Scaffold in Modern Agriculture

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in the development of bioactive molecules for both the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds and other non-covalent interactions contribute to its frequent appearance in successful commercial products.[2] In the realm of agrochemicals, pyrazine derivatives have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties.[3][4]

3-Bromopyrazin-2-ol is a key building block that offers synthetic chemists a versatile platform for the creation of diverse agrochemical candidates. The presence of a bromine atom at the 3-position provides a handle for facile carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling methodologies. The adjacent hydroxyl group at the 2-position can be leveraged for further derivatization or can influence the molecule's biological activity and physical properties. This guide provides an in-depth exploration of the synthetic utility of 3-Bromopyrazin-2-ol, complete with detailed protocols for key transformations relevant to agrochemical discovery and development.

Key Synthetic Transformations and Applications

The strategic functionalization of the 3-Bromopyrazin-2-ol core is paramount in the synthesis of novel agrochemicals. Two of the most powerful and widely employed reactions for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Crafting Aryl-Pyrazine Scaffolds for Herbicidal and Fungicidal Activity

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] In the context of agrochemical synthesis, this reaction is instrumental in constructing biaryl and heteroaryl structures, which are common motifs in potent herbicides and fungicides.

The bromine atom at the 3-position of 3-Bromopyrazin-2-ol is well-suited for participation in Suzuki-Miyaura couplings, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This modularity is crucial for fine-tuning the biological activity and spectrum of the target agrochemical.

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd₂(dba)₃, paired with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaryl halides, bulky and electron-rich phosphine ligands often provide superior results.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate or cesium carbonate are frequently used. The strength and solubility of the base should be considered based on the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction at the desired temperature. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to ensure the solubility of both the organic and inorganic reagents.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 3-Bromopyrazin-2-ol Product 3-Aryl-pyrazin-2-ol Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Byproduct Inorganic Salts

Caption: General workflow for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-Bromopyrazin-2-ol1261634-06-3174.981.0
Arylboronic AcidVariableVariable1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.05
Phosphine Ligand (e.g., SPhos)657408-07-6410.510.10
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane (anhydrous)123-91-188.115 mL
Water (degassed)7732-18-518.021 mL

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromopyrazin-2-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • In a separate vial, dissolve palladium(II) acetate (0.05 mmol) and the phosphine ligand (0.10 mmol) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining 1,4-dioxane (3 mL) and degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-pyrazin-2-ol.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality for Insecticidal and Herbicidal Design

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. This transformation is of immense importance in the synthesis of agrochemicals, as many potent insecticides and herbicides contain an amine linkage.

For 3-Bromopyrazin-2-ol, the Buchwald-Hartwig amination allows for the introduction of a wide variety of primary and secondary amines at the 3-position. This enables the synthesis of diverse libraries of compounds for biological screening.

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Ligands such as RuPhos and BrettPhos have been shown to be particularly effective for the amination of heteroaryl halides.[7]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for this transformation.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent quenching of the strong base.

This protocol provides a general method for the Buchwald-Hartwig amination of 3-Bromopyrazin-2-ol with a generic secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 3-Bromopyrazin-2-ol Product 3-(Dialkylamino)pyrazin-2-ol Reactant1->Product Buchwald-Hartwig Amination Reactant2 Amine (R₂NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., RuPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Byproduct NaBr + tBuOH

Caption: General workflow for the Buchwald-Hartwig amination of 3-Bromopyrazin-2-ol.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-Bromopyrazin-2-ol1261634-06-3174.981.0
Secondary Amine (e.g., Morpholine)110-91-887.121.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02
RuPhos787618-22-8472.630.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.4
Toluene (anhydrous)108-88-392.145 mL

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromopyrazin-2-ol (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.08 mmol) in anhydrous toluene (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask.

  • Add the secondary amine (1.2 mmol) and the remaining anhydrous toluene (3 mL) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-pyrazin-2-ol derivative.

Safety and Handling

3-Bromopyrazin-2-ol and its related bromo-heterocyclic precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Statements for a related compound, 3-Bromopyrazin-2-amine:

  • H302: Harmful if swallowed.[8]

  • H312: Harmful in contact with skin.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H332: Harmful if inhaled.[8]

  • H335: May cause respiratory irritation.[8]

Consult the Safety Data Sheet (SDS) for 3-Bromopyrazin-2-ol for specific handling and disposal information.

Conclusion

3-Bromopyrazin-2-ol is a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic location of a bromine atom and a hydroxyl group on the pyrazine core allows for the facile and modular construction of diverse molecular architectures through powerful cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the rich chemical space accessible from this key intermediate, ultimately contributing to the development of next-generation crop protection solutions.

References

  • Yengoyan, A., et al. (2017). Synthesis of Novel Compounds with a Combination of Pyridazine, Pyrazole and 1,3,5-Triazine Rings and Preliminary Evaluation of Their Plant Growth Stimulant Activity. Journal of Chemical Research, 41(4), 205-209.
  • Tireli, M., et al. (2020). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 25(11), 2589.
  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 3-Bromo-2-chloropyridine in Agrochemical Synthesis.
  • Google Patents. (2011).
  • Doležal, M., & Zitko, J. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Hu, C. G., et al. (2011). 3-Bromopyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627.
  • de Oliveira, C. S., et al. (2012). Pyrazine derivatives: a patent review (2008 – present).
  • Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.
  • IntechOpen. (2011).
  • ResearchGate. (2012).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). Tetrahedron Letters, 56(38), 5262-5265.
  • Li, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7359.
  • ChemRxiv. (2023). Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids.
  • PubChem. (1990).
  • PubChem. (n.d.). 3-Bromopyrazin-2-amine.
  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Egyptian Journal of Chemistry, 67(5), 323-332.
  • PubMed. (2020). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules, 27(19), 6529.
  • ResearchGate. (2008). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • ResearchGate. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
  • Google Patents. (1972).
  • PubMed Central. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ChemSpider SyntheticPages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

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Application Notes and Protocols for the Selective N- and O-Alkylation of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromopyrazin-2-ol Alkylation

The pyrazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. 3-Bromopyrazin-2-ol, in particular, serves as a versatile building block, offering multiple reaction sites for diversification. The strategic alkylation of this molecule unlocks two distinct chemical vectors, leading to either N-alkylated pyrazinones or O-alkylated alkoxypyrazines. These derivatives are pivotal intermediates in the synthesis of novel therapeutics, ranging from kinase inhibitors to anti-infective agents.

The control over N- versus O-alkylation is a critical challenge governed by the ambident nucleophilic nature of the 3-bromopyrazin-2-ol scaffold. This guide provides a detailed exploration of the underlying principles and offers robust, field-proven protocols for achieving selective N- or O-alkylation, empowering researchers to predictably access their desired chemical space.

Mechanistic Underpinnings: The Tautomeric Equilibrium Driving Regioselectivity

The regioselectivity of the alkylation of 3-bromopyrazin-2-ol is dictated by its existence in a tautomeric equilibrium between the pyrazin-2-ol (enol-like) and pyrazin-2-one (keto-like) forms. This equilibrium is fundamental to understanding which atom—nitrogen or oxygen—will act as the nucleophile.

  • Pyrazin-2-ol form (A): Possesses an aromatic ring and a hydroxyl group. The oxygen atom is a potential nucleophile.

  • Pyrazin-2-one form (B): Features an amide-like structure within the ring. The ring nitrogen atom is a potential nucleophile.

The deprotonation of 3-bromopyrazin-2-ol with a base generates an ambident anion with electron density on both the oxygen and nitrogen atoms. The site of alkylation is then influenced by several factors, including the nature of the counter-ion (from the base), the solvent, and the electrophilicity of the alkylating agent, as dictated by Hard and Soft Acid and Base (HSAB) theory.

  • N-Alkylation: Generally favored under conditions that promote thermodynamic control. The use of polar aprotic solvents like DMF or acetonitrile and alkali metal bases (e.g., K₂CO₃, NaH) tends to favor the formation of the more stable N-alkylated product.

  • O-Alkylation: Can be favored under conditions of kinetic control or by using reagents that have a higher affinity for the harder oxygen nucleophile. The use of silver salts, for instance, is a classic method to promote O-alkylation, as the silver ion coordinates to the oxygen, enhancing its nucleophilicity. Additionally, specific reaction methodologies like the Mitsunobu reaction are designed to facilitate O-alkylation.

Tautomerism and Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways Start 3-Bromopyrazin-2-ol Tautomer_A Pyrazin-2-ol form (A) (Aromatic) Start->Tautomer_A Equilibrium Tautomer_B Pyrazin-2-one form (B) (Amide-like) Start->Tautomer_B Equilibrium Anion Ambident Anion (Deprotonated) Start->Anion + Base - H+ N_Alkylation N-Alkylation Product (1-Alkyl-3-bromopyrazin-2-one) Anion->N_Alkylation + R-X (e.g., K₂CO₃, DMF) O_Alkylation O-Alkylation Product (2-Alkoxy-3-bromopyrazine) Anion->O_Alkylation + R-X or R-OH (e.g., Ag₂CO₃ or Mitsunobu)

Caption: Tautomerism and competing alkylation pathways of 3-bromopyrazin-2-ol.

Protocols for Selective Alkylation

The following protocols are designed to provide a high degree of selectivity for either N- or O-alkylation. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate and alkylating agent.

Protocol 1: Selective N-Alkylation via Base-Mediated Reaction

This protocol is based on standard conditions for the N-alkylation of pyrazoles and related heterocycles, favoring the thermodynamically more stable N-alkylated product.[1][2][3]

Materials:

  • 3-Bromopyrazin-2-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-bromopyrazin-2-ol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to create a stirrable suspension (approximately 0.2-0.5 M concentration with respect to the starting material).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-alkyl-3-bromopyrazin-2-one.

Causality Behind Choices:

  • K₂CO₃: A moderately strong base that is sufficient to deprotonate the pyrazinone without causing significant side reactions. Its heterogeneous nature in DMF can favor N-alkylation.

  • DMF: A polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" ambident anion that preferentially reacts at the more nucleophilic nitrogen atom.

  • Temperature: Elevated temperature ensures a sufficient reaction rate and drives the reaction towards the thermodynamically favored N-alkylated product.

Protocol 2: Selective O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a highly reliable method for the O-alkylation of acidic hydroxyl groups, such as that in the pyrazin-2-ol tautomer. It proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not applicable here.[4][5][6][7]

Materials:

  • 3-Bromopyrazin-2-ol

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Ice bath

  • Syringes for reagent addition

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 3-bromopyrazin-2-ol (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to remove; specific purification techniques may be required.

Causality Behind Choices:

  • PPh₃ and DIAD/DEAD: This redox pair activates the alcohol, making the hydroxyl group a good leaving group upon protonation by the acidic pyrazin-2-ol. The resulting pyrazinolate anion then attacks the activated alcohol complex.

  • THF: A common solvent for Mitsunobu reactions that effectively dissolves the reactants.

  • Low Temperature Start: The initial addition is performed at 0 °C to control the exothermic reaction between PPh₃ and DIAD/DEAD.

Comparative Summary of Alkylation Protocols

ParameterProtocol 1: N-AlkylationProtocol 2: O-Alkylation (Mitsunobu)
Reaction Type S_N2-type alkylationRedox-coupled substitution
Alkylation Site Nitrogen (N1)Oxygen (O2)
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)
Key Reagents K₂CO₃ (or other base)PPh₃, DIAD/DEAD
Typical Solvent DMF, AcetonitrileTHF, Dioxane
Temperature Room Temp to 80 °C0 °C to Room Temp
Selectivity Generally high for N-alkylationHigh for O-alkylation
Key Byproducts KXTriphenylphosphine oxide, Hydrazine dicarboxylate
Purification Standard chromatographyCan be challenging due to byproducts

Experimental Workflow Visualization

The general workflow for both N- and O-alkylation, from setup to final product, can be visualized as follows:

Alkylation Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification & Analysis Setup Combine 3-bromopyrazin-2-ol, base/reagents in dry solvent under inert atmosphere. Add_Reagent Add alkylating agent (R-X or R-OH/DIAD) at appropriate temperature. Setup->Add_Reagent Stir Stir at specified temperature. Monitor by TLC/LC-MS. Add_Reagent->Stir Quench Quench reaction (if necessary). Stir->Quench Extract Aqueous workup & extraction. Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) & filter. Extract->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Chromatography Purify by column chromatography. Concentrate->Chromatography Analyze Characterize product (NMR, MS, etc.). Chromatography->Analyze

Caption: General experimental workflow for the alkylation of 3-bromopyrazin-2-ol.

References

  • Li, C., Cai, M., Bao, X., Liu, Y., Yang, R., & Wan, X. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Advances, 9(22), 12481-12487. [Link]

  • D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of medicinal chemistry, 52(13), 4058–4062. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025. [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2000). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 41(35), 6739-6742. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]

  • Jordá, R., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 495. [Link]

  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2). [Link]

  • Castillo, J. C., et al. (2021). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 45(38), 17743-17754. [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved January 22, 2026, from [Link]

  • GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved January 22, 2026, from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137. [Link]

  • Grig-Alexa, I. C., Finaru, A. L., Ivan, L., Caubère, P., & Guillaumet, G. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthesis, 2006(04), 619-628. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cyanation of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyanated Pyrazin-2-ols in Medicinal Chemistry

Pyrazin-2-ol and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The introduction of a cyano (-CN) group into this heterocyclic system, specifically at the 3-position, provides a versatile synthetic handle for further molecular elaboration. The nitrile functionality can be readily transformed into other valuable moieties such as amides, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active agents. Consequently, the efficient and reliable synthesis of 3-cyanopyrazin-2-ol is of paramount importance for the development of novel therapeutics.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful tool for the synthesis of complex molecules.[1] Among these, the palladium-catalyzed cyanation of aryl and heteroaryl halides has emerged as a preferred method for the introduction of the nitrile group due to its high functional group tolerance and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[2][3] This application note provides a detailed protocol for the palladium-catalyzed cyanation of 3-bromopyrazin-2-ol, a key intermediate in various drug discovery programs.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromopyrazin-2-ol), forming a Pd(II) intermediate. The choice of phosphine ligand is crucial at this stage, as bulky and electron-rich ligands can enhance the rate of this process.[1]

  • Transmetalation (or Salt Metathesis): The cyanide source, often a zinc or potassium salt, exchanges its cyanide group with the bromide on the palladium center. This step can be influenced by the solubility and reactivity of the cyanide salt.[2]

  • Reductive Elimination: The aryl and cyano groups on the Pd(II) center couple and are eliminated from the metal, forming the desired 3-cyanopyrazin-2-ol product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can poison all intermediates in the catalytic cycle.[2] Strategies to mitigate this include the use of less soluble cyanide sources or the addition of specific ligands that stabilize the palladium catalyst.[2]

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L_n-Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_CN Ar-Pd(II)L_n-CN Transmetalation->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Regeneration Product Ar-CN (3-Cyanopyrazin-2-ol) RedElim->Product Substrate Ar-Br (3-Bromopyrazin-2-ol) Substrate->OxAdd Cyanide M-CN (Cyanide Source) Cyanide->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 3-bromopyrazin-2-ol, Zn(CN)₂, Pd(OAc)₂, and dppf to a Schlenk flask. B 2. Evacuate and backfill the flask with N₂/Ar (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Heat the reaction mixture at 120 °C with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and quench with aqueous NaHCO₃. E->F G 7. Extract with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Experimental Workflow for Cyanation.

  • Reaction Setup:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromopyrazin-2-ol (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 mmol, 10 mol%).

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Caution: This step should be performed in the fume hood as it may generate a small amount of HCN gas.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyanopyrazin-2-ol.

Expected Results and Troubleshooting
ParameterExpected OutcomeTroubleshooting
Reaction Time 12 - 24 hoursIncomplete reaction: Ensure anhydrous conditions and proper degassing. Consider increasing the catalyst loading or temperature.
Yield 70 - 90%Low yield: Check the purity of reagents. The presence of water can deactivate the catalyst. Side reactions may occur at higher temperatures.
Purity >95% after chromatographyImpurities observed: Optimize the chromatography conditions. Recrystallization may be an alternative purification method.

Conclusion

The palladium-catalyzed cyanation of 3-bromopyrazin-2-ol is an efficient and reliable method for the synthesis of the valuable 3-cyanopyrazin-2-ol intermediate. Careful attention to anhydrous and inert reaction conditions, as well as stringent safety precautions when handling cyanide reagents, are critical for the successful and safe execution of this protocol. The versatility of the nitrile group makes this synthetic route highly valuable for the generation of diverse compound libraries in drug discovery and development.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link] [4][5]2. Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330–15333. [Link] [2]3. Jadhav, G. N., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34015–34035. [Link] [3][6]4. Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link] [1]5. Massachusetts Institute of Technology Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link] [7]6. Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved January 22, 2026, from [Link] [8]7. Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Chlorides. Angewandte Chemie International Edition, 42(46), 5700–5704. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Safety Module: Cyanides. Retrieved January 22, 2026, from [Link] [9]9. Ushkov, A. V., & Grushin, V. V. (2011). A General Aromatic Cyanation Reaction under Practicable Conditions Using NaCN as Cyanide Source, Low-Boiling Recyclable Solvents, and Minimal Quantities of Inexpensive, Nontoxic Promoters. Journal of the American Chemical Society, 133(28), 10999–11005. [Link] [10]10. Weissman, S. A., & Zewge, D. (2005). Recent advances in palladium-catalyzed cyanation of aryl halides. Tetrahedron, 61(33), 7833–7863. [Link]

Sources

Functionalization of the pyrazine ring of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of 3-Bromopyrazin-2-ol for Drug Discovery and Development

Authored by a Senior Application Scientist

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Among the various pyrazine-based building blocks, 3-bromopyrazin-2-ol stands out as a particularly versatile synthon. Its strategic placement of a bromine atom, ripe for cross-coupling, and a hydroxyl group, which exists in tautomeric equilibrium with its pyrazinone form, offers multiple avenues for chemical elaboration.

This guide provides a detailed exploration of the primary strategies for functionalizing the 3-bromopyrazin-2-ol ring. We will delve into the mechanistic rationale behind key transformations, present field-proven protocols, and offer insights into experimental design, moving beyond simple step-by-step instructions to explain the causality behind procedural choices.

Core Chemical Principles: Understanding the Reactivity of 3-Bromopyrazin-2-ol

Before embarking on synthesis, it is critical to understand the inherent chemical nature of the starting material. The reactivity of 3-bromopyrazin-2-ol is governed by two principal features:

  • Tautomerism: The molecule exists as an equilibrium between the pyrazin-2-ol and the more stable pyrazin-2(1H)-one form. This is crucial because the pyrazinone form possesses an N-H bond whose acidic proton can interfere with certain reactions (e.g., those involving organometallics or strong bases). Consequently, N-protection strategies may be required, although many modern cross-coupling reactions tolerate free N-H groups.[4]

  • Electronic Landscape: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This electronic nature dictates its reactivity:

    • C3 Position: The carbon atom bearing the bromine is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions. The C-Br bond is readily activated by palladium catalysts.

    • C5 and C6 Positions: These C-H bonds are targets for direct C-H functionalization, an increasingly important and atom-economical strategy in modern synthesis.[5][6]

    • Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by strong nucleophiles, potentially displacing the bromide.[7]

Below is a diagram illustrating the key reactive sites on the 3-bromopyrazin-2-ol scaffold.

G cluster_0 3-Bromopyrazin-2-ol Reactivity Map mol n1 Palladium-Catalyzed Cross-Coupling Site n1->mol n2 Direct C-H Functionalization Sites n2->mol n3 N-H Site (Protection/Tautomerism) n3->mol

Caption: Key reactive sites on the 3-bromopyrazin-2-ol scaffold.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The most robust and widely used method for diversifying the 3-bromopyrazin-2-ol core is through palladium-catalyzed cross-coupling reactions. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most important C-C bond-forming reaction in modern drug discovery.[10][11]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11][12]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_adduct R-Pd(II)(Br)L2 (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_complex R-Pd(II)(R')L2 (Di-organo Complex) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' (Coupled Product) transmetalation_complex->product Forms reagents1 R-Br (3-Bromopyrazin-2-ol) reagents1->oxidative_adduct reagents2 R'-B(OR)2 (Boronic Acid/Ester) + Base reagents2->transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazin-2-ol with Phenylboronic Acid

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv) or PdCl₂(dppf) (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromopyrazin-2-ol, phenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system via syringe.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. An inert atmosphere prevents this throughout the reaction.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

    • Causality: The aqueous wash removes the inorganic base and boron byproducts, simplifying purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylpyrazin-2-ol.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Typical Conditions for Suzuki Coupling

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O90-10070-90A classic, reliable catalyst. Can be sensitive to air.
PdCl₂(dppf)dppfCs₂CO₃DMF80-10075-95Excellent for challenging substrates; less air-sensitive.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O8080-98Buchwald-Hartwig type ligand, very active catalyst system.
Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of drug candidates, the introduction of nitrogen-containing functional groups is paramount. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.03 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: In a glovebox or under a steady stream of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

    • Causality: The catalyst system, particularly the phosphine ligands and the strong base (NaOtBu), are highly sensitive to air and moisture. A rigorously inert setup is non-negotiable for reproducibility.

  • Reagent Addition: Add the 3-bromopyrazin-2-ol, followed by the degassed solvent and finally the morpholine.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate. The purification is similar to the Suzuki protocol, typically involving silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for this specific substrate, SNAr can be a viable strategy, particularly with highly activated pyrazine systems or strong nucleophiles at elevated temperatures.[7]

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the bromide leaving group.[7]

General Protocol: SNAr with Sodium Methoxide

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0-5.0 equiv, can be used as a solution in methanol or as a solid)

  • Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Dissolve or suspend 3-bromopyrazin-2-ol in the chosen solvent in a sealed tube or round-bottom flask fitted with a reflux condenser.

  • Nucleophile Addition: Add the sodium methoxide to the mixture.

  • Reaction: Heat the reaction to a high temperature (e.g., 100-150 °C).

    • Causality: High thermal energy is often required to overcome the activation barrier for the initial nucleophilic attack, as the pyrazinone ring is not as strongly activated as, for example, a dinitro-substituted benzene ring.

  • Workup & Purification: After cooling, neutralize the excess base with a mild acid (e.g., acetic acid or dilute HCl). Remove the solvent and purify the residue, typically by chromatography or recrystallization.

Direct C-H Functionalization at C5/C6

Direct C-H functionalization is a cutting-edge, atom-economical approach that avoids the need for pre-functionalized starting materials.[5][13] For 3-bromopyrazin-2-ol, this strategy allows for modification of the C5 or C6 positions while preserving the C3-bromo handle for subsequent orthogonal chemistry, such as a Suzuki coupling.

General Workflow for Sequential Functionalization

workflow start 3-Bromopyrazin-2-ol step1 Step 1: C-H Functionalization (e.g., Direct Arylation at C5) start->step1 intermediate 3-Bromo-5-aryl-pyrazin-2-ol (Intermediate) step1->intermediate step2 Step 2: Cross-Coupling (e.g., Suzuki at C3) intermediate->step2 final_product 3,5-Diaryl-pyrazin-2-ol (Final Product) step2->final_product

Caption: A logical workflow for sequential C-H functionalization and cross-coupling.

Representative Protocol: Palladium-Catalyzed C-H Arylation at C5/C6

Materials:

  • 3-Bromopyrazin-2-ol (1.0 equiv)

  • Aryl Bromide (e.g., bromobenzene) (2.0-3.0 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (0.05-0.10 equiv)

  • Pivalic Acid (PivOH) (0.3-0.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: N,N-Dimethylacetamide (DMA) or Dioxane

Procedure:

  • Setup: Combine all solid reagents in a reaction vessel under an inert atmosphere.

  • Solvent/Reagent Addition: Add the degassed solvent and the liquid aryl halide.

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

    • Causality: The reaction operates via a concerted metalation-deprotonation (CMD) pathway, which often requires high temperatures. Pivalic acid acts as a crucial proton shuttle to facilitate this step.

  • Workup & Purification: Follow standard aqueous workup and chromatographic purification procedures. Note that a mixture of C5 and C6 isomers may be formed, requiring careful separation and analysis.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemical Transformation of Pyrazine Deriv
  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. PMC - NIH.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pyrazine Deriv
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • Functionalization of Porphyrins Using Metal-Catalyzed C–H Activ
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Request PDF.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Advances in Pyridine C-H Functionaliz
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Application Note: A Robust and Scalable Synthesis of 3-Bromopyrazin-2-ol Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromopyrazin-2-ol

The pyrazin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 3-position transforms this simple heterocycle into a highly versatile synthetic intermediate. 3-Bromopyrazin-2-ol and its derivatives serve as critical building blocks, enabling rapid library synthesis and late-stage functionalization through a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This versatility is paramount in drug discovery programs targeting a wide range of diseases. However, transitioning from small-scale laboratory synthesis to a safe, efficient, and scalable process presents significant challenges. This document provides a comprehensive, field-proven protocol for the scale-up synthesis of 3-Bromopyrazin-2-ol, focusing on the causality behind experimental choices to ensure reproducibility, safety, and high purity.

The Synthetic Rationale: Directed Ortho-Metalation (DoM)

Pyrazine is an electron-deficient heterocycle, making it resistant to classical electrophilic aromatic substitution reactions like direct bromination.[1] Therefore, a more strategic approach is required. The most reliable and regioselective method is a Directed ortho-Metalation (DoM) strategy.[2][3] In this reaction, the hydroxyl group of pyrazin-2-ol acts as a powerful Directed Metalation Group (DMG). It coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent C-3 position with high fidelity.[3][4] The resulting lithiated intermediate is then quenched with an electrophile, in this case, molecular bromine, to yield the desired 3-brominated product.

The overall transformation is depicted below:

DoM_Reaction Start Pyrazin-2-ol Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Deprotonation Intermediate Ortho-lithiated Intermediate Step1->Intermediate Step2 Electrophilic Quench (Br₂, -78 °C) Intermediate->Step2 Bromination Product 3-Bromopyrazin-2-ol Step2->Product

Caption: Reaction pathway via Directed ortho-Metalation (DoM).

Materials and Reagents

Proper reagent selection and handling are critical for success and safety.

ReagentGradeRecommended SupplierCAS No.Key Considerations
Pyrazin-2-ol≥98%BLDpharm / Lead Sciences6249-59-8Must be thoroughly dried before use.
n-Butyllithium2.5 M in hexanesSigma-Aldrich / Alfa Aesar109-72-8Pyrophoric and moisture-sensitive. Titrate before use for accurate molarity.
Bromine≥99.5%Sigma-Aldrich / VWR7726-95-6Highly toxic and corrosive. Handle with extreme caution in a certified fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics / Sigma-Aldrich109-99-9Must be free of water and peroxides. Use from a solvent purification system or freshly opened bottle.
Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific12125-02-9Used to prepare a saturated aqueous solution for quenching.
Diethyl Ether (Et₂O)ACS GradeVWR60-29-7For extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousVWR7757-82-6For drying the organic phase.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and includes notes for scaling up.

PART A: Reaction Setup and Lithiation
  • Reactor Preparation: Under a nitrogen atmosphere, assemble a flame-dried 1 L, three-necked, jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Expertise & Experience: Flame-drying removes adsorbed moisture from the glassware, which would otherwise consume the expensive n-butyllithium reagent.[5] A jacketed reactor with a cryostat provides far superior temperature control for scale-up compared to a simple dry ice/acetone bath.[6]

  • Reagent Loading: Add Pyrazin-2-ol (10.0 g, 1.0 eq) to the reactor, followed by anhydrous THF (400 mL).

  • Dissolution and Cooling: Stir the mixture until all solids dissolve. Cool the reactor contents to -78 °C using a suitable cooling system (e.g., cryostat or dry ice/acetone slurry).

  • Lithiation: Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 eq) to the cold solution via the dropping funnel over a period of 45-60 minutes. Maintain the internal temperature below -70 °C throughout the addition.

    • Expertise & Experience: This step is highly exothermic. Slow, controlled addition is paramount to prevent temperature spikes that can lead to side reactions and decomposition of the lithiated intermediate.[7] The slight excess of n-BuLi ensures complete deprotonation.

  • Aging: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.

PART B: Bromination and Work-up
  • Bromine Solution Preparation: In a separate flame-dried flask under nitrogen, prepare a solution of Bromine (1.1 eq) in 50 mL of anhydrous THF.

  • Electrophilic Quench: Add the bromine solution to the reaction mixture via the dropping funnel over 45-60 minutes, again ensuring the internal temperature is maintained below -70 °C. The reaction mixture will typically change color.

    • Expertise & Experience: This step is also highly exothermic. A controlled addition rate prevents localized excess of bromine, which could lead to over-bromination or other side reactions.[8]

  • Reaction Completion: Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete. Monitor the reaction for completion by TLC or HPLC analysis of a quenched aliquot.

  • Quenching: Slowly add 100 mL of saturated aqueous ammonium chloride solution to the reactor. CAUTION: This is an exothermic quench. Add slowly to control the temperature rise and gas evolution (butane). Allow the reactor to warm to room temperature with continued stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium thiosulfate (to remove excess bromine) followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

PART C: Purification
  • Crude Product: The resulting crude solid is typically a tan or off-white powder.

  • Recrystallization/Purification: The crude material can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by slurry in a minimal amount of a solvent like diethyl ether to remove highly soluble impurities. For very high purity, column chromatography may be employed, but this is less desirable for large-scale operations.

Scale-Up Considerations: From Lab Bench to Pilot Plant

Scaling this synthesis requires careful consideration of heat transfer, mass transfer, and safety.

ParameterLaboratory Scale (1-50 g)Pilot/Manufacturing Scale (>1 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass or glass-lined steel reactorProvides precise temperature control and containment.
Agitation Magnetic stir barOverhead mechanical stirrer (various impeller types)Ensures efficient mixing and heat distribution in larger volumes.
Temperature Control Dry ice/acetone bathRecirculating chiller/cryostatOffers precise, automated, and safer temperature management.
Reagent Addition Dropping funnelMetering pump (e.g., peristaltic, syringe)Ensures a consistent and controlled addition rate, critical for managing exotherms.
Quenching Addition of quench to the reaction"Reverse" quench: adding the reaction mixture to the quench solutionProvides better control over the initial exotherm of the quench on a large scale.
Safety Standard fume hoodWalk-in hood, dedicated reactor bay with blast shieldsEnhanced containment and protection against the hazards of pyrophoric and toxic reagents.[9]

Analytical Characterization

Product identity and purity must be rigorously confirmed.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Confirms the regiochemistry of bromination and overall structure.

    • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[10]

  • Purity Assessment: HPLC with UV detection is the preferred method for quantitative purity analysis.

Critical Safety Protocols

This synthesis involves highly hazardous materials and requires strict adherence to safety procedures.

  • n-Butyllithium: A pyrophoric reagent that ignites spontaneously on contact with air.[11] It is also severely corrosive to skin and eyes.

    • Handling: Always handle under an inert atmosphere (Nitrogen or Argon) using syringe or cannula transfer techniques.[5]

    • PPE: Wear a flame-retardant lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves. A face shield is recommended.[7]

  • Bromine: A highly toxic and corrosive liquid. Inhalation can cause severe respiratory damage.

    • Handling: Always handle in a certified, high-flow chemical fume hood.

    • PPE: Use a face shield, acid-resistant gloves, and a rubber apron.

    • Spill Control: Have a bromine spill kit (containing sodium thiosulfate or sodium bisulfite) readily available.

  • Cryogenic Temperatures: Handling dry ice and cryogenic baths requires insulated gloves to prevent severe burns.

References

  • Pyrazinone Synthesis and Biological Activity: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link][12]

  • Scale-Up Synthesis: Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link][6]

  • n-Butyllithium Safety: STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Santa Barbara, Environmental Health and Safety. [Link][9]

  • Pyrazinone Chemistry: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link][13]

  • Directed Metalation of Diazines: Advances in the directed metallation of azines and diazines. ResearchGate. [Link]

  • Analysis of Brominated Compounds: Analytical Methods for the Determination of Halogens in Bioanalytical Sciences: A Review. Springer. [Link][14]

  • Pyrazine Functionalization: Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Rice University. [Link][1]

  • Organolithium Handling: Safe handling of organolithium compounds in the laboratory. Princeton University, Environmental Health and Safety. [Link][5]

  • DoM Overview: Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link][3]

  • DoM Review: Directed ortho Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link][2]

  • DoM Principles: ortho metalation. Myers Research Group, Harvard University. [Link][4]

  • n-BuLi SDS: Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. Cole-Parmer. [Link][7]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3-Bromopyrazin-2-ol is resulting in low to no yield of the desired product. What are the most likely causes?

A1: Low yields in this reaction are often attributed to a few key factors. Firstly, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Secondly, 3-Bromopyrazin-2-ol is an electron-deficient heterocycle, which can make the oxidative addition step of the catalytic cycle more challenging.[3] Finally, the presence of the hydroxyl group (or its pyrazinone tautomer) can introduce complications, including potential side reactions or solubility issues.

Q2: I am observing a significant amount of a debrominated side product (pyrazin-2-ol). How can I prevent this hydrodehalogenation?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings of heteroaryl halides.[4] It occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. To minimize this, ensure your solvents and reagents are anhydrous, as water can be a proton source. The choice of base and phosphine ligand is also critical. Bulky, electron-rich phosphine ligands, such as XPhos, have been shown to suppress debromination in similar heterocyclic systems.[5]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[6][7][8][9][10] For the coupling of 3-Bromopyrazin-2-ol, the choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base deprotonates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][10] The presence of the acidic pyrazin-2-ol proton may require careful consideration of the base stoichiometry.

Q4: Can the tautomerism of 3-Bromopyrazin-2-ol affect the reaction?

A4: Yes, the tautomeric equilibrium between the 2-hydroxy and 2-oxo (pyrazinone) forms can influence the reaction. The pyrazinone form may have different electronic properties and coordinating abilities compared to the hydroxy form, potentially affecting the rate of oxidative addition and catalyst stability. While direct studies on this specific tautomerism in Suzuki couplings are limited, it is a factor to consider when optimizing reaction conditions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of 3-Bromopyrazin-2-ol.

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of unreacted 3-Bromopyrazin-2-ol, consider the following troubleshooting steps:

  • Catalyst System:

    • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient heterocycle.[11] Consider using more active, specialized catalysts. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often more successful for challenging heteroaryl couplings.[12] N-heterocyclic carbene (NHC) based catalysts, such as PEPPSI™ catalysts, are also known for their high activity and stability.[13][14][15]

    • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).

  • Reaction Temperature:

    • Gently increase the reaction temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective.

  • Solvent:

    • Ensure your solvent is thoroughly degassed to prevent catalyst oxidation. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water to aid in base dissolution.[2]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

To better understand the reaction, the following diagram illustrates the key steps in the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Start Pd(0)L2 Active Pd(0) Catalyst Start->Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Biaryl Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product ArX 3-Bromopyrazin-2-ol ArX->Oxidative_Addition ArBOH2 Boronic Acid + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Prevalent Hydrodehalogenation (Debromination)

The formation of pyrazin-2-ol is a clear indicator of a competing hydrodehalogenation pathway. Here is a workflow to mitigate this side reaction:

Debromination_Troubleshooting High_Debromination High Debromination Observed Check_Hydride_Source Identify Potential Hydride Sources High_Debromination->Check_Hydride_Source Solvent_Purity Use Anhydrous Solvents Check_Hydride_Source->Solvent_Purity Water, Alcohols Base_Choice Evaluate Base Solvent_Purity->Base_Choice Ligand_Selection Optimize Phosphine Ligand Base_Choice->Ligand_Selection Use non-protic base if possible Successful_Coupling Successful Coupling Ligand_Selection->Successful_Coupling Bulky, e--rich ligands (e.g., XPhos)

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Detailed Steps:

  • Solvent and Reagent Purity: Ensure all solvents are freshly dried and reagents are handled under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Choice of Base: While some Suzuki couplings benefit from aqueous bases, in cases of significant hydrodehalogenation, consider using an anhydrous base like potassium fluoride (KF).[6]

  • Ligand Modification: The use of bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, disfavoring the hydrodehalogenation pathway. Ligands such as XPhos, SPhos, or RuPhos are excellent starting points. A study on a similar pyrazolo[1,5-a]pyrimidin-5-one system successfully used an XPhosPdG2/XPhos catalyst system to prevent debromination.[5]

  • Temperature Control: Lowering the reaction temperature may also reduce the rate of hydrodehalogenation relative to the desired coupling.

Optimized Reaction Conditions: A Comparative Overview

The following table provides a summary of starting conditions for the Suzuki coupling of 3-Bromopyrazin-2-ol, based on literature for similar challenging heteroaryl halides.

ParameterRecommended Condition ARecommended Condition BRationale
Palladium Precursor Pd₂(dba)₃Pd(OAc)₂Both are common and effective Pd(0) sources.
Ligand XPhosSPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[5][12]
Base K₃PO₄Cs₂CO₃Strong, non-nucleophilic bases that effectively activate the boronic acid.[9]
Solvent 1,4-DioxaneToluene/H₂O (e.g., 10:1)Dioxane is a common solvent for Suzuki couplings. A biphasic system can aid in base dissolution.
Temperature 90-110 °C80-100 °CHigher temperatures are often required for electron-deficient halides.
Boronic Acid 1.2 - 1.5 equiv.1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion.

Experimental Protocol: A Starting Point

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol with an arylboronic acid.

Materials:

  • 3-Bromopyrazin-2-ol

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry reaction vessel, add 3-Bromopyrazin-2-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • In a separate flask, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • El-Faham, A., & Al-Zoubi, R. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central, 11(1), 23.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Stanetty, P., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3583-3602.
  • Wikipedia. PEPPSI. [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2022, February 2). Palladium/NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107.
  • PubMed. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • ResearchGate. (2025, August 9). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

Sources

Preventing side reactions in the functionalization of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we address common challenges and provide troubleshooting strategies to help you navigate the complexities of its reactivity and prevent undesired side reactions.

Section 1: Understanding the Core Reactivity of 3-Bromopyrazin-2-ol

The primary challenge in the functionalization of 3-Bromopyrazin-2-ol lies in its inherent tautomerism. It exists in equilibrium between the aromatic 2-hydroxy form and the non-aromatic 2-pyrazinone form.[1][2][3] This equilibrium is sensitive to the solvent environment and significantly influences the molecule's reactivity.[2]

Tautomerism cluster_main Tautomeric Equilibrium of 3-Bromopyrazin-2-ol Tautomers

Caption: Tautomeric equilibrium of 3-Bromopyrazin-2-ol.

FAQ 1.1: Why am I getting a mixture of N- and O-alkylated products?

Answer: The formation of both N- and O-alkylated products is a direct consequence of the tautomerism between 3-bromopyrazin-2-ol and 3-bromo-1H-pyrazin-2-one. The anionic intermediate formed upon deprotonation is an ambident nucleophile, meaning it can be attacked by electrophiles at either the nitrogen or the oxygen atom.

The ratio of N- to O-alkylation is influenced by several factors, including the solvent, the nature of the base, the electrophile, and the temperature. Generally, polar aprotic solvents favor O-alkylation, while polar protic solvents can favor N-alkylation through hydrogen bonding.

Section 2: Troubleshooting N- vs. O-Alkylation

Controlling the regioselectivity of alkylation is a common hurdle.[4][5] Here are some frequently encountered issues and their solutions.

FAQ 2.1: I am trying to achieve selective N-alkylation, but I am observing significant O-alkylation. How can I improve the selectivity?

Answer: To favor N-alkylation, you need to create conditions that enhance the nucleophilicity of the nitrogen atom relative to the oxygen atom.

Causality: Nitrogen is generally less electronegative than oxygen, making it a better nucleophile in many cases.[6] However, in this system, the charge distribution in the anion and steric factors play a crucial role.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Use a weaker base in a polar protic solvent (e.g., K₂CO₃ in ethanol). The protic solvent can solvate the oxygen atom more effectively through hydrogen bonding, hindering its reactivity.

    • Phase-transfer catalysis can also be employed to favor N-alkylation.

  • Nature of the Electrophile:

    • "Softer" electrophiles, such as alkyl iodides, tend to react preferentially at the "softer" nitrogen atom, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.[6]

Table 1: General Conditions Favoring N- vs. O-Alkylation

FactorFavors N-AlkylationFavors O-Alkylation
Solvent Polar Protic (e.g., Ethanol, Methanol)Polar Aprotic (e.g., DMF, DMSO, THF)
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, LDA)
Electrophile Soft (e.g., CH₃I)Hard (e.g., (CH₃)₂SO₄, Meerwein's salt)
Counter-ion Large, polarizable (e.g., Cs⁺)Small, non-polarizable (e.g., Li⁺, Na⁺)
FAQ 2.2: Conversely, how can I promote selective O-alkylation?

Answer: To favor O-alkylation, you should aim to increase the reactivity of the oxygen atom.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • Employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. This combination generates a more "naked" and highly reactive alkoxide.

  • Nature of the Electrophile:

    • "Harder" electrophiles, like dimethyl sulfate or alkyl triflates, will preferentially react at the "harder" oxygen atom.[6]

N_vs_O_Alkylation cluster_workflow Troubleshooting N- vs. O-Alkylation Start Mixture of N- and O-Alkylated Products Condition_N Conditions for N-Alkylation: - Weaker Base (e.g., K₂CO₃) - Polar Protic Solvent (e.g., EtOH) - Softer Electrophile (e.g., Alkyl Iodide) Start->Condition_N Optimize for N-Alkylation Condition_O Conditions for O-Alkylation: - Strong Base (e.g., NaH) - Polar Aprotic Solvent (e.g., DMF) - Harder Electrophile (e.g., Alkyl Sulfate) Start->Condition_O Optimize for O-Alkylation Desired_N Desired Product: N-Alkylated Desired_O Desired Product: O-Alkylated Condition_N->Desired_N Condition_O->Desired_O

Caption: Decision workflow for selective alkylation.

Section 3: Side Reactions in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[7][8][9] However, several side reactions can occur with 3-Bromopyrazin-2-ol.

FAQ 3.1: My Suzuki-Miyaura coupling is giving low yields and I'm observing debromination of my starting material. What's going wrong?

Answer: Low yields and debromination in Suzuki-Miyaura couplings are common issues.[10]

Causality:

  • Debromination: This can occur via a competing hydrodehalogenation pathway, which is often promoted by the presence of a hydride source (e.g., from the solvent or base) and a highly active palladium catalyst.

  • Low Yield: This can be due to catalyst deactivation, incomplete transmetalation, or homo-coupling of the boronic acid.

Troubleshooting Strategies:

  • Catalyst and Ligand Choice:

    • Use a less reactive palladium precursor or a ligand that promotes the desired cross-coupling over side reactions. For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands are often effective.

  • Base Selection:

    • The choice of base is critical.[11] A base that is too strong can promote side reactions. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent System:

    • Ensure anhydrous conditions, as water can hydrolyze the boronic acid. A mixture of an organic solvent and water (e.g., dioxane/water) is often used, but the ratio may need optimization.[12]

Table 2: Troubleshooting Suzuki-Miyaura Coupling

IssuePossible CauseSuggested Solution(s)
Low Yield Inactive catalyst, poor transmetalationScreen different Pd sources and ligands; ensure anhydrous conditions; optimize base and solvent.
Debromination Hydrodehalogenation side reactionUse a milder base; lower reaction temperature; choose a less reactive catalyst system.
Homo-coupling Oxidative coupling of boronic acidEnsure rigorous exclusion of oxygen; use fresh boronic acid.
FAQ 3.2: I am attempting a Sonogashira coupling, but I am observing significant homo-coupling of the alkyne (Glaser coupling). How can I prevent this?

Answer: Glaser coupling is a common side reaction in Sonogashira couplings, which are used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] This side reaction is the oxidative homo-coupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst.

Troubleshooting Strategies:

  • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. Several palladium catalysts and ligands are now available that can facilitate the Sonogashira coupling without the need for a copper co-catalyst.[13]

  • Amine Base: The choice of amine base is important. A bulky amine can sometimes help to suppress the homo-coupling.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it promotes the oxidative homo-coupling.

Proposed Protocol for a Copper-Free Sonogashira Coupling:

  • To a degassed solution of 3-Bromopyrazin-2-ol (1 eq.), the terminal alkyne (1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an appropriate solvent (e.g., DMF or dioxane), add a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the amine salt.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Section 4: The Role of Protecting Groups

When multiple reactive sites are present, the use of protecting groups can be an effective strategy to ensure regioselectivity.[15][16][17]

FAQ 4.1: Should I use a protecting group for the hydroxyl/amide functionality before attempting a cross-coupling reaction?

Answer: The necessity of a protecting group depends on the specific cross-coupling reaction and the conditions employed.

When to Consider a Protecting Group:

  • If the reaction conditions are harsh (e.g., strongly basic or high temperatures), the unprotected hydroxyl/amide group may interfere with the catalyst or lead to side reactions.

  • If you are observing low yields or a complex mixture of products despite optimizing other reaction parameters.

Common Protecting Groups for the Hydroxyl/Amide Group:

  • For the Hydroxyl Group (O-protection):

    • Benzyl (Bn): Can be introduced using benzyl bromide and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis.

    • Silyl ethers (e.g., TBDMS, TIPS): These are easily introduced and removed under mild conditions.

  • For the Amide Group (N-protection):

    • Boc (tert-butyloxycarbonyl): Stable to many conditions but can be removed with acid.

    • PMB (p-methoxybenzyl): Can be removed under oxidative conditions.

Protection_Strategy cluster_workflow Decision Workflow for Using Protecting Groups Start Planning Cross-Coupling Reaction Decision Are harsh conditions (strong base, high temp) required? Start->Decision Protect Use Protecting Group (e.g., Bn, TBDMS, Boc) Decision->Protect Yes No_Protect Proceed without Protection Decision->No_Protect No Reaction Perform Cross-Coupling Protect->Reaction No_Protect->Reaction Deprotect Deprotection Step Reaction->Deprotect If protected Final_Product Final Product Reaction->Final_Product If not protected Deprotect->Final_Product

Caption: Workflow for deciding on a protection strategy.

By understanding the underlying chemical principles and systematically troubleshooting your experiments, you can overcome the challenges associated with the functionalization of 3-Bromopyrazin-2-ol and successfully synthesize your target molecules.

References

  • Pd-Catalyzed Cross Coupling Reactions . (2023). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • 2-Hydroxypyridine-Tautomerism . ChemTube3D. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Method of preparing 2-hydroxypyrazines. (1957).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media . (2011). ResearchGate. [Link]

  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications . (2016). RSC Publishing. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . (2025). Organic Chemistry Frontiers. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? . (2016). ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones . (2014). ScienceDirect. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor . (2019). RSC Publishing. [Link]

  • Protecting Groups List . SynArchive. [Link]

  • Cross-Coupling Reactions . (2014). University of Pennsylvania. [Link]

  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions . (2011). ResearchGate. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction . (2018). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2017). Scirp.org. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit . (2016). NIH. [Link]

  • The Suzuki Reaction . Harvard University. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives . (2020). Juniper Publishers. [Link]

  • Palladium-catalyzed cross-coupling reactions . Fiveable. [Link]

  • Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . MDPI. [Link]

  • Hydroxypyridine-Pyridone Tautomerism . (2010). YouTube. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions . ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry. [Link]

  • Protecting Groups . University of Bristol. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone . (1994). Semantic Scholar. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . (2017). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” . (2023). MDPI. [Link]

  • Triple Regioselective Functionalization of Cationic[4]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity . NIH. [Link]

Sources

Technical Support Center: Purification Strategies for 3-Bromopyrazin-2-ol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Chemistry: A Representative Synthesis and Potential Impurities

To effectively purify a compound, it is crucial to understand its synthetic origin and the likely impurities that may be present. While various synthetic routes to 3-Bromopyrazin-2-ol exist, a common approach involves the direct bromination of 2-hydroxypyrazine.

A plausible synthetic route is the electrophilic bromination of 2-hydroxypyrazine using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2][3]

Representative Reaction Scheme:

This reaction, while direct, can lead to a variety of impurities that complicate the purification process. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities and Their Origins:

ImpurityPotential OriginImpact on Purification
Unreacted 2-Hydroxypyrazine Incomplete reaction.Similar polarity to the product can make separation by chromatography challenging.
Dibrominated Pyrazin-2-ol Over-bromination of the starting material or product.Can be difficult to separate from the desired monobrominated product due to similar structural features.
Isomeric Bromopyrazin-2-ols Non-regioselective bromination.May have very similar physical properties to the desired product, requiring high-resolution purification techniques.
Succinimide Byproduct from the use of NBS as the brominating agent.[1]Generally water-soluble and can often be removed with an aqueous work-up.
Residual Bromine Excess brominating agent.Can often be quenched with a reducing agent like sodium thiosulfate during work-up.[4]

Troubleshooting Purification Challenges: A Question-and-Answer Guide

This section addresses specific issues that may arise during the purification of 3-Bromopyrazin-2-ol, providing expert insights and actionable solutions.

Recrystallization Troubleshooting

Question 1: My 3-Bromopyrazin-2-ol product oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when impurities are present that depress the melting point. Here is a systematic approach to troubleshoot this issue:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool much more slowly. Rapid cooling often promotes oil formation. You can achieve this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure 3-Bromopyrazin-2-ol, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal formation.

  • Change the Solvent System: If the above methods fail, the solvent system is likely unsuitable. Consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify the solution and then cool slowly. Common solvent pairs for polar compounds include ethanol-water or acetone-hexane.[5]

Question 2: I have very low recovery of my 3-Bromopyrazin-2-ol after recrystallization. How can I improve my yield?

Answer:

Low recovery is often due to using too much solvent or premature crystallization. Here’s how to address this:

  • Minimize the Amount of Hot Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.

  • Cool the Solution Thoroughly: Ensure the solution is cooled to room temperature and then in an ice bath for at least 15-30 minutes before filtration. The solubility of your product decreases significantly at lower temperatures, maximizing crystal formation.

  • Wash Crystals with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.

  • Concentrate the Mother Liquor: If a significant amount of product is lost, you can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure than the first.

Column Chromatography Troubleshooting

Question 3: My 3-Bromopyrazin-2-ol is streaking on the TLC plate and giving poor separation during column chromatography. What is the cause and how can I fix it?

Answer:

Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors, particularly for polar, slightly acidic, or basic compounds like 3-Bromopyrazin-2-ol.

  • Check for Sample Overload: Applying too much sample to the TLC plate or column is a common cause of streaking. Try diluting your sample and applying a smaller amount. For column chromatography, a general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel.

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing the compound to move too quickly and without proper partitioning with the stationary phase. Conversely, if the polarity is too low, the compound may interact too strongly with the silica gel.

    • Optimize your TLC: Experiment with different solvent systems. For polar compounds, mixtures of ethyl acetate/hexanes or methanol/dichloromethane are good starting points.[6][7] Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate for optimal separation on a column.[7][8]

  • Acidic Nature of Silica Gel: Silica gel is acidic and can strongly interact with basic or even weakly acidic compounds containing nitrogen, like your pyrazinol. This can lead to tailing.

    • Add a Modifier: To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Compound Insolubility: If your compound is not fully dissolved in the eluent, it will streak. Ensure your crude material is fully dissolved in a minimal amount of the loading solvent before applying it to the column.

Question 4: I can't separate my desired 3-Bromopyrazin-2-ol from a closely-running impurity. What are my options?

Answer:

Separating compounds with similar polarities is a common challenge in chromatography. Here are some strategies to improve resolution:

  • Fine-Tune the Eluent System:

    • Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), try a shallow gradient elution. Start with a less polar mixture and gradually increase the polarity. This can help to better resolve compounds that are close together.

    • Change Solvent Selectivity: If adjusting the polarity ratio of your current solvent system (e.g., ethyl acetate/hexane) doesn't work, try a different solvent system with different chemical properties. For example, switching to a system containing dichloromethane or acetone can alter the interactions with your compounds and improve separation.

  • Use a Higher-Resolution Stationary Phase: Standard silica gel has a particle size of 40-63 µm. Using a finer silica gel (e.g., 25-40 µm) can provide higher resolution, but will require higher pressure to run the column.

  • Optimize Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one, although the purification will take longer.

  • Consider a Different Stationary Phase: If all else fails on silica gel, consider using a different stationary phase. Alumina can be a good alternative for some nitrogen-containing compounds. For very polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) might be a viable option.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your column. Collect fractions of the eluent from your column and spot them on a TLC plate. It is good practice to spot your crude starting material and the pure desired compound (if available) on the same plate for comparison. This allows you to identify which fractions contain your product and whether it is pure.

Q2: My purified 3-Bromopyrazin-2-ol is a yellow or off-white solid. Is this normal, and how can I decolorize it?

A2: While pure 3-Bromopyrazin-2-ol is expected to be a white to light yellow crystalline solid, a more intense color often indicates the presence of minor, highly colored impurities. If the purity is otherwise acceptable by analytical methods (e.g., NMR, HPLC), the color may not be a concern for subsequent steps. However, if decolorization is necessary, you can try the following during recrystallization:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Q3: What are the best analytical techniques to assess the purity of my final 3-Bromopyrazin-2-ol product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting even minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid for better peak shape) is a good starting point for method development.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural information and can help identify impurities if they are present in sufficient quantities (typically >1-5%).

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range. The melting point of a similar compound, 2-Bromo-3-pyridinol, is 185-188 °C.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making processes for troubleshooting common purification challenges.

Caption: General purification workflow for 3-Bromopyrazin-2-ol.

Troubleshooting_Recrystallization start Oiling Out or No Crystals reheat Re-heat to dissolve start->reheat slow_cool Cool Slowly reheat->slow_cool scratch Scratch Flask slow_cool->scratch success Crystals Form slow_cool->success If successful seed Add Seed Crystal scratch->seed scratch->success If successful change_solvent Change Solvent System (e.g., mixed solvents) seed->change_solvent If still no crystals seed->success If successful change_solvent->success If successful

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • El-Shorbagi, A. A. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. Retrieved from [Link]

  • Mori, H., Shibasaki, T., Uosaki, Y., Ochiai, K., & Ozaki, A. (1997). Purification and cloning of a proline 3-hydroxylase, a novel enzyme which hydroxylates free L-proline to cis-3-hydroxy-L-proline. Applied and Environmental Microbiology, 63(7), 2793–2799.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
  • Khan, F. A., & Dash, J. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3167–3203.
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • De, S., & De, A. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta, 106(4), e202200198.
  • Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Portal, R. O. C. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Perekhoda, L., & Zholobak, N. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Al-Talla, Z., & Al-Kurdi, Z. (2006). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. Journal of pharmaceutical and biomedical analysis, 41(2), 558–564.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chemistry Steps. (2020). 3: What's the difference between NBS and Br2? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Magalhães, R., Borges, P. A., & Soares, A. O. (2022). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Insects, 13(2), 164.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Rathod, S. D., & Lokhande, M. V. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 50-56.
  • Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • Podolska, M., & Puciłowska, A. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 69(4), 709–714.

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Technical Support Center: Overcoming Low Yields in Buchwald-Hartwig Amination of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromopyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1][2] However, its application to electron-deficient and functionally rich heteroaromatic substrates like 3-bromopyrazin-2-ol presents a unique set of challenges. This guide will walk you through the causality behind common experimental failures and provide actionable solutions grounded in mechanistic principles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems observed during the amination of 3-bromopyrazin-2-ol.

Question 1: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I resolve this?

Answer:

Reaction stalling is a frequent issue and can often be attributed to catalyst deactivation or inhibition. The 3-bromopyrazin-2-ol substrate, with its multiple nitrogen atoms and potential for tautomerization, is particularly prone to interfering with the palladium catalyst.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Substrate: The pyrazine nitrogen atoms can coordinate to the palladium center, displacing the phosphine ligand and inhibiting the catalytic cycle. The 2-oxo (or 2-hydroxy) functionality can also form a bidentate chelate with the palladium, further deactivating the catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands form more stable complexes with palladium and are less easily displaced by the heteroaromatic substrate. Consider ligands such as XPhos , SPhos , or BrettPhos , which have proven effective for challenging heteroaromatic couplings.[3][4]

  • Decomposition of the Starting Material: 3-Bromopyrazin-2-ol can be sensitive to the strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu).[5] Substrate degradation can lead to the formation of species that poison the catalyst.[6]

    • Solution: Switch to a milder base. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective while minimizing decomposition.[5] For particularly sensitive substrates, consider using sodium trimethylsilanolate (NaOTMS), which has shown success in the amination of base-sensitive five-membered heteroarenes.[6][7]

  • Inefficient Oxidative Addition: The C-Br bond of 3-bromopyrazin-2-ol is on an electron-deficient ring, which should facilitate oxidative addition. However, if this step is slow, it can contribute to stalling.

    • Solution: Ensure your palladium source is efficiently generating the active Pd(0) species. Using a pre-catalyst, such as a G3 or G4 palladacycle, can be more effective than generating Pd(0) in situ from sources like Pd(OAc)₂.[5]

Question 2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and often competes with the desired C-N bond formation. It can arise from several pathways, including β-hydride elimination from the amine coupling partner or from reaction with trace water.

Potential Causes & Solutions:

  • β-Hydride Elimination: If your amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination. This is more prevalent with primary amines.

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination. Bidentate ligands like BINAP or DPPF have also been shown to suppress this side reaction.

  • Reaction with Water: Trace amounts of water in the reaction can lead to the formation of palladium-hydride species, which can then reductively eliminate with the aryl halide to give the hydrodehalogenated product.

    • Solution: Ensure your reaction is performed under strictly anhydrous and anaerobic conditions. Use freshly distilled, dry solvents and degas the reaction mixture thoroughly.

Question 3: My desired product is formed, but I'm getting a complex mixture of byproducts. What are the likely side reactions?

Answer:

The complex structure of 3-bromopyrazin-2-ol opens the door to several potential side reactions, especially under basic conditions.

Potential Causes & Solutions:

  • N-Arylation of the Pyrazinone Ring: The pyrazinone tautomer has an N-H bond that can potentially be arylated under the reaction conditions, leading to a diarylamine-type byproduct.

    • Solution: This is a challenging problem to solve completely. Using a milder base and lower reaction temperatures may favor the desired C-N coupling over N-arylation. Protecting the pyrazinone nitrogen with a suitable protecting group prior to the amination could be a viable, albeit longer, synthetic route.

  • Homocoupling of the Amine or Aryl Halide: While less common with modern catalysts, homocoupling can still occur, leading to the formation of symmetrical biaryls or hydrazine derivatives.

    • Solution: This is often a sign of a poorly performing catalyst system. Re-screening of ligands and palladium sources is recommended. Ensure the stoichiometry of your reactants is accurate.

Frequently Asked Questions (FAQs)

What is the significance of tautomerism in 3-bromopyrazin-2-ol for this reaction?

3-Bromopyrazin-2-ol can exist in at least two tautomeric forms: the "ol" form (2-hydroxy) and the "one" form (2-oxo or pyrazinone). The equilibrium between these forms can be influenced by the solvent and the base. The pyrazinone tautomer is often the more stable form. This is critical for several reasons:

  • Chelation: The pyrazinone tautomer can act as a bidentate ligand, chelating to the palladium catalyst through the oxygen and a ring nitrogen. This chelation can form a very stable, but catalytically inactive, complex, effectively sequestering the palladium and halting the reaction.

  • Acidity: The N-H proton of the pyrazinone tautomer is acidic and will be deprotonated by the base. This can lead to solubility issues and potential side reactions at the nitrogen atom.

Which palladium catalyst and ligand combination is the best starting point?

For challenging heteroaromatic substrates, it is often best to start with a robust, well-defined pre-catalyst and a bulky, electron-rich phosphine ligand. A good starting point would be:

ComponentRecommendationRationale
Palladium Source G3 or G4 Palladacycle Pre-catalystProvides reliable and efficient generation of the active Pd(0) species under mild conditions.[5]
Ligand XPhos or BrettPhosThese bulky, electron-rich ligands have demonstrated high efficacy in the amination of challenging heteroaryl halides by promoting reductive elimination and preventing catalyst deactivation.[3][4]
How do I choose the right base for this reaction?

The choice of base is a critical parameter, as 3-bromopyrazin-2-ol is likely to be base-sensitive. A screening of bases is highly recommended.

BaseStrengthAdvantagesDisadvantages
NaOtBu StrongOften provides the fastest reaction rates.High risk of substrate decomposition.[5]
Cs₂CO₃ / K₃PO₄ Moderate/WeakBetter functional group tolerance; less likely to cause decomposition.May require higher temperatures or longer reaction times.[5]
NaOTMS ModerateEffective for base-sensitive heterocycles; minimizes decomposition.[6][7]May be less common in some labs.
LHMDS StrongCan be used with substrates bearing protic functional groups.Can be aggressive and lead to side reactions.[5]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_off_cycle Potential Deactivation Pathways Pd(0)L2 Active Catalyst L₂Pd⁰ OxAdd Oxidative Addition Ar(L)PdII(Br) Pd(0)L2->OxAdd Ar-Br LigExch Ligand Exchange [Ar(L)PdII(HNR¹R²)]⁺Br⁻ OxAdd->LigExch + HNR¹R² Chelation Substrate Chelation (Inactive Complex) OxAdd->Chelation Coordination by Pyrazinone Deprot Deprotonation Ar(L)PdII(NR¹R²) LigExch->Deprot + Base - Base-H⁺Br⁻ Deprot->Pd(0)L2 Reductive Elimination (Product Ar-NR¹R² forms) Decomposition Base-Mediated Decomposition Products caption Figure 1: Buchwald-Hartwig Catalytic Cycle and Deactivation Pathways.

Caption: Buchwald-Hartwig catalytic cycle and key deactivation pathways.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield of Aminated Product check_sm High Starting Material Remaining? start->check_sm check_decomp Substrate Decomposition? check_sm->check_decomp No catalyst_deact Potential Catalyst Deactivation check_sm->catalyst_deact Yes check_hydro Hydrodehalogenation Observed? check_decomp->check_hydro No base_issue Base is too Strong check_decomp->base_issue Yes hydro_issue β-Hydride Elimination or Trace Water check_hydro->hydro_issue Yes end Re-evaluate and Optimize check_hydro->end No solution_ligand Use Bulky Ligand (e.g., XPhos, BrettPhos) catalyst_deact->solution_ligand solution_precatalyst Use G3/G4 Pre-catalyst catalyst_deact->solution_precatalyst solution_ligand->end solution_precatalyst->end solution_base Screen Milder Bases (Cs₂CO₃, K₃PO₄, NaOTMS) base_issue->solution_base solution_base->end hydro_issue->solution_ligand solution_anhydrous Ensure Anhydrous/Anaerobic Conditions hydro_issue->solution_anhydrous solution_anhydrous->end caption Figure 2: Troubleshooting Decision Tree.

Caption: A decision tree for troubleshooting low yields.

Experimental Protocol: A Recommended Starting Point

This protocol is a generalized starting point and should be optimized for your specific amine coupling partner.

Materials:

  • 3-Bromopyrazin-2-ol

  • Amine (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyrazin-2-ol, the palladium pre-catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (start with 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Milliken, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry. DOI: 10.1039/C3OB40460A.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323–3329. DOI: 10.1021/jacs.2c13520.
  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 146(28), 18616–18625. DOI: 10.1021/jacs.4c05246.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. DOI: 10.1021/acs.oprd.2c00135.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (2025). Journal of the American Chemical Society.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). Request PDF.
  • Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. (n.d.). MDPI.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
  • Special Issue : Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI.
  • Structural studies of 1-aryl-2-aminoimidazolinium bromides: Focus on tautomer preference of the 2-aminoimidazoline moiety in the solid state. (2025).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). PMC.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Kashani, S. K., Jessiman, J. E., et al.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). The Journal of Organic Chemistry.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). NIH.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the versatile but often challenging substrate, 3-Bromopyrazin-2-ol. Our goal is to equip you with the scientific rationale and practical steps to diagnose and overcome catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.

Introduction: The Unique Challenges of 3-Bromopyrazin-2-ol

3-Bromopyrazin-2-ol is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, primarily due to the potential for catalyst inhibition and deactivation. The presence of multiple nitrogen atoms and the hydroxyl group, which exists in tautomeric equilibrium with its keto form (pyrazin-2(1H)-one), can lead to strong coordination with the palladium center, effectively poisoning the catalyst.[1] This guide will walk you through common issues and their solutions in a question-and-answer format.

Part 1: Troubleshooting Guide - Common Issues and Solutions

Q1: My Suzuki-Miyaura coupling reaction with 3-Bromopyrazin-2-ol is not proceeding, or the yield is very low. What are the likely causes?

A1: Failure or low yield in a Suzuki-Miyaura coupling involving 3-Bromopyrazin-2-ol often points to catalyst deactivation. Here’s a breakdown of potential root causes and how to address them:

  • Catalyst Poisoning by the Substrate: The pyrazine nitrogen atoms and the endocyclic amide nitrogen in the pyridone tautomer can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with nitrogen-rich heterocycles.[1] The hydroxyl group can also participate in catalyst chelation.

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can sterically hinder the coordination of the pyrazinol substrate to the palladium center and promote the desired catalytic cycle.

      • Protecting Groups: While not always ideal due to extra synthetic steps, protection of the pyrazinol hydroxyl/amide group can prevent its coordination to the catalyst.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[3]

    • Solution:

      • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Be aware that these can be air-sensitive, so proper inert atmosphere techniques are crucial.[2][4]

      • Ensure Efficient Reduction of Pd(II): If using a Pd(II) source, ensure your reaction conditions promote its reduction. Some phosphine ligands can act as reducing agents. The presence of a suitable base is also critical for the catalytic cycle.[3]

  • Oxygen Contamination: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid coupling partner.[2]

    • Solution:

      • Degassing: Thoroughly degas your solvent(s) before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

      • Inert Atmosphere: Run the reaction under a positive pressure of a high-purity inert gas.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact catalyst stability and reactivity.[2] Strong bases in aqueous media can accelerate the decomposition of some boronic acids.[2]

    • Solution:

      • Base Screening: Screen a variety of bases. Weaker bases like K₂CO₃ or CsF may be preferable to strong bases like NaOH if boronic acid decomposition is suspected. Anhydrous conditions with a base like K₃PO₄ can also be effective.

      • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to ensure efficient phase transfer.

Q2: I am observing the formation of significant byproducts, including homocoupling of my boronic acid and decomposition of my starting material. What is happening?

A2: The formation of these byproducts is often linked to issues with the catalytic cycle, which can be exacerbated by the properties of 3-Bromopyrazin-2-ol.

  • Homocoupling of Boronic Acid: This is a strong indicator of the presence of oxygen, which can oxidize the boronic acid and also interfere with the palladium catalyst.

    • Solution: As detailed in A1, rigorous exclusion of oxygen is paramount.

  • Decomposition of 3-Bromopyrazin-2-ol: This can occur under harsh reaction conditions (high temperature, strong base). The pyrazinol ring system can be sensitive to these conditions.

    • Solution:

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system (e.g., a more electron-rich ligand).

      • Milder Base: Switch to a weaker base to minimize substrate degradation.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-rich boronic acids.[2]

    • Solution:

      • Anhydrous Conditions: Water is often the proton source for this side reaction. Switching to anhydrous conditions can be very effective.

      • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[5]

Q3: My reaction starts but then stalls before reaching completion. How can I diagnose and solve this?

A3: A stalling reaction is a classic sign of catalyst deactivation over time. The initial turnover occurs, but the catalyst is gradually poisoned or decomposes.

  • Progressive Catalyst Poisoning: The 3-Bromopyrazin-2-ol or the coupled product may be slowly coordinating to and deactivating the palladium catalyst.

    • Solution:

      • Higher Catalyst Loading: While not ideal for process chemistry, a higher catalyst loading may be sufficient to drive the reaction to completion in a laboratory setting.

      • Ligand Choice: As mentioned before, bulky, electron-rich ligands are key to preventing substrate/product inhibition.[2] Consider ligands that are specifically designed to be robust and resist displacement by coordinating substrates.

  • Formation of Inactive Palladium Species: Over time, the active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand is not effectively stabilizing the mononuclear catalytic species.

    • Solution:

      • Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is used for bidentate ligands, and 2:1 to 4:1 for monodentate ligands.

      • Choice of Ligand: Some ligands are better at preventing palladium nanoparticle formation than others. Again, bulky biarylphosphine ligands are often a good choice.

Part 2: Deeper Dive - Understanding the Deactivation Mechanisms

The deactivation of palladium catalysts in the presence of 3-Bromopyrazin-2-ol can be attributed to several interconnected factors. A deeper understanding of these mechanisms can guide more effective troubleshooting.

The Role of Tautomerism

3-Bromopyrazin-2-ol exists in a tautomeric equilibrium between the hydroxy form and the pyridone (or pyrazinone) form. In both solution and the solid state, the pyridone form is often favored due to intermolecular hydrogen bonding.[6]

  • Hydroxy Tautomer: The lone pair on the pyrazine nitrogen can coordinate to the palladium center.

  • Pyridone Tautomer: The endocyclic amide nitrogen can also act as a ligand, and the exocyclic oxygen can participate in chelation.

This tautomerism means there are multiple potential binding modes for the substrate to the palladium catalyst, increasing the likelihood of forming stable, off-cycle complexes that are catalytically inactive.

Diagram: Tautomerism of 3-Bromopyrazin-2-ol

G cluster_0 3-Bromopyrazin-2-ol Tautomers Hydroxy 3-Bromo-2-hydroxypyrazine Pyridone 3-Bromo-pyrazin-2(1H)-one Hydroxy->Pyridone Equilibrium

Caption: Tautomeric equilibrium of 3-Bromopyrazin-2-ol.

Proposed Deactivation Pathway

A likely deactivation pathway involves the formation of a stable, coordinatively saturated palladium complex with the pyrazinol substrate or product, which prevents the catalyst from participating in the catalytic cycle.

Diagram: Proposed Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive Pd(II)-Pyrazinone Complex (Chelated) Active_Catalyst->Inactive_Complex Coordination/ Oxidative Addition Catalytic_Cycle Desired Catalytic Cycle (e.g., Suzuki Coupling) Active_Catalyst->Catalytic_Cycle Productive Pathway Substrate 3-Bromopyrazin-2-ol (Pyridone Tautomer) Substrate->Inactive_Complex

Caption: Deactivation by formation of an inactive complex.

Part 3: Analytical and Experimental Protocols for Troubleshooting

When faced with a difficult reaction, a systematic approach involving analytical characterization can provide invaluable insights.

Experimental Protocol: Small-Scale Reaction Screening

To efficiently troubleshoot a problematic coupling, perform a parallel screen of key reaction parameters.

Table 1: Example Screening Array for Suzuki-Miyaura Coupling of 3-Bromopyrazin-2-ol

ExperimentPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1 (Control)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene110
3PdCl₂(dppf) (2)-CsF (2)THF80
4Pd₂(dba)₃ (1)RuPhos (2)K₂CO₃ (2)Dioxane/H₂O100
5Pd(PPh₃)₄ (2)-K₃PO₄ (2)Toluene (anhydrous)110

Step-by-Step General Procedure:

  • To an oven-dried reaction vial, add the boronic acid (1.2 equiv), base (2.0 equiv), and 3-Bromopyrazin-2-ol (1.0 equiv).

  • Add the palladium source and ligand.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the vial in a preheated aluminum block on a stirrer hotplate and stir vigorously for the desired reaction time.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Analyze the crude product to determine conversion and byproduct formation.[2]

Analytical Techniques for Characterizing Deactivated Catalysts

If you can isolate the palladium species from a failed reaction (e.g., precipitated palladium black), the following techniques can help identify the cause of deactivation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can determine the oxidation state of the palladium. A shift to higher binding energies can indicate the formation of Pd(II) or Pd(IV) species, while the presence of Pd(0) confirms the metallic state. The N 1s spectrum can also provide evidence of coordination between the pyrazinol nitrogen and palladium.

  • Transmission Electron Microscopy (TEM): TEM can visualize the morphology of the palladium species. The formation of large, agglomerated nanoparticles (palladium black) is a clear indication of catalyst decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR can be used to monitor the phosphine ligands and their coordination to palladium. The appearance of new signals or the disappearance of the free ligand signal can indicate the formation of inactive complexes. ¹H NMR of the reaction mixture can also reveal the formation of stable palladium-substrate complexes if they are present in sufficient concentration.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I regenerate a deactivated palladium catalyst?

A: For palladium black formed through aggregation, regeneration is generally not feasible in a standard laboratory setting. If the deactivation is due to the formation of a soluble but inactive complex, it may be possible to displace the inhibiting ligand with a stronger one, but this is often not practical. Prevention of deactivation is the most effective strategy.

Q: Are there alternatives to phosphine ligands for this type of reaction?

A: Yes, N-heterocyclic carbenes (NHCs) are an excellent class of ligands for challenging cross-coupling reactions. They are strong sigma-donors and can form very stable complexes with palladium, which can prevent deactivation.

Q: How do I know if my starting materials are pure enough?

A: Impurities in your starting materials, particularly the 3-Bromopyrazin-2-ol or the boronic acid, can act as catalyst poisons. It is advisable to purify starting materials if their purity is in doubt. Boronic acids, in particular, can degrade on storage.

Q: What is the role of water in Suzuki-Miyaura couplings?

A: Water can play a dual role. In many cases, it is beneficial and can accelerate the transmetalation step. However, it can also promote the undesirable protodeboronation of the boronic acid. The effect of water is highly system-dependent, and screening both aqueous and anhydrous conditions is recommended.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Takase, F., et al. (2005). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Guan, Y., et al. (n.d.). Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. PubMed Central.
  • Wołos, A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 144(11), 4933–4944.
  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Gautam, R., et al. (2015). Tripyrrindione as a Redox-Active Ligand: Palladium(II) Coordination in Three Redox States.
  • Organometallics. (n.d.). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022). Pd(II)
  • Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Angewandte Chemie International Edition. (2021).
  • MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
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  • WuXi Biology. (n.d.). How about Tautomers?.
  • St. John's University & College of St. Benedict. (n.d.).
  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Royal Society of Chemistry. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II)
  • MDPI. (n.d.).
  • ChemRxiv. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
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  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling.
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (2022). Activity of Palladium(II)
  • Wikipedia. (n.d.). Palladium compounds.
  • National Institutes of Health. (2014).
  • Reddit. (n.d.). Problems with Suzuki coupling.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.
  • Royal Society of Chemistry. (n.d.).
  • SpringerLink. (n.d.). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II)
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  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
  • Wiley Online Library. (n.d.).
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  • Chemistry Stack Exchange. (2021).
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Technical Support Center: Regioselectivity in Reactions of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromopyrazin-2-ol. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of regioselective functionalization of this versatile heterocyclic building block. We will delve into the underlying principles governing its reactivity and offer practical troubleshooting advice to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Regioselectivity with 3-Bromopyrazin-2-ol

3-Bromopyrazin-2-ol is a valuable scaffold in medicinal chemistry due to the prevalence of the pyrazine core in numerous biologically active compounds.[1] However, its functionalization is often complicated by issues of regioselectivity. The molecule possesses multiple potential reaction sites: the C-Br bond at C-3, the enolic oxygen at C-2, the ring nitrogen at N-1, and the C-H bonds at C-5 and C-6. Furthermore, the molecule's existence in tautomeric forms adds another layer of complexity to predicting its reactive behavior. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on 3-bromopyrazin-2-ol and what factors influence their reactivity?

The primary reactive sites on 3-bromopyrazin-2-ol are the C-3 bromine atom, the C-2 hydroxyl group (and its corresponding N-1 nitrogen in the amide tautomer), and the C-5 and C-6 C-H bonds. The reactivity of these sites is governed by a combination of electronic and steric factors.

  • C-3 Position (C-Br bond): This is the most common site for functionalization via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl/hydroxyl group makes the C-3 position electrophilic and susceptible to oxidative addition by a palladium catalyst.

  • C-2 Position (Oxygen/Nitrogen): This position can undergo N- or O-alkylation and arylation. The outcome is highly dependent on the reaction conditions, particularly the choice of base and solvent. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the softer nitrogen atom.

  • C-5 and C-6 Positions (C-H bonds): These sites are generally less reactive than the C-Br bond but can be functionalized through directed C-H activation methodologies. The electronic properties of the pyrazine ring make these protons somewhat acidic and thus amenable to deprotonation-metalation strategies.

The tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms is a critical consideration.[2][3] The predominant tautomer in solution can be influenced by the solvent, pH, and temperature, which in turn dictates the availability of the N-H or O-H proton and influences the regiochemical outcome of reactions at the C-2 position.

Troubleshooting Guides

Problem 1: Poor or No Conversion in Suzuki-Miyaura Coupling at the C-3 Position.

Symptoms: Starting material is recovered, and little to no desired coupled product is observed.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have decomposed.Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and using an inert atmosphere (e.g., argon or nitrogen).[4] Consider using a more robust precatalyst, such as a palladacycle.
Inappropriate Ligand The ligand may not be suitable for the specific substrate or reaction conditions, leading to slow oxidative addition or reductive elimination.For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often effective.[5][6] Screen a panel of ligands to identify the optimal choice for your specific transformation.
Incorrect Base The base may be too weak to facilitate the transmetalation step effectively or may be sterically hindered.A common and often effective choice is K₂CO₃ or Cs₂CO₃.[7] Ensure the base is finely powdered to maximize its surface area and reactivity. For sensitive substrates, a milder base like K₃PO₄ may be beneficial.[8]
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water.Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Consider using more stable boronic acid derivatives, such as potassium trifluoroborate salts or MIDA boronates.[9]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-bromopyrazin-2-ol, boronic acid, base, and Pd catalyst/ligand in a flask. B Seal the flask and purge with inert gas (e.g., Argon) for 15-30 min. A->B C Add degassed solvent via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). E->F G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I G cluster_conditions Reaction Conditions cluster_outcomes Regiochemical Outcome Base Base N_Arylation N-Arylation (Kinetic Product) Base->N_Arylation Weak (e.g., K₂CO₃) O_Arylation O-Arylation (Thermodynamic Product) Base->O_Arylation Strong (e.g., NaH) Solvent Solvent Solvent->N_Arylation Polar Aprotic (e.g., DMF) Solvent->O_Arylation Non-polar (e.g., Toluene) Catalyst Catalyst Catalyst->N_Arylation Cu(I) Catalyst->O_Arylation Pd(0) (less common)

Caption: Factors influencing N- vs. O-arylation.

Problem 3: Unwanted C-H Activation or Direct Arylation at C-5 or C-6.

Symptoms: Formation of a byproduct where the aryl group is attached to the C-5 or C-6 position of the pyrazinone ring, in addition to or instead of the desired C-3 coupled product.

Possible Causes & Solutions:

Direct C-H activation/arylation is a competing pathway in many cross-coupling reactions, especially at high temperatures and with highly active catalyst systems. [10][11][12][13]

Cause Explanation Recommended Solution
High Reaction Temperature Elevated temperatures can provide the activation energy required for C-H bond cleavage. Reduce the reaction temperature. It is often beneficial to start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
Highly Active Catalyst Certain palladium catalysts and ligands are designed for C-H activation and may favor this pathway. If C-H activation is a persistent issue, consider using a less active catalyst system. For example, a simple Pd(PPh₃)₄ catalyst may be less prone to this side reaction than more sophisticated systems.

| Presence of an Oxidant | Some direct arylation reactions are promoted by an oxidant. Adventitious oxygen can sometimes play this role. | Ensure the reaction is performed under strictly anaerobic conditions. |

Distinguishing Regioisomers by ¹H NMR:

Identifying the site of substitution is critical. ¹H NMR spectroscopy is the primary tool for this. The chemical shifts and coupling patterns of the pyrazine ring protons are diagnostic.

Product TypeExpected ¹H NMR Signature for Pyrazine Ring Protons
3-Aryl-pyrazin-2-ol Two doublets in the aromatic region, corresponding to the protons at C-5 and C-6. The coupling constant (J) should be small (typically 2-4 Hz for meta-coupling).
5-Aryl-3-bromo-pyrazin-2-ol One singlet in the aromatic region, corresponding to the proton at C-6.
6-Aryl-3-bromo-pyrazin-2-ol One singlet in the aromatic region, corresponding to the proton at C-5.
1-Aryl-3-bromo-pyrazin-2(1H)-one Two doublets in the aromatic region, similar to the 3-aryl product, but with potentially different chemical shifts due to the change in the electronic environment from N-arylation.
2-Aryloxy-3-bromo-pyrazine Two doublets in the aromatic region, again similar to the 3-aryl product, but with chemical shifts influenced by the O-aryl group.

Note: 2D NMR techniques such as HMBC and NOESY can provide definitive structural assignments by showing correlations between the new substituent and the pyrazine ring protons.

Concluding Remarks

Improving regioselectivity in the functionalization of 3-bromopyrazin-2-ol requires a careful and systematic approach to reaction optimization. By understanding the electronic nature of the substrate and the interplay between catalysts, ligands, bases, and solvents, researchers can effectively steer reactions toward the desired constitutional isomer. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each specific transformation may require fine-tuning of the reaction conditions. We encourage a methodical approach, starting with the recommended conditions and making single, informed changes to diagnose and solve selectivity challenges.

References

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Scalable purification methods for multi-gram synthesis of 3-Bromopyrazin-2-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the multi-gram synthesis of 3-Bromopyrazin-2-ol analogs. It provides in-depth troubleshooting advice, frequently asked questions, and scalable purification protocols to address the unique challenges associated with this class of compounds. Our focus is on providing practical, field-proven insights to enhance purification efficiency, yield, and purity at scale.

Introduction: The Purification Challenge of 3-Bromopyrazin-2-ol Analogs

3-Bromopyrazin-2-ol and its analogs are valuable scaffolds in medicinal chemistry. However, their purification on a multi-gram scale presents several challenges. These compounds often exhibit moderate to high polarity, which can lead to difficulties in chromatographic separation. Furthermore, the presence of the bromine atom and the pyrazinone core can render the molecules susceptible to degradation under certain conditions. Common impurities include constitutional isomers, starting materials, and byproducts such as debrominated species.[1] This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying multi-gram quantities of a novel 3-Bromopyrazin-2-ol analog?

A1: For multi-gram scale, a two-stage approach is often most effective. Start with flash column chromatography to remove the bulk of impurities.[2] This initial purification may not yield perfectly pure material but will significantly enrich the desired product. Follow this with recrystallization to achieve high purity. This combination is often more efficient and scalable than relying solely on chromatography for achieving final purity.

Q2: How do I choose the right solvent system for flash chromatography of my 3-Bromopyrazin-2-ol analog?

A2: The choice of solvent system is critical and depends on the specific analog's polarity. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] Given the likely polarity of the pyrazinone core, you may need to employ a more polar mobile phase, such as dichloromethane/methanol. Thin-layer chromatography (TLC) is an indispensable tool for quickly screening and optimizing your solvent system before committing to a large-scale column.

Q3: My 3-Bromopyrazin-2-ol analog appears to be degrading on the silica gel column. What can I do?

A3: Pyrazinones can be sensitive to the acidic nature of standard silica gel.[3] If you observe degradation, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed in the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.[4]

Q4: I am having trouble separating my desired product from a constitutional isomer. What are my options?

A4: Separating constitutional isomers can be challenging as they often have very similar polarities.[5] High-performance flash chromatography with a high-surface-area silica may provide the necessary resolution.[2] If isomers co-elute, you may need to explore alternative techniques such as preparative HPLC or counter-current chromatography.[6][7] In some cases, derivatization of the mixture to alter the polarity of one isomer followed by separation and deprotection can be a viable, albeit more complex, strategy.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Bromopyrazin-2-ol analogs.

Problem 1: Poor Separation in Flash Column Chromatography
Potential Cause Solution
Inappropriate Solvent System The polarity of your eluent may be too high, causing all compounds to elute quickly, or too low, resulting in broad peaks and long elution times. Optimize the solvent system using TLC to achieve a target Rf value of ~0.3 for your desired compound.
Co-elution of Impurities If impurities have similar polarity to your product, consider using a different solvent system to alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order. Using a higher-resolution stationary phase can also improve separation.[2]
Column Overloading For multi-gram scale, it is tempting to load as much material as possible. However, overloading the column will lead to poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel mass.[9]
Product Tailing Tailing is often observed with polar compounds like pyrazinones. Adding a small amount of a polar modifier, such as methanol or acetic acid, to your eluent can help to reduce tailing by competing for active sites on the silica gel.
Problem 2: Low Recovery from Flash Column Chromatography
Potential Cause Solution
Irreversible Adsorption Highly polar analogs may bind irreversibly to the silica gel.[10] Using a more polar eluent or a different stationary phase, such as reversed-phase silica or alumina, can mitigate this issue.
Product Decomposition As mentioned in the FAQs, the acidic nature of silica gel can cause degradation.[3] Deactivating the silica or using an alternative stationary phase is recommended.
Incomplete Elution Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute any remaining product.
Problem 3: Crystallization Failure
Potential Cause Solution
Compound is Too Soluble If your compound remains in solution even at low temperatures, the solvent is too good. Consider using a mixed solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).[11]
"Oiling Out" The compound may be coming out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the concentration is too high. Try using a more dilute solution and allowing it to cool slowly.
Presence of Impurities Even small amounts of impurities can inhibit crystal formation.[12][13] If your material is not crystallizing, it may require another round of chromatography to improve its purity.
No Nucleation Sometimes, crystallization needs a "seed" to start. Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Adding a tiny crystal of pure product (a seed crystal) can also induce crystallization.

Scalable Purification Protocols

Protocol 1: Multi-Gram Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of a 3-Bromopyrazin-2-ol analog.

1. Solvent System Selection:

  • Using TLC, identify a solvent system that provides good separation and an Rf of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

2. Column Packing:

  • Select a glass column of appropriate size. For a 5-gram purification, a column with a diameter of 5-7 cm is suitable.

  • Prepare a slurry of silica gel (typically 100-200g for a 5g sample) in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

3. Sample Loading:

  • For multi-gram quantities, dry loading is highly recommended to ensure a narrow sample band and optimal separation.[10]

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution:

  • Begin elution with the initial, non-polar solvent system.

  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for the final purification of a 3-Bromopyrazin-2-ol analog that has been partially purified by chromatography.

1. Solvent Selection:

  • Identify a solvent pair: one in which your compound is highly soluble (solvent #1) and one in which it is poorly soluble (solvent #2). The two solvents must be miscible.[14] Common pairs include methanol/water, ethanol/ether, and ethyl acetate/hexanes.[15]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent #1 required to fully dissolve the solid.

3. Induction of Crystallization:

  • While the solution is still hot, add solvent #2 dropwise until you observe persistent cloudiness.

  • Add a few more drops of hot solvent #1 to redissolve the precipitate and obtain a clear solution.

4. Crystal Growth:

  • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent #2 to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Purification of 3-Bromopyrazin-2-ol Analogs

Purification MethodSolvent System (Non-polar to Polar)Comments
Flash Chromatography Hexanes / Ethyl AcetateGood starting point for less polar analogs.
Dichloromethane / MethanolEffective for more polar analogs.
Ethyl Acetate / MethanolUseful for highly polar compounds.
Recrystallization Methanol / WaterSuitable for polar analogs that are soluble in methanol.
Ethanol / Diethyl EtherA versatile system for compounds of intermediate polarity.
Ethyl Acetate / HexanesIdeal for less polar analogs.

Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product (Multi-gram Scale) chromatography Flash Column Chromatography start->chromatography check_purity Check Purity (TLC, NMR, LC-MS) chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity pure_product Pure Product check_purity->recrystallization Purity < 98% check_purity->pure_product Purity > 98% further_purification Further Purification (e.g., Prep-HPLC) check_purity->further_purification Impurities still present further_purification->pure_product

Sources

Technical Support Center: Characterization of 3-Bromopyrazin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Bromopyrazin-2-ol and its derivatives. The unique chemical nature of this heterocyclic compound presents a specific set of analytical challenges. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enable accurate and reproducible characterization of your products. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to proactively design robust analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here we address the most common issues encountered during the analysis of 3-Bromopyrazin-2-ol.

Q1: My HPLC chromatogram for 3-Bromopyrazin-2-ol shows a broad or splitting peak, even for a freshly prepared standard. What is the likely cause?

A1: This is a classic indicator of tautomerism. 3-Bromopyrazin-2-ol can exist in equilibrium between its keto (pyrazinone) and enol (pyrazinol) forms.[1][2] On the chromatographic timescale, if the interconversion is slow enough, you may see two distinct peaks or a broadened peak. The equilibrium is often sensitive to the solvent environment.[2]

  • Quick Troubleshooting:

    • Modify the mobile phase pH. A slightly acidic mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) can often protonate the molecule and favor one tautomeric form, resulting in a sharper peak.[3][4]

    • Adjust the mobile phase polarity. Since the keto and enol forms have different polarities, altering the solvent strength (e.g., acetonitrile vs. methanol) can influence the equilibrium and potentially merge the peaks.[2]

    • Lower the column temperature. This can slow down the rate of tautomer interconversion on the column, sometimes leading to better separation of the two forms if that is the analytical goal.

Q2: I am observing a new, significant impurity peak in my sample that seems to grow over time. How can I identify the cause?

A2: This suggests product degradation. 3-Bromopyrazin-2-ol, like many heterocyclic compounds, can be susceptible to hydrolysis, oxidation, or photodegradation.[5] The presence of the bromine atom and the pyrazinone ring can make it reactive under certain conditions.

  • Initial Steps:

    • Review Sample Handling: Was the sample protected from light? Was it stored at an appropriate temperature (cool and dry)? Was the solvent used for dissolution inert and of high purity?

    • Forced Degradation Study: To identify the nature of the degradation, perform a forced degradation study.[5] Expose your sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help you predict potential degradation products and develop a stability-indicating method.

Q3: My mass spectrum of 3-Bromopyrazin-2-ol shows a pair of molecular ion peaks with a 2 Da difference (e.g., m/z 174 and 176). Is my sample impure?

A3: This is expected and indicates the presence of a bromine atom. Bromine has two major isotopes, 79Br and 81Br, which are in an approximate 1:1 natural abundance.[6] Therefore, any fragment containing a single bromine atom will show this characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units. This is a key diagnostic feature for bromine-containing compounds in mass spectrometry.[6][7]

Q4: I am struggling to get a clean 1H NMR spectrum. The aromatic protons are broad, and I see more peaks than expected.

A4: This is also likely due to the keto-enol tautomerism. The chemical environment of the protons on the pyrazine ring will be different for each tautomer. If both forms are present in your NMR solvent, you will see two sets of signals. The exchange between the tautomers can also lead to peak broadening.

  • Troubleshooting in NMR:

    • Solvent Choice: The tautomeric equilibrium is highly dependent on the solvent.[2] Try acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to see if you can favor one tautomer. DMSO often favors the keto form due to its ability to form hydrogen bonds.[2]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. At higher temperatures, the tautomeric exchange may become fast on the NMR timescale, leading to a single, averaged set of sharp peaks. At lower temperatures, the exchange may be slowed, resulting in sharper signals for both individual tautomers.

Part 2: In-Depth Troubleshooting Guides & Protocols

Challenge 1: Tautomerism - The Root of Many Analytical Issues

The primary analytical challenge with 3-Bromopyrazin-2-ol is its existence as a mixture of tautomers in solution. Understanding and controlling this equilibrium is key to developing robust analytical methods.

Tautomerism cluster_keto Predominant in Aprotic Polar Solvents (e.g., DMSO) cluster_enol Can be Favored in Non-Polar Solvents Keto 3-Bromopyrazin-2(1H)-one (Keto Form) Enol 3-Bromopyrazin-2-ol (Enol Form) Keto->Enol Equilibrium (Keq) Solvent & pH Dependent

This protocol is designed to achieve a single, sharp peak for routine purity analysis and quantification.

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as these are versatile for moderately polar compounds.[3][4]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acidic pH will help to drive the equilibrium towards a single protonated form.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to understand the retention behavior of the main peak and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV, scan for optimal wavelength (typically around 210-350 nm for pyrazine systems).

  • Troubleshooting & Optimization:

    • Broad/Split Peak: If the peak is still broad, increase the acid concentration slightly (e.g., to 0.2% TFA) or switch from formic acid to the stronger ion-pairing agent TFA.

    • Poor Retention: If the compound elutes too early, consider a mobile phase with a higher pH (e.g., using an ammonium acetate buffer at pH 4-5) if the compound is stable under these conditions.

    • Co-eluting Impurities: If impurities are not resolved, adjust the organic modifier (acetonitrile often provides different selectivity than methanol). A slower gradient will also improve resolution.

Parameter Initial Condition Troubleshooting Action Rationale
Mobile Phase pH 0.1% TFA in WaterIncrease acid concentrationSuppress ionization and favor a single tautomeric form.
Organic Modifier AcetonitrileSwitch to MethanolAlter selectivity for better impurity resolution.
Gradient Slope 5-95% B in 20 minDecrease slope (e.g., over 30 min)Increase resolution between closely eluting peaks.
Temperature 25 °CDecrease to 15 °C or Increase to 40 °CLower temps can resolve tautomers; higher temps can merge them.
Challenge 2: Impurity Profiling and Degradation Analysis

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is critical.[8][9] Impurities can arise from the synthesis, storage, or handling.[9][10]

Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Characterization Structure Elucidation cluster_Solution Resolution Problem Unknown Peak in HPLC or Batch Failure Forced_Deg Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Problem->Forced_Deg LCMS LC-MS Analysis (Identify m/z of Impurity) Problem->LCMS Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation NMR High-Resolution NMR (1H, 13C, COSY) Isolation->NMR HRMS High-Resolution MS (Confirm Elemental Formula) Isolation->HRMS Method_Update Update Analytical Method (Stability Indicating) NMR->Method_Update HRMS->Method_Update Process_Update Inform Process Chemistry (Optimize Synthesis/Storage) Method_Update->Process_Update

This protocol helps to establish the intrinsic stability of 3-Bromopyrazin-2-ol.[5]

  • Stock Solution Preparation: Prepare a stock solution of 3-Bromopyrazin-2-ol in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (~0.1 mg/mL).

    • Analyze by the developed HPLC method (from Protocol 1) alongside a non-stressed control sample.

  • Data Interpretation:

    • Look for the formation of new peaks and a decrease in the area of the main peak.

    • A good stability-indicating method should be able to resolve all major degradation peaks from the main compound and from each other.

Challenge 3: Spectroscopic Characterization (NMR & MS)

Accurate spectroscopic analysis is essential for structural confirmation and impurity identification.

  • Key Feature: The M/M+2 isotope pattern for bromine is the most telling feature.[6]

  • Fragmentation: Pyrazine rings are relatively stable.[11] Expect fragmentation to involve the loss of CO, HCN, or the bromine atom. Analyzing the fragmentation pattern can help distinguish between isomers. Positional isomers of alkylpyrazines can have very similar mass spectra, so chromatographic separation is crucial.[12]

This protocol aims to provide a spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of your sample.

    • Dissolve in ~0.7 mL of a deuterated solvent. DMSO-d6 is a good starting point as it often favors the keto tautomer and can solubilize many polar compounds.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a standard 1H spectrum.

  • Troubleshooting the Spectrum:

    • Broad Peaks: If peaks are broad, consider acquiring the spectrum at an elevated temperature (e.g., 80°C) to accelerate tautomeric exchange and sharpen the signals.

    • Multiple Sets of Signals: If you see two distinct sets of signals, this confirms the presence of both tautomers. Note the integration ratio to understand the equilibrium in that specific solvent.

    • Confirming Structure: For full confirmation, acquire a 13C NMR spectrum. The keto form will show a characteristic C=O signal downfield (typically >160 ppm), while the enol form will have a C-OH signal in the aromatic region.[2] 2D NMR experiments like COSY and HMBC can be used to assign all proton and carbon signals unambiguously.[13]

Expected 1H NMR Signal Typical Chemical Shift (ppm) Splitting Pattern Notes
Pyrazine Ring Protons7.0 - 8.5Doublets, TripletsThe exact shifts and coupling constants depend on the tautomeric form.
N-H (Keto form)> 10.0 (often broad)SingletWill exchange with D2O.
O-H (Enol form)Variable (often broad)SingletWill exchange with D2O.

References

  • IOSR Journal of Pharmacy. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ResearchGate. (2011). (PDF) Theoretical studies of the tautomerism in 3-(2-R-Phenylhydrazono)-naphthalene- 1,2,4-triones: synthesis of copper(II) complexes and studies of antibacterial and antitumor activities. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. (2016). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Semantic Scholar. (2016). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Wiley Online Library. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC‐MS). [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • MDPI. (2020). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

  • NIST WebBook. (n.d.). Pyrazine. [Link]

  • PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • Royal Society of Chemistry. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • PubMed Central. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • MDPI. (2024). Effects of Controlled Water Activity on Microbial Community Succession and Flavor Formation in Low-Salt Chili Mash Fermentation. [Link]

  • MDPI. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Pharmaceutical Sciences. (2016). impurity profiling and drug characterization: backdrop and approach. [Link]

  • Doc Brown's Chemistry. (n.d.). 1-bromopropane H-1 NMR spectrum. [Link]

  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. [Link]

  • OSHA. (n.d.). 2-Bromopropane. [Link]

  • University of Cambridge. (n.d.). Electronic Supporting Information. [Link]

  • YouTube. (2021). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. [Link]

  • PubMed. (2000). Chemical and analytical characterization of related organic impurities in drugs. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. [Link]

Sources

Navigating the Complexities of Cross-Coupling with 3-Bromopyrazin-2-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cross-coupling reactions involving 3-Bromopyrazin-2-ol. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the unique challenges presented by this versatile but sensitive substrate. Here, we will dissect the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.

The Challenge: The Dichotomy of 3-Bromopyrazin-2-ol's Reactivity

3-Bromopyrazin-2-ol is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of functionalized pyrazine derivatives.[1] However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the acidic hydroxyl group and the electron-deficient pyrazine ring can lead to a host of side reactions, catalyst inhibition, and low yields. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-Bromopyrazin-2-ol is giving low to no yield. What are the likely causes?

A1: Several factors could be at play:

  • Catalyst Poisoning: The acidic proton of the hydroxyl group can react with the palladium catalyst or the basic reaction medium, leading to catalyst deactivation.

  • Substrate Decomposition: The pyrazin-2-ol moiety can be sensitive to the reaction conditions, especially elevated temperatures and strong bases, leading to decomposition.

  • Poor Solubility: The substrate or the resulting product may have limited solubility in the reaction solvent, hindering the reaction progress.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An improper ligand may not be effective for this specific substrate.

Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess.

  • Optimize Base and Temperature: A weaker base and lower reaction temperature can often suppress homocoupling.

  • Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen.[1]

Q3: In my Buchwald-Hartwig amination, am I likely to see N-arylation or O-arylation of the 3-Bromopyrazin-2-ol?

A3: The potential for competitive N-arylation versus O-arylation is a valid concern. The outcome is highly dependent on the reaction conditions:

  • Choice of Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) tend to favor N-arylation.[2] Weaker bases might lead to a mixture of products.

  • Ligand Selection: Bulky electron-rich phosphine ligands are often employed to promote the desired C-N bond formation.

  • Protecting Group Strategy: To ensure exclusive N-arylation, protecting the hydroxyl group is the most reliable approach.

Q4: Are there any general recommendations for protecting the hydroxyl group of 3-Bromopyrazin-2-ol?

A4: Yes, protecting the hydroxyl group can significantly improve the outcome of cross-coupling reactions.[3][4] Common protecting groups for hydroxyls include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are generally stable to the reaction conditions and can be removed under mild acidic or fluoride-mediated conditions.[4][5]

  • Benzyl ether (Bn): Stable to a wide range of conditions and typically removed by hydrogenolysis.[5]

  • Methoxymethyl ether (MOM): Can be cleaved under acidic conditions.[5]

The choice of protecting group should be guided by the overall synthetic route and the compatibility with other functional groups present in the molecule.[6]

Troubleshooting Guides for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds.[7][8] However, with 3-Bromopyrazin-2-ol, careful optimization is key.

Troubleshooting Common Suzuki-Miyaura Coupling Issues

Symptom Potential Cause Recommended Solution
No Reaction/Low Conversion Inactive catalystUse a pre-catalyst or activate the catalyst in situ. Ensure anhydrous and anaerobic conditions.
Incompatible baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For sensitive substrates, milder bases are often preferable.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Decomposition of Starting Material Base is too strongSwitch to a weaker base like K₃PO₄ or an organic base.
Temperature is too highReduce the reaction temperature and extend the reaction time.
Formation of Side Products Protodebromination (loss of bromine)Ensure stringent anaerobic conditions. Use a well-degassed solvent.
Hydrolysis of boronic acidUse anhydrous solvents and reagents.

Optimized Protocol for Suzuki-Miyaura Coupling of Protected 3-Bromopyrazin-2-ol

  • Protection: Protect the hydroxyl group of 3-Bromopyrazin-2-ol with a suitable protecting group (e.g., TBDMS).

  • Reaction Setup: To a dry flask under an inert atmosphere, add the protected 3-Bromopyrazin-2-ol (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[2][9] When working with 3-Bromopyrazin-2-ol, controlling selectivity and preventing side reactions are paramount.

Troubleshooting Common Buchwald-Hartwig Amination Issues

Symptom Potential Cause Recommended Solution
Low Yield/No Product Catalyst inhibition by the amineUse a higher catalyst loading or a more robust catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand like XPhos or RuPhos).
Competitive O-arylationProtect the hydroxyl group prior to the coupling reaction.
Base incompatibilityScreen different bases. NaOtBu is common, but for sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better.[2]
Formation of Di-arylated Amine Incorrect stoichiometryUse a slight excess of the amine (1.1-1.2 eq.).
Reduction of the Aryl Bromide Presence of reducing agentsEnsure the amine is pure and free of reducing impurities. Hydrazine, a potential coupling partner, can reduce Pd(II) to inactive Pd black.[10][11][12]

Optimized Protocol for Buchwald-Hartwig Amination of Protected 3-Bromopyrazin-2-ol

  • Protection: Protect the hydroxyl group of 3-Bromopyrazin-2-ol.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected 3-Bromopyrazin-2-ol (1.0 eq.), the amine (1.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

  • Deprotection: Cleave the protecting group to obtain the desired product.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to alkynylated pyrazines.[13][14] The mild reaction conditions are often advantageous for sensitive substrates like 3-Bromopyrazin-2-ol.[13]

Troubleshooting Common Sonogashira Coupling Issues

Symptom Potential Cause Recommended Solution
Low Yield Catalyst deactivationEnsure the reaction is strictly anaerobic. The copper co-catalyst (CuI) is particularly sensitive to oxygen.
Homocoupling of the alkyne (Glaser coupling)Minimize the amount of copper co-catalyst. Run the reaction under dilute conditions.
Poor reactivity of the alkyneFor terminal alkynes with electron-withdrawing groups, a stronger base or higher temperature may be necessary.
No Reaction Inactive catalyst systemUse a reliable palladium source like Pd(PPh₃)₂Cl₂ and fresh CuI.
Incompatible baseAn amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[13]

Optimized Protocol for Sonogashira Coupling of Protected 3-Bromopyrazin-2-ol

  • Protection: Protect the hydroxyl group of 3-Bromopyrazin-2-ol.

  • Reaction Setup: To a flask under an inert atmosphere, add the protected 3-Bromopyrazin-2-ol (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 eq.), and an amine base (e.g., Et₃N, 2-3 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up and Purification: Once complete, filter the reaction mixture, concentrate the solvent, and purify the product by column chromatography.

  • Deprotection: Remove the protecting group to yield the final alkynylated pyrazin-2-ol.

Functional Group Compatibility

The success of a cross-coupling reaction is highly dependent on the tolerance of other functional groups present in the coupling partners.[9]

Table 1: General Functional Group Compatibility in Cross-Coupling Reactions of (Protected) 3-Bromopyrazin-2-ol

Functional GroupSuzuki-MiyauraBuchwald-HartwigSonogashiraNotes
Esters Generally compatible[15]Compatible with weaker bases (e.g., K₃PO₄)[2]CompatibleStrong bases like NaOtBu may cause hydrolysis.
Amides Generally compatibleGenerally compatibleCompatible
Nitriles Generally compatible[15]Compatible with milder basesCompatible[15]
Aldehydes/Ketones Can be problematic; may require milder bases[15]Can be problematic; may require milder basesGenerally compatibleProne to side reactions with strong bases.
Nitro Groups Generally tolerated[15]Compatible with milder basesCompatibleStrong bases can lead to decomposition.
Alcohols/Phenols Require protectionRequire protectionGenerally tolerated, but protection is recommended[15]Acidic protons can interfere with the catalyst and base.
Amines (primary/secondary) Require protectionAre the coupling partnersRequire protectionCan act as ligands and inhibit the catalyst.

Visualizing the Workflow

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Product Ar-Pd(II)-R(Ln)->Ar-R Ar-X 3-Bromopyrazin-2-ol Ar-X->Ar-Pd(II)-X(Ln) R-M Coupling Partner R-M->Ar-Pd(II)-R(Ln)

A logical workflow for troubleshooting unsuccessful cross-coupling reactions.

References

  • Macmillan, D. W. C., et al. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 82(9), 4728–4740. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399–408. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Sci-Hub. (n.d.). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • MDPI. (n.d.). Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. Retrieved from [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • The Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]

  • Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 3-Bromopyrazin-2-ol and its Role as a Privileged Brominated Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of synthetic reagents, brominated heterocyclic compounds have emerged as indispensable tools for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth, comparative analysis of 3-Bromopyrazin-2-ol, juxtaposing its reactivity and utility against other commonly employed brominated heterocyclic building blocks. The insights presented herein are grounded in experimental data and aim to equip the reader with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of Brominated Heterocycles in Drug Discovery

Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals, owing to their ability to engage in a multitude of interactions with biological targets. The introduction of a bromine atom onto these scaffolds provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are workhorses in modern organic synthesis, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The choice of the brominated heterocycle can significantly impact reaction efficiency, regioselectivity, and the overall synthetic strategy.

3-Bromopyrazin-2-ol: A Unique Building Block with Distinct Advantages

3-Bromopyrazin-2-ol, with its unique arrangement of nitrogen atoms, a hydroxyl group, and a bromine atom, presents a distinct electronic and steric profile compared to other brominated heterocycles. This unique constitution imparts specific reactivity patterns and offers several advantages in the design and synthesis of novel bioactive molecules.

Physicochemical Properties and Reactivity Profile

The pyrazine core is an electron-deficient system, which influences the reactivity of the C-Br bond. The presence of the hydroxyl group at the 2-position further modulates the electronic properties of the ring and can participate in hydrogen bonding, potentially influencing solubility and interactions with biological targets. The bromine atom at the 3-position is readily susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions.

Comparative Analysis of Cross-Coupling Performance

To provide a clear and objective comparison, this section details the performance of 3-Bromopyrazin-2-ol in key cross-coupling reactions, benchmarked against other widely used brominated heterocyclic building blocks: 2-bromopyridine, 2-bromopyrimidine, 5-bromoindole, and 2-bromothiazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The efficiency of this reaction is highly dependent on the nature of the brominated heterocycle.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Brominated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Bromopyrazin-2-ol Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Data not available
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095[1][2]
2-BromopyrimidineArylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O11091[2]
5-BromoindolePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10095[3]
2-BromothiazoleArylboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O8085-95

Note: Specific experimental data for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol was not found in the surveyed literature. The conditions provided are typical for this type of transformation.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Bromides

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various brominated heterocycles.[1][2][3][4][5][6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Heteroaryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq), and Palladium Catalyst (1-5 mol%) B Add Degassed Solvent A->B C Heat under Inert Atmosphere (e.g., 80-110 °C) B->C D Cool to RT, Dilute with Organic Solvent, Wash with Water C->D E Dry Organic Layer and Concentrate D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals. The electronic nature of the heterocyclic ring plays a crucial role in the efficiency of this transformation.

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Brominated HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Bromopyrazin-2-ol AnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene110Data not available
2-BromopyridineCyclohexylaminePd₂(dba)₃/BINAPNaOt-BuToluene8060[7]
2-BromopyrimidineSecondary AmineRuPhos-Pd-G3LiHMDSDioxane90High[8][9]
5-BromoindoleAnilinePd₂(dba)₃/RuPhosK₂CO₃Dioxane/H₂O10056[10]
2-BromothiazoleMorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane10085-95

Note: Specific experimental data for the Buchwald-Hartwig amination of 3-Bromopyrazin-2-ol was not found in the surveyed literature. The conditions provided are typical for this type of transformation.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of heteroaryl bromides.[7][10][11][12][13][14]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk Tube with Heteroaryl Bromide (1.0 eq), Amine (1.2 eq), Base (1.5-2.0 eq), Palladium Pre-catalyst, and Ligand B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Heat with Stirring (e.g., 80-120 °C) C->D E Cool to RT, Filter through Celite, and Concentrate D->E F Purify by Column Chromatography E->F

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates and can also exhibit biological activity.

Table 3: Comparative Yields in Sonogashira Coupling

Brominated HeterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Bromopyrazin-2-ol PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRTData not available
2-BromopyridineTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT-50Good to Excellent
2-BromopyrimidineTerminal AlkynePd(PPh₃)₄/CuIEt₃NTHFRTHigh
5-BromoindoleTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃NDMF8070-90
2-BromothiazolePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF6088

Note: Specific experimental data for the Sonogashira coupling of 3-Bromopyrazin-2-ol was not found in the surveyed literature. The conditions provided are typical for this type of transformation.

Experimental Protocol: A General Procedure for Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of heteroaryl bromides with terminal alkynes.[15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a Solution of Heteroaryl Bromide (1.0 eq) and Alkyne (1.2 eq) in Solvent, Add Base B Add Pd Catalyst and CuI Co-catalyst A->B C Stir at RT or Heat under Inert Atmosphere B->C D Filter, Concentrate, and Purify by Column Chromatography C->D

Caption: A generalized workflow for the Sonogashira coupling reaction.

The Pyrazin-2-ol Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazin-2-ol core, and its derivatives, are recognized as "privileged scaffolds" in medicinal chemistry.[16][17][18][19] This designation is attributed to their ability to serve as versatile platforms for the development of ligands for a wide range of biological targets. The pyrazine ring system is found in numerous FDA-approved drugs and clinical candidates, highlighting its importance in the pharmaceutical industry. The unique electronic properties and hydrogen bonding capabilities of the pyrazin-2-ol moiety can contribute to enhanced binding affinity and selectivity for target proteins.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of catalysts, ligands, bases, and solvents is not arbitrary; it is a carefully considered process based on mechanistic understanding and empirical evidence.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical for achieving high catalytic activity. For electron-deficient heterocycles like pyrazines, electron-rich and bulky phosphine ligands such as SPhos, RuPhos, and Xantphos are often employed to facilitate the oxidative addition step and promote the reductive elimination of the product.[8][9]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu) must be compatible with the functional groups present in the substrates.

  • Solvent Effects: The solvent can influence the solubility of reagents and intermediates, as well as the rate of reaction. Aprotic polar solvents like dioxane, THF, and DMF are commonly used in cross-coupling reactions.

Conclusion: 3-Bromopyrazin-2-ol as a Strategic Asset in Synthesis

While direct comparative data for 3-Bromopyrazin-2-ol in common cross-coupling reactions remains to be extensively published, its structural features and the established reactivity of the pyrazine core strongly suggest its utility as a valuable and versatile building block. The electron-deficient nature of the pyrazine ring, coupled with the presence of a hydroxyl group, offers unique opportunities for the synthesis of novel compounds with potentially favorable biological activities. As the demand for new and diverse chemical matter continues to grow in the pharmaceutical and agrochemical industries, the strategic application of underutilized building blocks like 3-Bromopyrazin-2-ol will be paramount. This guide serves as a foundational resource to encourage and inform the exploration of this promising reagent in the pursuit of innovative molecular design and synthesis.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A new, versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • ANOVA of Buchwald-Hartwig Amination Yields. (2023). ChemRxiv. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
  • Laha, J. K., & Borsadia, S. (2012). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic letters, 14(6), 1592-1595. Available from: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available from: [Link]

  • Moody, C. J., & R. M. Williams. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(82), 12342-12345. Available from: [Link]

  • Sekar, P., et al. (2025). Pyrazoline Derivatives as Privileged Scaffolds in Medicinal Chemistry: A Comprehensive Review of their Anticancer Potentials.
  • Allen, K. M., & MacMillan, D. W. C. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 133(16), 6114-6117. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available from: [Link]

  • BIONATURA. (n.d.). Pyrazoline as a medicinal scaffold.
  • Nolan, S. P., & Organ, M. G. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 50(12), 2732-2735. Available from: [Link]

  • Krchnak, V., & Dvorak, C. A. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1859. Available from: [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available from: [Link]

  • Allen, K. M., & MacMillan, D. W. C. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Average yield (%) reported for the Buchwald–Hartwig reaction of 2-Bromofluorene using toluene as the solvent.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • National Center for Biotechnology Information. (2020). Advances in Cross-Coupling Reactions. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromopyrazin-2-ol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in clinically approved drugs underscores its significance.[1][2] This guide provides an in-depth comparison of 3-bromopyrazin-2-ol derivatives, focusing on their structure-activity relationships (SAR) in biological assays, particularly in the context of anticancer and kinase inhibition activities. While comprehensive SAR studies on the 3-bromopyrazin-2-ol scaffold are emerging, this guide synthesizes data from structurally related pyrazin-2-one analogs to provide actionable insights for drug design and optimization.

The Pyrazin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazin-2(1H)-one moiety is a six-membered heterocyclic compound that has garnered significant attention for its diverse biological activities.[3] Derivatives of this core structure have been reported to exhibit a wide range of therapeutic properties, including antiviral, antibacterial, anti-inflammatory, and anticancer effects.[3] Notably, the pyrazin-2-one scaffold is a key component in various antibiotics like echinomycin and actinoleutin, which are known for their activity against Gram-positive bacteria and various tumors.[3] Its ability to serve as a template for ATP-competitive kinase inhibitors makes it a particularly attractive starting point for the development of targeted cancer therapies.[4]

The 3-bromopyrazin-2-ol starting material provides a versatile platform for chemical modification. The bromine atom at the 3-position is a key functional group that can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents, allowing for a systematic exploration of the chemical space around the pyrazine core.

Strategic Synthesis of 3-Bromopyrazin-2-ol Derivatives

The synthetic strategy for generating a library of 3-bromopyrazin-2-ol derivatives is crucial for a thorough SAR investigation. The primary focus is on introducing diverse chemical functionalities at key positions of the pyrazin-2-ol ring to probe their influence on biological activity.

A general synthetic approach involves the selective and sequential substitution of a dihalopyrazine precursor. For instance, a 3,5-dihalopyrazin-2(1H)-one intermediate can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic aromatic substitution (SNAr) reactions.[4] This allows for the introduction of a wide array of substituents at the 3- and 5-positions.

Rationale for Experimental Choices:

  • Palladium-Catalyzed Cross-Coupling: This choice is dictated by its robustness and tolerance to a wide range of functional groups, enabling the introduction of various aryl and heteroaryl moieties.

  • SNAr Reactions: These are effective for introducing amine-based substituents, which are often crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.

Below is a conceptual workflow for the synthesis of a hypothetical library of 3-bromopyrazin-2-ol derivatives.

start 3,5-Dihalopyrazin-2-ol Precursor step1 Selective Substitution at C5 (e.g., Suzuki Coupling) start->step1 Introduce R1 group step2 Substitution at C3 (e.g., Nucleophilic Aromatic Substitution) step1->step2 Introduce R2 group library Library of 3,5-Disubstituted Pyrazin-2-ol Derivatives step2->library

Caption: Synthetic workflow for generating a diverse library of pyrazin-2-ol derivatives.

Biological Evaluation: A Comparative Analysis

The biological activity of the synthesized derivatives is typically assessed through a panel of in vitro assays to determine their efficacy and selectivity. Key assays include cytotoxicity screens against various cancer cell lines and specific enzyme inhibition assays.

Anticancer Activity Screening

The initial evaluation of the anticancer potential of the derivatives is often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells and provides a quantitative assessment of cell viability.[6]

Table 1: Comparative Anticancer Activity of Hypothetical Pyrazin-2-ol Derivatives

CompoundR1 (Position 5)R2 (Position 3)Cancer Cell LineIC50 (µM)
Lead (3-bromo) -H-BrMCF-7>100
PZ-1 Phenyl-NH2MCF-750.2
PZ-2 4-Fluorophenyl-NH2MCF-725.8
PZ-3 4-Methoxyphenyl-NH2MCF-742.1
PZ-4 Phenyl-NH-CH3MCF-765.4
PZ-5 4-Fluorophenyl-NH-CH3MCF-730.1
PZ-6 Phenyl-NH-CyclopropylMCF-715.3
PZ-7 4-Fluorophenyl-NH-CyclopropylMCF-78.7

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles based on related compounds.

Kinase Inhibitory Activity

Given that many pyrazine derivatives exhibit their anticancer effects through kinase inhibition, it is essential to evaluate their activity against specific kinase targets.[7] Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are frequently dysregulated in various cancers, making them attractive therapeutic targets.[8]

Table 2: Comparative FGFR1 Inhibitory Activity of Hypothetical Pyrazin-2-ol Derivatives

CompoundR1 (Position 5)R2 (Position 3)FGFR1 IC50 (nM)
Lead (3-bromo) -H-Br>10,000
PZ-1 Phenyl-NH2850
PZ-2 4-Fluorophenyl-NH2420
PZ-6 Phenyl-NH-Cyclopropyl210
PZ-7 4-Fluorophenyl-NH-Cyclopropyl95
PZ-8 4-Chlorophenyl-NH-Cyclopropyl150
PZ-9 3-Chlorophenyl-NH-Cyclopropyl350

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles based on related compounds.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data presented, several key SAR trends can be deduced for the 3-bromopyrazin-2-ol scaffold.

  • Substitution at Position 3: The replacement of the bromine atom at the 3-position with an amino or substituted amino group is crucial for activity. This is consistent with the understanding that this region of the molecule often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

  • Nature of the Amine Substituent: A small, cyclic substituent on the nitrogen, such as a cyclopropyl group (as in PZ-6 and PZ-7), appears to be more favorable for both anticancer and kinase inhibitory activity compared to a simple amino or methylamino group. This suggests that the size and conformation of this substituent are important for optimal binding.

  • Substitution at Position 5: The introduction of an aryl group at the 5-position significantly enhances potency. Furthermore, substitution on this aryl ring plays a role in modulating activity.

  • Effect of Halogen Substitution on the Aryl Ring: The presence of a fluorine atom at the para-position of the phenyl ring (PZ-2 and PZ-7) consistently leads to improved activity compared to the unsubstituted phenyl analog (PZ-1 and PZ-6). This could be due to favorable electronic effects or the formation of specific interactions with the target protein. A chloro-substituent at the para-position (PZ-8) is also beneficial, though slightly less so than fluorine. The position of the halogen is also critical, with the para-substituted analog (PZ-8) being more potent than the meta-substituted analog (PZ-9).

Mechanistic Insights: Targeting the FGFR Signaling Pathway

The potent FGFR inhibitory activity of the lead compounds suggests that their anticancer effects are mediated, at least in part, by the disruption of the FGFR signaling cascade. Aberrant FGFR signaling can drive tumor cell proliferation, survival, migration, and angiogenesis.[8][9]

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Phosphorylates PLCg PLCγ Pathway FGFR->PLCg Phosphorylates PZ_derivative Pyrazin-2-ol Derivative (e.g., PZ-7) PZ_derivative->FGFR Inhibits ATP Binding Cell_Effects Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT_mTOR->Cell_Effects PLCg->Cell_Effects

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazin-2-ol derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed and standardized protocols are essential.

MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Synthesized pyrazin-2-ol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Seed Cells in 96-well Plate step1 Treat with Pyrazin-2-ol Derivatives start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4 hours step3->step4 step5 Add Solubilization Solution step4->step5 step6 Read Absorbance at 570 nm step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase, such as FGFR1.

Materials:

  • Recombinant human FGFR1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Synthesized pyrazin-2-ol derivatives

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of FGFR1 enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.

  • Kinase Reaction: In each well of the plate, add the test compound, the enzyme/substrate mixture, and finally the ATP solution to initiate the reaction. The final volume is typically 25-50 µL. Include controls with no enzyme (background), no compound (maximum activity), and a known inhibitor (positive control).

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. This involves adding the reagent and incubating for a short period to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-bromopyrazin-2-ol scaffold holds significant promise for the development of novel kinase inhibitors with potent anticancer activity. The SAR insights derived from related pyrazin-2-one analogs provide a solid foundation for the rational design of new derivatives with improved efficacy and selectivity. Future work should focus on expanding the library of derivatives to further probe the SAR, particularly exploring a wider range of substituents at the 3- and 5-positions. In vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising compounds.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link].

  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. 2013;13(11):1607-1625.
  • Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. Journal of Medicinal Chemistry.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. Available at: [Link].

  • Current progress in cancer treatment by targeting FGFR signaling. PMC. Available at: [Link].

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. NIH. Available at: [Link].

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link].

  • Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. Available at: [Link].

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. MDPI. Available at: [Link].

  • FGF/FGFR signaling pathway involved resistance in various cancer types.
  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors.
  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link].

  • A novel synthesis of arylpyrrolo[1,2-a]pyrazinone derivatives. PubMed. Available at: [Link].

  • A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. Benchchem.
  • Fibroblast Growth Factor Receptor (FGFR)
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons.
  • Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed. Available at: [Link].

  • Recent applications of pyrazole and its substituted analogs.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. Available at: [Link].

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link].

  • A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC.

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A Spectroscopic Guide to the Tautomeric Landscape of 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's structural dynamics is paramount. Tautomerism, the chemical equilibrium between readily interconverting constitutional isomers, represents a critical aspect of this understanding, profoundly influencing a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of the tautomeric forms of 3-Bromopyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry. By leveraging foundational principles and comparative data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy, this document serves as a practical reference for characterizing and differentiating its lactam and lactim tautomers.

The Tautomeric Equilibrium of 3-Bromopyrazin-2-ol

3-Bromopyrazin-2-ol primarily exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 3-bromo-1H-pyrazin-2-one, and the lactim (enol) form, 3-bromopyrazin-2-ol. The prevalence of each tautomer can be significantly influenced by factors such as the solvent, temperature, and pH. Theoretical studies on the parent compound, 2-hydroxypyrazine, suggest that while the enol form may be more stable in the gas phase, the keto tautomer is favored in solution.[1] This solvent-induced shift is a key consideration in experimental design and data interpretation.

Caption: Tautomeric equilibrium of 3-Bromopyrazin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[2] The chemical shifts of both protons (¹H NMR) and carbon atoms (¹³C NMR) are exquisitely sensitive to the local electronic environment, which differs significantly between the lactam and lactim forms.

¹H NMR Spectroscopy

The most telling difference in the ¹H NMR spectra of the two tautomers is the presence of either an N-H or an O-H proton. The N-H proton of the lactam form is typically observed as a broad singlet in the downfield region (around 10-13 ppm), while the O-H proton of the lactim form appears as a sharper singlet, also in the downfield region but generally at a slightly different chemical shift. Furthermore, the chemical shifts of the aromatic protons on the pyrazine ring will differ due to the changes in electron density and aromaticity between the two forms.

¹³C NMR Spectroscopy

In ¹³C NMR, the most diagnostic signal is that of the carbon at position 2 (C2). In the lactam form, this carbon is part of a carbonyl group (C=O) and is expected to resonate at a significantly downfield chemical shift (typically >160 ppm). Conversely, in the lactim form, C2 is an sp²-hybridized carbon bonded to a hydroxyl group (C-OH) and will appear at a lower chemical shift (around 140-150 ppm). The chemical shift of the carbon bearing the bromine atom (C3) will also be informative.

Table 1: Expected NMR Chemical Shifts (δ) for 3-Bromopyrazin-2-ol Tautomers

NucleusLactam (3-bromo-1H-pyrazin-2-one)Lactim (3-bromopyrazin-2-ol)Rationale for Difference
¹H NMR
H (on N1 or N4)~10-13 ppm (broad singlet, N-H)-Presence of N-H in the lactam form.
H (on O)-~9-12 ppm (sharp singlet, O-H)Presence of O-H in the lactim form.
Ring ProtonsDistinct shiftsDistinct, slightly different shiftsAltered electron distribution in the ring.
¹³C NMR
C2>160 ppm~140-150 ppmCarbonyl carbon in lactam vs. C-OH in lactim.[3][4]
C3~125-135 ppm~130-140 ppmChange in hybridization and electronic environment.
Other Ring CarbonsDistinct shiftsDistinct, slightly different shiftsAltered electron distribution in the ring.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

NMR_Workflow A Sample Preparation B ¹H NMR Acquisition A->B Dissolve in Deuterated Solvent C ¹³C NMR Acquisition A->C Dissolve in Deuterated Solvent D Data Processing & Analysis B->D C->D E Tautomer Ratio Calculation D->E Integration of Diagnostic Peaks

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for 3-Bromopyrazin-2-ol Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazinol Scaffold and the Challenge of Functionalization

The 3-pyrazin-2-ol (or 2-hydroxypyrazine) moiety is a privileged scaffold in medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active agents, valued for their role as bioisosteres of pyrimidines and their unique hydrogen bonding capabilities. 3-Bromopyrazin-2-ol, in particular, serves as a critical building block, offering a reactive handle for the strategic introduction of molecular complexity.

The functionalization of this scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized the synthesis of highly functionalized molecules for pharmaceuticals and agrochemicals.[2]

However, 3-Bromopyrazin-2-ol presents a distinct set of challenges for the synthetic chemist. The electron-deficient nature of the pyrazine ring and the presence of two nitrogen atoms can lead to catalyst inhibition or deactivation through coordination with the palladium center.[3] This guide provides a comparative analysis of palladium catalyst systems, grounded in mechanistic principles and experimental evidence, to empower researchers in selecting the optimal catalyst for their specific coupling needs with this valuable heterocyclic building block.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational catalyst selection. The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromopyrazin-2-ol, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) delivers its organic group to the palladium center.[1]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][4]

The efficiency of this cycle is profoundly influenced by the ligands coordinated to the palladium atom. The choice of ligand dictates the catalyst's stability, activity, and substrate scope.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n (Active Catalyst) PdII_Intermediate R-Pd(II)L_n-X (Oxidative Adduct) Pd0->PdII_Intermediate Oxidative Addition (R-X) Product Coupled Product (R-R') PdII_Coupling R-Pd(II)L_n-R' PdII_Intermediate->PdII_Coupling Transmetalation (M-R') PdII_Coupling->Pd0 Reductive Elimination (R-R') Reactant_RX 3-Bromopyrazin-2-ol (R-X) Reactant_MR Coupling Partner (M-R')

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Catalyst Systems

The choice of ligand is the most critical parameter in optimizing couplings with challenging heteroaryl halides like 3-Bromopyrazin-2-ol. We will compare three major classes of palladium catalysts.

Traditional Phosphine-Based Catalysts
  • Examples: Pd(PPh₃)₄, PdCl₂(dppf)

  • Expertise & Experience: These are the first-generation, classical catalysts. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a versatile Pd(0) source, while [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, PdCl₂(dppf), is an air-stable Pd(II) precatalyst.[5] They have been workhorses in organic synthesis for decades.

  • Causality: The moderate electron-donating ability and steric bulk of ligands like triphenylphosphine (PPh₃) and dppf are effective for a range of substrates. However, for electron-deficient heterocycles, the reductive elimination step can be slow, leading to side reactions or catalyst decomposition at the required high temperatures. Their propensity for P-C bond cleavage at elevated temperatures can also lead to catalyst deactivation.

Sterically Hindered Biarylphosphine (Buchwald-Hartwig) Ligands
  • Examples: SPhos, XPhos, tBuBrettPhos paired with Pd(OAc)₂ or as pre-formed precatalysts (e.g., SPhos G3 Pd).

  • Expertise & Experience: The development of these ligands by the Buchwald group marked a paradigm shift in cross-coupling chemistry, dramatically expanding the scope to include previously unreactive substrates.[6] They are particularly renowned for their efficacy in C-N bond formation (Buchwald-Hartwig Amination).[7][8]

  • Causality: These ligands possess two key features: they are extremely electron-rich and sterically demanding. The high electron density on the phosphorus atom accelerates the oxidative addition step. The significant steric bulk forces the coupling partners into close proximity on the palladium center, promoting the final, often difficult, reductive elimination step.[3] This combination allows for reactions to proceed under milder conditions, with lower catalyst loadings, and with higher efficiency, which is crucial for sensitive substrates like 3-Bromopyrazin-2-ol.

N-Heterocyclic Carbene (NHC) Ligands
  • Examples: PEPPSI™-IPr, PEPPSI™-IPr(iPr)

  • Expertise & Experience: NHC-ligated palladium complexes have emerged as exceptionally robust and highly active catalysts.[9] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly user-friendly, being air- and moisture-stable solids.[10]

  • Causality: NHCs are strong σ-donating ligands, even more so than the most electron-rich phosphines.[9] This forms a very strong palladium-carbon bond, resulting in highly stable catalytic species that resist decomposition at high temperatures.[9] This enhanced stability and activity often translate to the lowest catalyst loadings and fastest reaction times, making them ideal for challenging couplings where other catalysts might fail.[10]

Data Presentation: Performance in a Model Suzuki-Miyaura Coupling

To provide a clear, quantitative comparison, the following table summarizes the performance of representative catalysts for the Suzuki-Miyaura coupling of 3-Bromopyrazin-2-ol with phenylboronic acid. The data is a composite representation based on established trends for similar heteroaryl couplings.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyrazin-2-ol with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄5K₂CO₃Toluene/H₂O100186513
PdCl₂(dppf)3K₂CO₃1,4-Dioxane100127826
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane8049494
PEPPSI™-IPr0.5Cs₂CO₃t-AmylOH1001.597194

Analysis: The data clearly illustrates the superiority of modern ligand systems. The traditional Pd(PPh₃)₄ catalyst requires a high loading and extended reaction time to achieve a modest yield. The Buchwald-Hartwig (SPhos) and NHC (PEPPSI-IPr) systems provide significantly higher yields in much shorter times and with substantially lower catalyst loadings, demonstrating their higher activity and efficiency.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a reliable starting point for reaction optimization.

General Experimental Workflow

The logical flow for setting up, running, and analyzing these reactions is crucial for success.

Experimental_Workflow start Start prep Prepare Glassware (Oven-dried) start->prep reagents Weigh Reagents (Substrate, Coupling Partner, Base) prep->reagents setup Assemble Reaction Vessel (Under Inert Atmosphere) reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas catalyst Add Catalyst/Precatalyst degas->catalyst reaction Heat to Temperature (Stir for specified time) catalyst->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: Standard workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-Hartwig Catalyst
  • Rationale: This protocol uses a highly active Pd(OAc)₂/SPhos system, which is excellent for C-C bond formation with heteroaryl halides. K₃PO₄ is a strong, non-nucleophilic base well-suited for Suzuki reactions.

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromopyrazin-2-ol (1.0 mmol, 1 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

    • Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 eq.) and SPhos (0.02 mmol, 0.02 eq.).

    • Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.

    • Add anhydrous 1,4-dioxane (5 mL) via syringe.

    • Place the vial in a preheated oil bath at 80°C and stir for 4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
  • Rationale: This protocol is for C-N bond formation. A strong, non-nucleophilic hindered base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine without competing in the reaction. A G3-SPhos precatalyst is used for its high activity and ease of handling.

  • Procedure:

    • To an oven-dried reaction vial, add 3-Bromopyrazin-2-ol (1.0 mmol, 1 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and SPhos Pd G3 (0.02 mmol, 0.02 eq.).

    • Seal the vial and purge with nitrogen or argon.

    • Add morpholine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (5 mL).

    • Place the vial in a preheated oil bath at 100°C and stir for 6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne
  • Rationale: This classic C-C bond-forming reaction requires a copper(I) co-catalyst.[11] The base, typically a liquid amine like triethylamine, often serves as both the base and part of the solvent system.[12]

  • Procedure:

    • To a Schlenk flask, add 3-Bromopyrazin-2-ol (1.0 mmol, 1 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 0.03 eq.), and copper(I) iodide (CuI, 0.06 mmol, 0.06 eq.).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous DMF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.).

    • Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise via syringe.

    • Heat the reaction mixture to 80°C and stir for 8 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion and Recommendations

The successful functionalization of 3-Bromopyrazin-2-ol via palladium-catalyzed cross-coupling is highly dependent on the judicious selection of the catalyst system.

  • For General Utility and High Yields: Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) represent the most reliable choice for both Suzuki and Buchwald-Hartwig couplings. They offer a superb balance of high activity, broad functional group tolerance, and mild reaction conditions.

  • For Maximum Activity and Challenging Substrates: N-Heterocyclic carbene (NHC)-ligated catalysts, such as the PEPPSI™ systems, are recommended when other catalysts provide suboptimal results. Their exceptional stability and activity allow for extremely low catalyst loadings and rapid reaction times, making them cost-effective on a larger scale despite a higher initial cost.[10]

  • For Traditional Approaches: While still viable, classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) should be considered secondary options for this specific substrate class. They may require more extensive optimization, higher temperatures, and higher catalyst loadings, which can be detrimental to the overall process efficiency and yield.

By understanding the mechanistic principles and leveraging modern, advanced catalyst systems, researchers can confidently and efficiently synthesize complex pyrazinol derivatives, accelerating the discovery and development of new chemical entities.

References

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  • Wolfe, J. P., & Buchwald, S. L. (2004). Practical Palladium Catalysts for C-N and C-O Bond Formation. In Palladium-Catalyzed Coupling Reactions (pp. 551-574). Springer, Berlin, Heidelberg. [Link]

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 255-266. [Link]

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The Ascendancy of Pyrazin-2-ol Scaffolds: A Comparative Guide to Biological Activity in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 22, 2026 – In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic scaffolds explored, the pyrazin-2-ol nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers an in-depth, objective comparison of the biological prowess of pyrazin-2-ol scaffolds against other prominent heterocycles, supported by experimental data to inform and guide researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrazine Core

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, and its derivatives are cornerstones in medicinal chemistry.[1] The pyrazin-2-ol scaffold, a specific iteration of this core, has garnered significant attention for its versatile biological profile, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide will dissect these activities, drawing comparisons with other key heterocyclic systems such as pyrazoles, pyrimidines, and imidazoles, to provide a clear perspective on the therapeutic potential of pyrazin-2-ol derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazin-2-ol derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of critical cellular signaling pathways.[1] A key mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, and its inhibition by pyrazin-2-ol derivatives can lead to cell cycle arrest and apoptosis.[3]

Comparative Analysis:

While direct head-to-head studies are limited, a comparative analysis of reported IC50 values reveals the competitive potency of pyrazine-containing compounds. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against cancer cell lines, with IC50 values in the micromolar range.[4] Similarly, pyrazole-based compounds have been extensively investigated as anticancer agents, with some exhibiting IC50 values as low as 1.51 µM against cell lines like HCT116.[4]

Table 1: Comparative Anticancer Activity (IC50 µM) of Heterocyclic Scaffolds

Heterocycle FamilyDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazine 3-(1H-pyrazol-1-yl)pyrazin-2-amine derivativeMDA-MB-231 (Breast)Not specified, but significant antiproliferative effects observed[3]
Pyrazine Imidazo[1,2-a]pyrazine derivativeA549 (Lung)0.03[1]
Pyrazole Pyrazolo[1,5-a]pyrimidine derivativeHCT116 (Colon)1.51[4]
Pyrazole Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)8.21[4]
Pyrimidine Pyrazolopyrimidine derivativeMCF-7 (Breast)7.68[4]
Pyrazoline N-phenyl pyrazoline derivativeMKN-45 (Gastric)0.88[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway Visualization:

CDK_Inhibition Cyclin-CDK Complex Cyclin-CDK Complex Phosphorylation of Rb Phosphorylation of Rb Cyclin-CDK Complex->Phosphorylation of Rb Promotes G1/S Transition G1/S Transition Phosphorylation of Rb->G1/S Transition Allows Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Pyrazin-2-ol Derivative Pyrazin-2-ol Derivative Pyrazin-2-ol Derivative->Cyclin-CDK Complex Inhibits

Caption: Pyrazin-2-ol derivatives can inhibit the Cyclin-CDK complex, preventing cell cycle progression.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazine and its derivatives have a long-standing history in this area, with pyrazinamide being a cornerstone in tuberculosis treatment.[6] The antimicrobial potential of pyrazin-2-ol scaffolds extends to a broad spectrum of bacteria and fungi.

Comparative Analysis:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth. While direct comparative studies are not abundant, the available data suggests that pyrazine derivatives exhibit potent antimicrobial activity. For instance, certain triazolo[4,3-a]pyrazines have shown MIC values as low as 16 µg/mL against E. coli.[1] In comparison, some pyrazole derivatives have demonstrated MIC values of 128 µg/mL against E. faecalis.[7] Imidazole-based compounds also show a wide range of antibacterial activities.[8]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Heterocyclic Scaffolds

Heterocycle FamilyDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazineE. coli16[1]
Pyrazine Triazolo[4,3-a]pyrazineS. aureus32[1]
Pyrazole Indazole derivativeE. faecalis128[7]
Pyrazoline Pyrazoline derivativeS. aureus64[9]
Imidazole 2-(pyrazol-4-yl)-1,3,4-oxadiazole with imidazoleXanthomonas oryzae7.40[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow Visualization:

MIC_Workflow A Serial Dilution of Compound C Inoculation of Microtiter Plate A->C B Standardized Bacterial Inoculum B->C D Incubation (37°C, 24h) C->D E Visual Assessment of Growth D->E F MIC Determination E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrazin-2-ol derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12]

Comparative Analysis:

The anti-inflammatory potential is often assessed by the ability of a compound to inhibit COX enzymes, with lower IC50 values indicating greater potency. Pyrazole-containing drugs like Celecoxib are well-established COX-2 inhibitors.[12] Studies on pyrazoline derivatives have also revealed potent anti-inflammatory activity, with some compounds showing higher efficacy than the standard drug indomethacin.[13] While direct comparisons with pyrazin-2-ol are scarce, the available data for related pyrazine structures suggest a promising avenue for development.

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50 µM) of Heterocyclic Scaffolds

Heterocycle FamilyDerivative ExampleCOX-2 IC50 (µM)Reference
Pyrazine Cinnamic acid–pyrazine derivativeNot specified, but noted to reduce inflammation by inhibiting COX-2[14]
Pyrazole Benzothiophen-2-yl pyrazole carboxylic acid0.01[4]
Pyrazoline Pyrazoline derivativeNot specified, but showed higher activity than indomethacin[13]
Oxazole Naphthoxazole analogNot specified, but evaluated for anti-inflammatory potential[15]

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate).

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces PGE2 production by 50%.

Signaling Pathway Visualization:

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazin-2-ol Derivative Pyrazin-2-ol Derivative Pyrazin-2-ol Derivative->COX-2 Inhibits

Caption: Pyrazin-2-ol derivatives can inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.

Conclusion: A Scaffold of Significant Promise

The pyrazin-2-ol scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities.[2] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. While direct comparative studies with other heterocyclic systems are an area for future research, the existing body of evidence strongly supports the continued exploration and development of pyrazin-2-ol-based compounds as novel therapeutic agents. The ability to readily functionalize the pyrazine ring allows for the fine-tuning of its pharmacological properties, offering a rich and fertile ground for medicinal chemists to cultivate the next generation of innovative medicines.

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics and functional materials, the pyrazine scaffold holds significant interest due to its prevalence in biologically active compounds. 3-Bromopyrazin-2-ol, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives. However, the synthesis of new chemical entities is only the first step; rigorous structural validation is paramount to ensure the correct constitution and configuration of the synthesized molecules. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel compounds derived from 3-Bromopyrazin-2-ol, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The Synthetic Landscape: From 3-Bromopyrazin-2-ol to Novelty

3-Bromopyrazin-2-ol offers two primary sites for functionalization: the bromine atom, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the hydroxyl group, which can be alkylated or acylated. The reactivity of the pyrazine ring itself also allows for various transformations. A common synthetic strategy involves the nucleophilic substitution of the bromine atom with amines, thiols, or other nucleophiles to introduce diverse functionalities. For instance, reaction with variously substituted benzylamines can yield a series of 3-benzylaminopyrazine-2-carboxamides, which have been investigated for their antimicrobial properties.[1]

A generalized synthetic workflow is depicted below:

G A 3-Bromopyrazin-2-ol B Nucleophilic Substitution / Cross-Coupling A->B Reagents, Catalysts, Solvents C Purification (e.g., Chromatography) B->C D Structural Validation C->D E Novel Pyrazine Derivative D->E

Caption: General synthetic and validation workflow.

The choice of synthetic route will invariably influence the potential isomers and byproducts, making a robust validation strategy essential.

The Trinity of Structural Validation: A Comparative Analysis

The three pillars of structural validation for novel organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and often complementary information.[2][3]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryNon-destructive, provides detailed information about the entire molecule in solutionLower sensitivity, complex spectra for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementProvides limited information on stereochemistry and connectivity
X-ray Crystallography Absolute 3D structure, bond lengths and angles, stereochemistryUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality in Experimental Choices:

  • 1D NMR (¹H and ¹³C): These are the foundational experiments. ¹H NMR provides information on the number, chemical environment, and coupling of protons, while ¹³C NMR reveals the carbon framework.[4] For pyrazine derivatives, the electron-deficient nature of the ring typically results in downfield chemical shifts for its protons and carbons.[4]

  • 2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D techniques are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.[5]

A Self-Validating NMR Protocol:

  • Sample Preparation: Dissolve a pure sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts.

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra.

  • Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.

  • Data Analysis:

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze chemical shifts and coupling constants to infer the electronic environment and neighboring protons.

    • Use the HSQC to assign protons to their corresponding carbons.

    • Utilize the HMBC to connect molecular fragments by identifying long-range correlations.

  • Structure Proposal: Based on the combined data, propose a chemical structure. The consistency across all NMR experiments provides a high degree of confidence in the proposed structure.

G A Pure Compound B 1D NMR (¹H, ¹³C) A->B Initial Characterization C 2D NMR (COSY, HSQC, HMBC) B->C For complex structures D Data Integration & Analysis B->D C->D E Proposed Structure D->E

Caption: NMR experimental workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight and elemental composition of a compound with high accuracy. It can also offer structural clues through the analysis of fragmentation patterns.[6]

Causality in Experimental Choices:

  • Ionization Technique:

    • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft ionization techniques that typically produce the intact molecular ion, allowing for accurate molecular weight determination. ESI is particularly useful for polar compounds.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

A Self-Validating MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acquire Low-Resolution Spectrum: Use a soft ionization technique (e.g., ESI) to determine the molecular weight.

  • Acquire High-Resolution Spectrum: Obtain an HRMS spectrum to determine the elemental formula. The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • Tandem MS (MS/MS): If necessary, perform fragmentation analysis to gain further structural information. The fragmentation patterns of heterocyclic compounds can be characteristic and help in differentiating isomers.[7]

  • Data Validation: The determined elemental formula from HRMS should be consistent with the proposed structure from NMR.

G A Purified Sample B Soft Ionization (e.g., ESI) A->B Determine Molecular Weight C HRMS B->C Determine Elemental Formula D Tandem MS (MS/MS) B->D Structural Fragmentation E Molecular Formula & Fragmentation Data C->E D->E

Caption: Mass spectrometry workflow for molecular formula determination.

Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[8] It provides unambiguous information about connectivity, bond lengths, bond angles, and absolute stereochemistry.[8][9]

Causality in Experimental Choices:

  • Crystallization Technique: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. Common techniques include slow evaporation, vapor diffusion, and cooling. The choice of solvent system is critical.

  • Data Collection and Refinement: Once a suitable crystal is obtained, it is subjected to X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure.

A Self-Validating X-ray Crystallography Protocol:

  • Crystallization: Systematically screen for crystallization conditions using various solvents and techniques.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions and thermal parameters.

  • Validation: The final structure should have low R-factors and a good quality of fit. The determined structure must be chemically sensible and consistent with the data from NMR and MS.

G A Pure Compound B Crystallization Screening A->B C Single Crystal B->C D X-ray Diffraction C->D E Structure Solution & Refinement D->E F Absolute 3D Structure E->F

Caption: X-ray crystallography workflow for absolute structure determination.

Conclusion: An Integrated Approach for Unwavering Confidence

While each of these techniques is powerful in its own right, a truly robust structural validation relies on their synergistic application. NMR provides the detailed connectivity map, MS confirms the molecular formula, and X-ray crystallography offers the definitive 3D structure. By integrating the data from these complementary methods, researchers can have the utmost confidence in the structure of their novel compounds synthesized from 3-Bromopyrazin-2-ol, paving the way for further investigation into their biological and material properties.

References

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A Comparative Guide to New Synthetic Routes for 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Bromopyrazin-2-ol in Modern Drug Discovery

3-Bromopyrazin-2-ol is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its pyrazinone core is a common scaffold in medicinal chemistry, and the strategic placement of the bromine atom and hydroxyl group allows for diverse downstream functionalization, making it a valuable intermediate for developing novel therapeutics. This guide provides a comparative analysis of two promising synthetic routes to 3-Bromopyrazin-2-ol, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis: Two Strategic Approaches

Two primary retrosynthetic strategies for the synthesis of 3-Bromopyrazin-2-ol are considered in this guide:

  • Route A: Late-Stage Bromination. This approach involves the initial synthesis of the pyrazin-2-ol core, followed by regioselective bromination at the C3 position. This route is advantageous if pyrazin-2-ol is a readily available starting material.

  • Route B: Ring Formation from a Brominated Precursor. In this strategy, the bromine atom is incorporated into an acyclic or heterocyclic precursor prior to the construction of the pyrazinone ring. This can offer advantages in terms of regioselectivity and overall efficiency.

Retrosynthesis cluster_A Route A: Late-Stage Bromination cluster_B Route B: Ring Formation from Brominated Precursor Target 3-Bromopyrazin-2-ol Bromination Bromination Target->Bromination Ring_Formation Ring Formation/ Functional Group Interconversion Target->Ring_Formation Pyrazin_2_ol Pyrazin-2-ol Bromination->Pyrazin_2_ol Brominated_Precursor Brominated Precursor (e.g., 2-Amino-3-bromopyrazine) Ring_Formation->Brominated_Precursor

Caption: Retrosynthetic analysis of 3-Bromopyrazin-2-ol.

Route A: Synthesis via Late-Stage Bromination of Pyrazin-2-ol

This route commences with the synthesis of pyrazin-2-ol, followed by direct bromination. The synthesis of pyrazin-2-ol itself can be achieved through several established methods, a common one being the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For the purpose of this guide, we will assume pyrazin-2-ol as the starting material for the key bromination step.

Experimental Protocol: Bromination of Pyrazin-2-ol

Materials:

  • Pyrazin-2-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of pyrazin-2-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Bromopyrazin-2-ol.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and effective brominating agent for electron-rich heterocyclic systems.[1] Compared to elemental bromine (Br₂), NBS is a solid, easier to handle, and often provides better regioselectivity with fewer side products.[2] The reaction with NBS can be initiated by light or a radical initiator, though for activated rings, it can proceed without one.[3]

  • Solvent Selection: Acetonitrile is chosen as the solvent due to its polarity, which helps in dissolving the starting material, and its relative inertness under the reaction conditions.

  • Work-up Procedure: The aqueous work-up with sodium thiosulfate is crucial to quench any unreacted bromine or NBS, while the sodium bicarbonate wash neutralizes any acidic byproducts.

Workflow_Route_A Start Dissolve Pyrazin-2-ol in Acetonitrile Add_NBS Add NBS at 0 °C Start->Add_NBS Stir Stir at Room Temperature (4-6 hours) Add_NBS->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Concentrate Concentrate in vacuo Monitor->Concentrate Complete Dissolve_DCM Redissolve in DCM Concentrate->Dissolve_DCM Wash_Thiosulfate Wash with aq. Na₂S₂O₃ Dissolve_DCM->Wash_Thiosulfate Wash_Bicarbonate Wash with aq. NaHCO₃ Wash_Thiosulfate->Wash_Bicarbonate Wash_Brine Wash with Brine Wash_Bicarbonate->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Purify Purify by Chromatography Dry->Purify Product 3-Bromopyrazin-2-ol Purify->Product

Caption: Experimental workflow for the bromination of pyrazin-2-ol.

Route B: Synthesis via Ring Formation from a Brominated Precursor

This approach begins with a pre-brominated starting material, 2-amino-3-bromopyrazine, and proceeds through a diazotization reaction followed by hydrolysis to yield the target 3-Bromopyrazin-2-ol. The synthesis of 2-amino-3-bromopyrazine can be achieved by the direct bromination of 2-aminopyrazine.[4]

Experimental Protocol: Diazotization and Hydrolysis of 2-Amino-3-bromopyrazine

Materials:

  • 2-Amino-3-bromopyrazine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-3-bromopyrazine (1.0 eq) in 48% hydrobromic acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Gently warm the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or flash column chromatography to obtain 3-Bromopyrazin-2-ol.

Expertise & Experience: Causality Behind Experimental Choices

  • Diazotization Reaction: This is a classic method for converting an aromatic amine to a diazonium salt, which is a versatile intermediate.[5] The use of hydrobromic acid as the solvent and source of bromide ions is standard for this transformation.

  • Temperature Control: Maintaining a low temperature during the addition of sodium nitrite is critical to prevent the premature decomposition of the diazonium salt.

  • Hydrolysis: The subsequent warming of the reaction mixture facilitates the hydrolysis of the diazonium salt to the desired hydroxyl group, with the evolution of nitrogen gas.

  • Neutralization and Extraction: Careful neutralization is required to bring the product into a form that is extractable into an organic solvent.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Late-Stage BrominationRoute B: Ring Formation from Brominated Precursor
Starting Material Availability Pyrazin-2-ol may need to be synthesized.2-Amino-3-bromopyrazine is commercially available or can be synthesized from 2-aminopyrazine.
Regioselectivity Potential for formation of di-brominated or other isomers, requiring careful control of reaction conditions.Generally high, as the position of the bromine is pre-determined.
Reaction Steps (from common precursors) Can be a single step if pyrazin-2-ol is available.Typically a two-step process from 2-aminopyrazine (bromination then diazotization/hydrolysis).
Estimated Yield Moderate to good, dependent on the selectivity of bromination.Good to high, as diazotization of aminopyridines is generally efficient.[5]
Purification Chromatographic purification is often necessary to separate isomers.Recrystallization may be sufficient for purification.
Scalability Potentially challenging due to the need for precise control of bromination.More readily scalable, as the reactions are generally robust.
Safety Considerations NBS is a lachrymator and should be handled with care.Diazonium salts can be explosive if isolated; in situ use is standard and safer. Handling of 48% HBr requires caution.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 3-Bromopyrazin-2-ol.

  • Route A is a more direct approach if pyrazin-2-ol is readily available. However, it may require optimization to achieve high regioselectivity and yield, making it more suitable for smaller-scale synthesis and exploratory work.

  • Route B offers better control over regioselectivity and is likely more amenable to scale-up. While it involves an additional step if starting from 2-aminopyrazine, the reactions are generally well-established and high-yielding.

For researchers requiring a reliable and scalable synthesis of 3-Bromopyrazin-2-ol with high purity, Route B is the recommended approach . For rapid access to small quantities for initial screening, and if pyrazin-2-ol is on hand, Route A provides a quicker, albeit potentially lower-yielding, alternative.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Framework for 3-Bromopyrazin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers and inflammatory conditions.

However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to a spectrum of outcomes. While sometimes beneficial, leading to a desirable polypharmacology, it is more often associated with toxicity and adverse side effects.[5][6] Therefore, a rigorous and comprehensive understanding of a kinase inhibitor's selectivity profile is not merely a component of its preclinical characterization; it is a cornerstone of its entire development trajectory, from lead optimization to clinical application.

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. While we will use the 3-bromopyrazin-2-ol scaffold as our framework for discussion—a promising heterocyclic system with potential for kinase inhibition—the principles, methodologies, and comparative logic detailed herein are universally applicable to any new chemical entity targeting the kinome. Given the nascent stage of publicly available data on this specific scaffold, this document will serve as a practical roadmap for initiating and executing a robust cross-reactivity profiling campaign, using well-characterized inhibitors such as the promiscuous inhibitor Dasatinib and the broadly active natural product Staurosporine as comparative benchmarks.

Pillar 1: The Strategic Imperative of Kinome-Wide Profiling

The central dogma of kinase inhibitor profiling is that selectivity is not an absolute but a relative measure. An inhibitor is not simply "selective" or "non-selective"; its character is defined by its binding affinities across the entire kinome. A comprehensive profiling strategy is therefore essential to:

  • De-risk clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.

  • Elucidate mechanism of action: Understanding the full spectrum of targets can explain observed cellular phenotypes that the primary target alone cannot account for.

  • Guide medicinal chemistry efforts: A detailed selectivity map allows for rational chemical modifications to improve potency on the desired target while reducing affinity for undesired kinases.[3]

  • Identify novel therapeutic opportunities: Cross-reactivity can sometimes be therapeutically beneficial, and a full profile may uncover new indications for a compound.

The following sections will detail a multi-tiered approach to building a comprehensive selectivity profile for a novel inhibitor derived from the 3-bromopyrazin-2-ol scaffold.

Pillar 2: A Multi-Pronged Approach to Profiling

No single assay can provide a complete picture of an inhibitor's selectivity. A robust profiling campaign integrates biochemical, cellular, and proteomic approaches to build a holistic and trustworthy dataset.

Foundational Biochemical Profiling: The In Vitro Landscape

The initial step in characterizing a novel inhibitor is to determine its potency against a purified enzyme in a cell-free environment. This provides a clean, quantitative measure of the direct interaction between the compound and the kinase.

Key Experiment: IC50 Determination via Radiometric or Fluorescence-Based Assays

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Large-scale screening panels offered by commercial vendors can assess a new compound against hundreds of kinases in parallel.[7]

Step-by-Step Protocol: Biochemical IC50 Determination

  • Plate Preparation: Serially dilute the test compound (e.g., a 3-bromopyrazin-2-ol derivative) in an appropriate buffer, typically starting from a high concentration (e.g., 10 µM) over 10-12 points in a 384-well plate.[8]

  • Kinase Reaction Initiation: To each well, add the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP. For radiometric assays, [γ-³³P]ATP is used.[7]

  • Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Wash away excess [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[7]

    • Fluorescence Assay: Use an assay that couples kinase activity to a fluorescent readout. No stop solution is typically needed; read the fluorescence intensity kinetically.[8]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: The choice of ATP concentration is critical. Performing assays at the apparent Km of ATP for each kinase provides a standardized condition for comparing potencies across different enzymes.[7] Including a known control inhibitor for each kinase in the assay run validates the assay's performance.

Cellular Target Engagement: Bridging the In Vitro-In Vivo Gap

While biochemical assays are essential, they don't replicate the complex environment inside a living cell, where factors like high ATP concentrations (~1-10 mM), cell membrane permeability, and the presence of scaffolding proteins can significantly impact an inhibitor's efficacy.[9][10] Cellular target engagement assays are therefore a critical next step.

Key Experiment: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a specific kinase target in living cells.[9] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a loss of BRET signal.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the cells in a 384-well plate.[11]

  • Compound and Tracer Addition: After 20-24 hours, add the test inhibitor at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase within the cells.

  • Detection: Add the NanoLuc® substrate (furimazine) and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration to determine the cellular IC50.

Causality and Self-Validation: A key advantage of this method is its ability to quantify target occupancy in a physiological context. A significant rightward shift in the IC50 value from biochemical to cellular assays often indicates poor cell permeability or strong competition from intracellular ATP.[9] Comparing results for your 3-bromopyrazin-2-ol derivative with a known cell-permeable inhibitor provides a crucial benchmark.

Unbiased Proteome-Wide Profiling: Discovering the Unknowns

Biochemical and targeted cellular assays rely on pre-selected panels of kinases. To uncover unexpected off-targets, including non-kinase proteins, an unbiased chemical proteomics approach is invaluable.

Key Experiment: Kinobeads Affinity Chromatography

The "kinobeads" technique utilizes a mixture of broad-spectrum, immobilized kinase inhibitors on a solid support to capture a large portion of the cellular kinome from a cell lysate.[12][13] By pre-incubating the lysate with a free test inhibitor, one can perform a competition experiment to determine which kinases are bound by the test compound.

Step-by-Step Protocol: Kinobeads Profiling

  • Cell Lysis: Prepare a native protein lysate from the cell line of interest.

  • Competitive Binding: Treat aliquots of the lysate with either DMSO (vehicle control) or varying concentrations of the test inhibitor (e.g., your 3-bromopyrazin-2-ol derivative). Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to capture the kinases that are not occupied by the free inhibitor.[14]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to the DMSO control. A dose-dependent reduction in the amount of a kinase pulled down by the beads indicates it is a target of the free inhibitor.

Causality and Self-Validation: This method assays inhibitors against endogenously expressed kinases in their native state, complete with post-translational modifications and associated proteins.[13] The use of multiple, structurally distinct immobilized inhibitors on the beads ensures broad coverage of the kinome, providing a robust system for unbiased discovery.[12]

Visualizing the Data: From Numbers to Insight

Presenting selectivity data in an intuitive format is crucial for interpretation and decision-making.

Data Presentation: Tables for Clarity

Summarize key quantitative data, such as IC50 values for a panel of kinases, in a clearly structured table. This allows for easy comparison between your novel inhibitor and established benchmarks.

Table 1: Hypothetical Cross-Reactivity Profile of Compound "PZ-1" (a 3-Bromopyrazin-2-ol derivative) Compared to Dasatinib and Staurosporine.

Kinase TargetPZ-1 (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Primary Target X 15 510
ABL1>10,0000.8 6
SRC5,2000.5 3
LCK>10,0000.6 4
FLT385251.5
KIT150128
VEGFR22,5008020
... (other kinases).........

Note: Data for Dasatinib and Staurosporine are illustrative and based on their known promiscuous profiles.[5][15] Data for PZ-1 is hypothetical.

Mandatory Visualization: The Kinome Map

A powerful way to visualize kinome-wide selectivity is to plot the inhibition data onto a phylogenetic tree of the human kinome. This "kinome map" or dendrogram provides an at-a-glance overview of an inhibitor's selectivity profile.[16]

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE STE Group cluster_CK1 CK1 Group cluster_AGC AGC Group cluster_CAMK CAMK Group cluster_CMGC CMGC Group ABL ABL SRC SRC FLT3 FLT3 VEGFR VEGFR RAF RAF p38 p38 CSNK1 CSNK1 PKA PKA PKC PKC CAMK1 CAMK1 PrimaryTargetX Primary Target X CDK2 CDK2 GSK3 GSK3 Root Root->ABL Root->RAF Root->p38 Root->CSNK1 Root->PKA Root->PrimaryTargetX Root->CDK2

Caption: Hypothetical kinome map for PZ-1. Circle size correlates with inhibition potency.

Quantifying Selectivity: The Selectivity Score (S-Score)

To move beyond qualitative visualization, a selectivity score can be calculated. The S-score quantifies how many kinases an inhibitor binds to with a certain affinity. For example, S(1µM) is the number of kinases inhibited with an IC50 below 1µM, divided by the total number of kinases tested.[17] A lower S-score indicates higher selectivity.

Pillar 3: The Broader Context - Computational and Predictive Methods

Experimental screening across the entire kinome can be resource-intensive. Computational methods can complement and guide these efforts.

  • Structure-Based Prediction: By comparing the structural features and microenvironments of kinase ATP-binding pockets, it's possible to predict potential cross-reactivity.[18] Tools like KinomeFEATURE can perform similarity searches to identify kinases with pockets similar to the primary target.[19]

  • Machine Learning Models: Proteochemometric (PCM) models use descriptors of both the compound and the protein to predict bioactivity, even for kinases that have not been experimentally tested.[20]

These predictive tools can help prioritize which kinases to include in experimental screening panels and can offer structural hypotheses for observed off-target activities that can be tested through further experimentation and molecular modeling.

Conclusion and Future Directions

The journey of a kinase inhibitor from a chemical scaffold like 3-bromopyrazin-2-ol to a clinical candidate is paved with rigorous scientific validation. Cross-reactivity profiling is not a single experiment but a comprehensive, multi-faceted investigation that forms the bedrock of this process. By integrating biochemical, cellular, and proteomic data, researchers can build a high-confidence profile of their molecule's interactions with the kinome.

For inhibitors derived from the 3-bromopyrazin-2-ol scaffold, the path forward is clear:

  • Establish Potency: Determine the IC50 against the primary target(s).

  • Broaden the Scope: Screen against a large, representative kinase panel to map the initial selectivity landscape.

  • Validate in a Cellular Context: Use target engagement assays like NanoBRET™ to confirm activity in a more physiologically relevant setting.

  • Uncover the Unforeseen: Employ unbiased techniques like kinobeads to identify unexpected off-targets.

  • Iterate and Optimize: Use the resulting selectivity data to guide the next cycle of medicinal chemistry and compound design.

By adhering to these principles of scientific integrity and logical progression, developers of novel kinase inhibitors can navigate the complexities of the human kinome and build a robust data package that supports the advancement of truly effective and safe therapeutics.

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  • Pahl, J., et al. (2017). Tyrosine kinase inhibitor therapy-induced changes in humoral immunity in patients with chronic myeloid leukemia. Experimental Hematology & Oncology, 6, 12. Available from: [Link]

  • Gao, K., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i613–i622. Available from: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Available from: [Link]

  • Vasta, J. D., et al. (2020). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 1(3), 100188. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 3-Bromopyrazin-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromopyrazin-2-ol (CAS No. 1261634-06-3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for halogenated heterocyclic compounds and are designed to meet rigorous regulatory standards.

Understanding the Hazard Profile of 3-Bromopyrazin-2-ol

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 3-Bromopyrazin-2-ol is a halogenated heterocyclic compound with the following GHS hazard classifications:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Table 1: GHS Hazard Profile for 3-Bromopyrazin-2-ol.

The presence of a bromine atom on the pyrazine ring places this compound in the category of halogenated organic waste. Such compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and hazardous decomposition products, such as hydrogen bromide, if not handled correctly.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is rigorous adherence to safety protocols and the correct use of Personal Protective Equipment (PPE). The causality is simple: creating a barrier between the researcher and the hazardous material is the most effective way to prevent accidental exposure.

Essential PPE for Handling 3-Bromopyrazin-2-ol Waste:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Given that breakthrough times can vary, it is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned laboratory coat is the minimum requirement. For larger quantities of waste or in the event of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of 3-Bromopyrazin-2-ol, including waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of 3-Bromopyrazin-2-ol is a multi-step process that ensures the waste is handled, segregated, and stored safely prior to its ultimate destruction by a licensed waste management facility.

Step 1: Segregation of Halogenated Waste

The cardinal rule of chemical waste management is "like with like." Halogenated and non-halogenated waste streams must be kept separate. The reason for this is twofold: co-mingling can lead to dangerous chemical reactions, and the disposal cost for halogenated waste is significantly higher due to the specialized incineration requirements.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).

Step 2: Waste Collection at the Point of Generation

Waste should be collected as it is generated to minimize the risk of spills and contamination.

  • For Solid Waste (Pure Compound, Contaminated Labware):

    • Carefully place solid 3-Bromopyrazin-2-ol and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) into the designated "Halogenated Organic Waste" container.

    • Avoid generating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.

  • For Liquid Waste (Solutions containing 3-Bromopyrazin-2-ol):

    • Pour liquid waste into a dedicated "Halogenated Organic Liquid Waste" container.

    • Do not mix with non-halogenated solvent waste.

    • Ensure the container is properly vented if there is any risk of gas evolution, although this is not expected for this compound under normal conditions.

Step 3: Labeling and Storage

Proper labeling is a critical component of a self-validating and trustworthy waste management system. It communicates the hazard to everyone in the laboratory and is a regulatory requirement.

  • Action:

    • The waste container must be labeled with a "Hazardous Waste" tag.

    • The label must clearly state "Halogenated Organic Waste" and list all constituents, including "3-Bromopyrazin-2-ol" and any solvents, with their approximate concentrations.

    • Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]

    • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Action:

    • Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office.

    • EHS will coordinate with a certified waste management vendor for the pickup, transport, and ultimate disposal of the halogenated waste, typically via high-temperature incineration.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of 3-Bromopyrazin-2-ol.

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Storage & Handover start Waste Generation (3-Bromopyrazin-2-ol) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 is_solid Is the waste solid or liquid? fume_hood->is_solid Step 3 collect_solid Collect in 'Halogenated Solid Waste' Container is_solid->collect_solid Solid collect_liquid Collect in 'Halogenated Liquid Waste' Container is_solid->collect_liquid Liquid label_container Securely Cap and Label Container (Contents, Hazards) collect_solid->label_container collect_liquid->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 end Waste Transferred to Licensed Disposal Facility contact_ehs->end Final Step

Caption: Disposal workflow for 3-Bromopyrazin-2-ol.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup:

    • For small spills, wearing appropriate PPE, carefully sweep up the solid material or the absorbent containing the liquid.

    • Place all contaminated materials into a designated "Halogenated Organic Waste" container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 3-Bromopyrazin-2-ol, its classification as a halogenated organic compound dictates a disposal protocol centered on careful segregation, robust containment, and clear communication through labeling. By adhering to these procedures, we uphold our commitment to laboratory safety and environmental stewardship, building a foundation of trust in our scientific practices.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyrazine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3-hydroxypyridine.
  • Jubilant Ingrevia. (2022). 3-Bromopyridine Safety Data Sheet.
  • PubChem. (n.d.). 3-Bromopyrazin-2-amine. Retrieved from [Link].

  • Google Patents. (2014). Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • DataPDF. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. Retrieved from [Link].

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link].

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link].

  • US EPA. (n.d.). Label Review Manual - Chapter 8: Environmental Hazards. Retrieved from [Link].

  • Google Patents. (n.d.). Methods of selectively forming substituted pyrazines.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-pyrazinamine.
  • Cole-Parmer. (n.d.). Chemical Resistance Chart. Retrieved from [Link].

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Navigating the Uncharted: A Guide to Safely Handling 3-Bromopyrazin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 3-Bromopyrazin-2-ol is one such compound with potential applications in medicinal chemistry. However, with novelty comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling 3-Bromopyrazin-2-ol, empowering you to work confidently and securely.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of similar chemical structures, 3-Bromopyrazin-2-ol should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Bromopyrazin-2-ol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Receiving and Storage - Safety glasses with side shields- Nitrile or neoprene gloves- Laboratory coat
Weighing and Aliquoting (Solid) - Chemical safety goggles- Face shield (recommended)- Nitrile or neoprene gloves- Laboratory coat- Respiratory protection (use of a certified fume hood is the primary engineering control)
Solution Preparation and Transfers - Chemical safety goggles- Face shield (recommended)- Nitrile or neoprene gloves- Laboratory coat
Reaction Setup and Monitoring - Chemical safety goggles- Nitrile or neoprene gloves- Laboratory coat
Waste Disposal - Chemical safety goggles- Nitrile or neoprene gloves- Laboratory coat

Note on Glove Selection: Standard nitrile or neoprene gloves should be used.[2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact with the compound.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of solid 3-Bromopyrazin-2-ol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Safe Handling and Operational Workflow

A systematic approach to handling 3-Bromopyrazin-2-ol is crucial for minimizing risk. The following workflow provides a step-by-step guide.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Monitoring cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer reaction_setup Set up Reaction Apparatus handling_transfer->reaction_setup Initiate reaction reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_monitor->cleanup_decontaminate Upon completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Safe Handling Workflow for 3-Bromopyrazin-2-ol.

Step-by-Step Protocol:

1. Preparation:

  • Don PPE: Before entering the laboratory, put on a laboratory coat, safety glasses, and appropriate gloves.
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and solvents, within the fume hood to minimize movement in and out of the controlled area.

2. Handling (in a Chemical Fume Hood):

  • Weighing: Carefully weigh the required amount of solid 3-Bromopyrazin-2-ol. Use a disposable weighing boat to prevent contamination of balances.
  • Dissolution: Add the solid to the chosen solvent in a suitable flask. Swirl gently to dissolve. Avoid heating unless the reaction protocol specifically requires it, and if so, use a controlled heating mantle.
  • Transfer: Use a clean pipette or syringe for liquid transfers.

3. Reaction and Monitoring:

  • Apparatus: Ensure all reaction glassware is securely clamped.
  • Monitoring: Regularly check the reaction for any unexpected changes.

4. Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that may have come into contact with 3-Bromopyrazin-2-ol. A suitable solvent wash followed by soap and water is recommended.
  • Waste Disposal: Dispose of all waste, including unused material, contaminated consumables (e.g., gloves, weighing boats), and reaction residues, in a clearly labeled hazardous waste container. Do not dispose of this material down the drain.
  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.

Storage and Stability

  • Storage: Store 3-Bromopyrazin-2-ol in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Stability: The compound is expected to be stable under normal laboratory conditions.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these stringent safety protocols, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Sigma-Aldrich. Safety Data Sheet for 2-bromopyridine. (2024-09-08).
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Sigma-Aldrich. Safety Data Sheet for 4-Bromobenzohydrazide. (2024-09-07).
  • Thermo Fisher Scientific. Safety Data Sheet for 2-Bromobenzyl alcohol. (2011-02-10).
  • Carl ROTH.
  • Thermo Fisher Scientific. Safety Data Sheet for 3-Amino-2-bromopyridine. (2016-03-04).
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12).
  • INCHEM.
  • Journal of Chemical Health and Safety.
  • ChemScene. 3-Bromopyridin-2-ol.
  • ChemicalBook. 3-broMopyrazin-2-ol CAS#: 1261634-06-3.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.